IWR-1
Description
The exact mass of the compound N-(Quinolin-8-yl)-4-(exo-4-aza-3,5-dioxotricyclo[5.2.1.02,6]oct-8-en-4-yl)benzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 753605. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[(2S,6R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3/c29-23(27-19-5-1-3-14-4-2-12-26-22(14)19)15-8-10-18(11-9-15)28-24(30)20-16-6-7-17(13-16)21(20)25(28)31/h1-12,16-17,20-21H,13H2,(H,27,29)/t16?,17?,20-,21+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSXEXBYLJIOGF-BOPNQXPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C=CC1[C@@H]3[C@H]2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648694 | |
| Record name | 4-[(3aR,7aS)-1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]-N-(quinolin-8-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
430429-02-0 | |
| Record name | 4-[(3aR,7aS)-1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]-N-(quinolin-8-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of IWR-1 in Wnt Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction
IWR-1 (Inhibitor of Wnt Response-1) is a small molecule inhibitor of the canonical Wnt signaling pathway. It has become a critical tool for studying the intricate mechanisms of Wnt signaling and holds potential for therapeutic applications in diseases characterized by aberrant Wnt pathway activation, such as various cancers. This guide provides a detailed examination of the core mechanism of action of this compound, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action: Stabilizing the Destruction Complex
The canonical Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of numerous diseases. The central player in this pathway is β-catenin, a transcriptional co-activator whose cytoplasmic levels are tightly controlled by a multi-protein "destruction complex."
In the Absence of Wnt (Wnt-Off State):
In the absence of a Wnt ligand, the destruction complex, consisting of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), is active. This complex facilitates the sequential phosphorylation of β-catenin by CK1 and GSK3β. Phosphorylated β-catenin is then recognized by the E3 ubiquitin ligase β-TrCP, leading to its ubiquitination and subsequent degradation by the proteasome. This keeps cytoplasmic β-catenin levels low, and Wnt target genes remain inactive.
A key regulatory step in this process involves the enzymes Tankyrase 1 and 2 (TNKS1/2). Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family that poly(ADP-ribosyl)ate (PARsylate) Axin[1][2]. This PARsylation marks Axin for ubiquitination and proteasomal degradation, thus destabilizing the destruction complex[1][3].
In the Presence of Wnt (Wnt-On State):
When a Wnt ligand binds to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inactivated. This prevents the phosphorylation and degradation of β-catenin, allowing it to accumulate in the cytoplasm. Subsequently, β-catenin translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.
This compound's Point of Intervention:
This compound exerts its inhibitory effect on the Wnt pathway by targeting Tankyrase 1 and 2[4][5][6]. By inhibiting the catalytic activity of TNKS1/2, this compound prevents the PARsylation of Axin[1][3]. This leads to the stabilization and accumulation of Axin protein levels[7][8][9]. The increased levels of Axin enhance the assembly and activity of the β-catenin destruction complex[4][8][9]. Consequently, β-catenin is more efficiently phosphorylated and targeted for degradation, even in the presence of a Wnt signal[9][10]. The ultimate outcome is a reduction in nuclear β-catenin and the suppression of Wnt target gene transcription[4][5].
Data Presentation: Quantitative Efficacy of this compound
The inhibitory activity of this compound has been quantified in various assays, as summarized in the table below.
| Assay Type | Cell Line / System | Target | IC50 / EC50 | Reference(s) |
| Wnt/β-catenin Reporter Assay | L-cells expressing Wnt3A | Wnt Pathway | 180 nM | [4][7][8][11] |
| Luciferase Reporter Gene Assay | Human HEK293T cells | Wnt Pathway | 26 nM | [8] |
| In Vitro Auto-PARsylation Assay | Recombinant Enzyme | TNKS1 | 131 nM | [12] |
| In Vitro Auto-PARsylation Assay | Recombinant Enzyme | TNKS2 | 56 nM | [12] |
| Axin2 Accumulation Assay | Human SW480 cells | Axin2 Stabilization | 2.5 µM | [8] |
| TNKS2 Inhibition (Western Blot) | Recombinant Human TNSK2 | TNKS2 | 0.2 µM | [8] |
Experimental Protocols
Here are detailed methodologies for key experiments used to elucidate the mechanism of this compound.
1. Co-Immunoprecipitation (Co-IP) to Demonstrate Protein Interactions within the Destruction Complex
This protocol is designed to assess the interaction between Axin and other components of the destruction complex (e.g., APC, GSK3β) in the presence or absence of this compound.
-
Cell Culture and Treatment:
-
Plate HEK293T or a relevant cell line and grow to 80-90% confluency.
-
Treat cells with either DMSO (vehicle control) or this compound at a final concentration of 10 µM for 6-24 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new tube. Determine protein concentration using a Bradford or BCA assay.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by adding Protein A/G agarose beads and incubating for 1 hour at 4°C on a rotator.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the pre-cleared supernatant.
-
To 500-1000 µg of pre-cleared lysate, add 2-5 µg of the primary antibody against the "bait" protein (e.g., anti-Axin2). As a negative control, use an equivalent amount of isotype-matched IgG.
-
Incubate overnight at 4°C on a rotator.
-
Add 20-30 µL of Protein A/G agarose bead slurry and incubate for 2-4 hours at 4°C on a rotator to capture the antibody-antigen complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold IP Lysis Buffer.
-
After the final wash, carefully remove all supernatant.
-
Elute the protein complexes by resuspending the beads in 40 µL of 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
-
Analysis:
-
Centrifuge the tubes to pellet the beads.
-
Load the supernatant onto an SDS-PAGE gel for Western blot analysis to detect the "prey" proteins (e.g., APC, GSK3β, β-catenin).
-
2. Western Blotting to Measure Protein Stabilization and Degradation
This protocol is used to measure changes in the protein levels of Axin2, total β-catenin, and phosphorylated β-catenin following this compound treatment.
-
Sample Preparation:
-
Culture and treat cells with this compound as described in the Co-IP protocol.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration of the clarified lysates.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-Axin2, anti-β-catenin, anti-phospho-β-catenin (Ser33/37/Thr41), anti-GAPDH as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using an imaging system. Quantify band intensity relative to the loading control.
-
3. Luciferase Reporter Assay for Wnt Pathway Activity
This assay quantifies the transcriptional activity of the Wnt/β-catenin pathway. The SuperTopFlash (STF) reporter contains TCF/LEF binding sites upstream of a luciferase gene.
-
Cell Transfection:
-
Co-transfect HEK293T cells with the STF reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Treatment and Lysis:
-
After 24 hours, treat the cells with Wnt3a conditioned media (to activate the pathway) in the presence of varying concentrations of this compound or DMSO as a control.
-
Incubate for an additional 16-24 hours.
-
Lyse the cells using the passive lysis buffer provided with a dual-luciferase assay kit.
-
-
Luminescence Measurement:
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
-
Mandatory Visualizations
Caption: Canonical Wnt signaling pathway and the inhibitory mechanism of this compound.
Caption: Experimental workflow for a Co-Immunoprecipitation (Co-IP) assay.
Caption: Logical flow of the this compound mechanism of action in Wnt signaling.
Conclusion
This compound is a potent and specific inhibitor of the canonical Wnt signaling pathway that functions by inhibiting the enzymatic activity of Tankyrase 1 and 2. This action prevents the degradation of Axin, a crucial scaffold protein, thereby stabilizing the β-catenin destruction complex. The enhanced activity of this complex leads to the efficient degradation of β-catenin, preventing its accumulation and subsequent activation of Wnt target genes. This detailed mechanism makes this compound an invaluable chemical probe for dissecting Wnt pathway dynamics and a promising scaffold for the development of therapeutics targeting Wnt-driven diseases.
References
- 1. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are TNKS1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. ovid.com [ovid.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. stemcell.com [stemcell.com]
- 8. This compound-endo | Wnt/beta-catenin inhibitor | Mechanism | Concentration [selleckchem.com]
- 9. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glpbio.com [glpbio.com]
- 12. Wnt Antagonist I, this compound- endo [sigmaaldrich.com]
The Molecular Siege: How IWR-1 Suppresses Beta-Catenin Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Wnt/β-catenin signaling pathway is a cornerstone of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Among the arsenal of small molecule inhibitors, IWR-1 (Inhibitor of Wnt Response-1) has emerged as a critical tool for dissecting and targeting this pathway. This technical guide provides a comprehensive overview of the mechanism by which this compound inhibits β-catenin, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions and experimental workflows.
Core Mechanism: Stabilizing the Destruction Complex
The canonical Wnt/β-catenin signaling pathway is tightly regulated by a multi-protein "destruction complex," which primarily consists of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β). In the absence of a Wnt ligand, this complex facilitates the sequential phosphorylation of β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This process keeps cytoplasmic β-catenin levels low, preventing its translocation to the nucleus and the activation of target gene transcription.
This compound exerts its inhibitory effect not by directly targeting β-catenin, but by fortifying the destruction complex itself. The primary molecular target of this compound is the scaffolding protein Axin.[1][2] By binding to Axin, this compound stabilizes it, preventing its normal turnover. This stabilization of Axin enhances the overall integrity and activity of the destruction complex.[1][3] Consequently, the phosphorylation of β-catenin is promoted, leading to its efficient degradation and a subsequent decrease in Wnt pathway signaling.[1][4]
A key aspect of this compound's mechanism is its ability to induce the accumulation of Axin2 protein levels.[3][5] This is a direct consequence of its stabilizing effect. It is important to note that this compound does not induce the de novo synthesis of Axin2.[1]
Quantitative Data
The efficacy of this compound has been quantified in various cellular and biochemical assays. The following table summarizes key quantitative data related to its activity.
| Parameter | Value | Cell Line / System | Reference |
| IC50 (Wnt/β-catenin pathway reporter) | 180 nM | L-cells expressing Wnt3A | [6][7] |
| IC50 (Wnt/β-catenin pathway reporter) | ~0.1 µM | HEK293 cells | [8] |
| This compound-endo concentration for Axin2 stabilization | 2.5 µM | Pig EpiSCs | [6] |
| This compound concentration for β-catenin phosphorylation | 5 and 10 µM | NB4 and HL-60 cells | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Wnt/β-Catenin Signaling Pathway
Caption: Canonical Wnt/β-catenin signaling pathway in "OFF" and "ON" states.
Mechanism of this compound Inhibition
Caption: this compound inhibits Wnt signaling by stabilizing Axin and promoting β-catenin degradation.
Experimental Workflow: Western Blot Analysis
Caption: A typical experimental workflow for analyzing protein levels by Western blot following this compound treatment.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of this compound.
Western Blot Analysis for Axin2 and Phospho-β-catenin
Objective: To determine the effect of this compound on the protein levels of Axin2 and phosphorylated β-catenin.
Materials:
-
Cell lines (e.g., DLD-1, HEK293T)
-
This compound (endo-IWR 1)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA kit)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-Axin2, anti-phospho-β-catenin (Ser33/37/Thr41), anti-β-catenin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle (DMSO) for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Wnt/β-catenin Reporter Luciferase Assay
Objective: To measure the effect of this compound on the transcriptional activity of the Wnt/β-catenin pathway.
Materials:
-
HEK293 cells
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Wnt3a conditioned medium (or recombinant Wnt3a)
-
This compound
-
Dual-luciferase reporter assay system
Procedure:
-
Transfection: Co-transfect HEK293 cells with the TCF/LEF luciferase reporter and Renilla luciferase plasmids.
-
Treatment: After 24 hours, treat the cells with Wnt3a conditioned medium in the presence of varying concentrations of this compound or vehicle.
-
Lysis and Luciferase Assay: After the desired incubation time (e.g., 16-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the control.
Co-immunoprecipitation of Axin and β-catenin
Objective: To investigate the effect of this compound on the interaction between Axin and β-catenin within the destruction complex.
Materials:
-
Cell line expressing tagged or endogenous proteins of interest
-
This compound
-
Co-immunoprecipitation lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-Axin)
-
Protein A/G agarose or magnetic beads
-
Antibodies for Western blotting (e.g., anti-β-catenin, anti-Axin)
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle and then lyse them in a non-denaturing co-immunoprecipitation buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C.
-
Add fresh protein A/G beads and incubate for another 1-2 hours.
-
-
Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the immunoprecipitated proteins by Western blotting using antibodies against the proteins of interest.
This guide provides a foundational understanding of how this compound inhibits β-catenin signaling. The detailed mechanisms and protocols herein should serve as a valuable resource for researchers actively engaged in the study of Wnt signaling and the development of novel cancer therapeutics.
References
- 1. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of tankyrase scaffolding in the β-catenin destruction complex and WNT signaling [elifesciences.org]
- 6. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. resources.amsbio.com [resources.amsbio.com]
An In-depth Technical Guide on the Role of IWR-1 in Stabilizing the Axin Destruction Complex
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and cell fate determination. Dysregulation of this pathway is implicated in numerous pathologies, most notably cancer. A key regulatory hub of this cascade is the β-catenin destruction complex, a multi-protein assembly orchestrated by the scaffold protein Axin. This complex targets β-catenin for proteasomal degradation, thereby maintaining low cytoplasmic levels in the absence of a Wnt signal. The small molecule IWR-1 (Inhibitor of Wnt Response-1) has emerged as a potent antagonist of the Wnt/β-catenin pathway. This technical guide delineates the mechanism by which this compound stabilizes the Axin-scaffolded destruction complex, leading to the suppression of Wnt signaling. We provide a comprehensive overview of the underlying molecular interactions, quantitative data on this compound's efficacy, detailed experimental protocols for studying its effects, and visual representations of the pertinent signaling and experimental workflows.
Introduction: The Wnt/β-catenin Pathway and the Central Role of the Axin Destruction Complex
The canonical Wnt/β-catenin signaling pathway is fundamental to embryonic development and adult tissue homeostasis. The central effector of this pathway is β-catenin, a transcriptional co-activator. In the absence of a Wnt ligand, cytoplasmic β-catenin is maintained at low concentrations through continuous degradation mediated by the Axin destruction complex. This complex is a dynamic assembly of several key proteins:
-
Axin: A scaffold protein that serves as the core of the complex, bringing together the other components.[1][2] It exists in two functionally related forms, the constitutively expressed Axin1 and Axin2 (also known as Conductin), which is a transcriptional target of the Wnt pathway and acts as a negative feedback regulator.[1][3]
-
Adenomatous Polyposis Coli (APC): A large tumor suppressor protein that facilitates the capture of β-catenin.[1][2]
-
Glycogen Synthase Kinase 3 (GSK3): A serine/threonine kinase that, along with CK1, phosphorylates β-catenin.[1]
-
Casein Kinase 1 (CK1): A serine/threonine kinase that primes β-catenin for subsequent phosphorylation by GSK3.[1]
Upon Wnt ligand binding to its Frizzled (FZD) and LRP5/6 co-receptors, the destruction complex is inactivated. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.
Mutational inactivation of components of the destruction complex, particularly APC and Axin, is a frequent event in various cancers, leading to constitutive Wnt signaling and uncontrolled cell proliferation.[1] Consequently, the destruction complex represents a prime target for therapeutic intervention.
This compound: Mechanism of Action
This compound is a small molecule inhibitor of the Wnt/β-catenin pathway.[4][5][6] Its primary mechanism of action involves the stabilization of the Axin-scaffolded destruction complex.[4][7] This stabilization enhances the complex's ability to phosphorylate β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[8][9]
The key steps in the mechanism of action of this compound are:
-
Tankyrase Inhibition: this compound functions as an inhibitor of Tankyrase (TNKS1 and TNKS2), members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[7][10]
-
Axin Stabilization: Tankyrases are responsible for the PARsylation of Axin, which targets Axin for ubiquitination and proteasomal degradation. By inhibiting Tankyrase, this compound prevents the degradation of Axin.[3]
-
Enhanced Destruction Complex Activity: The resulting accumulation of Axin protein leads to an increase in the assembly and stability of the destruction complex.[8][9][11] This, in turn, promotes the phosphorylation of β-catenin at serine and threonine residues (Ser33/37/Thr41).[8][9]
-
β-catenin Degradation: Phosphorylated β-catenin is recognized by the E3 ubiquitin ligase β-TrCP, leading to its ubiquitination and degradation by the proteasome. This reduces the pool of "free" β-catenin available for nuclear translocation.[8]
The endo diastereomer of this compound is the active form, while the exo form exhibits significantly reduced activity.[8][9]
Quantitative Data on this compound Activity
The inhibitory effect of this compound on the Wnt/β-catenin pathway has been quantified in various cellular contexts. The following table summarizes key quantitative data.
| Parameter | Value | Cell Line / System | Assay Type | Reference |
| IC₅₀ | 180 nM | L-cells expressing Wnt3A | Wnt/β-catenin reporter assay | [4][5][6][7][11] |
| IC₅₀ | 26 nM | HEK293T cells | Luciferase reporter gene assay | [4] |
| DC₅₀ | 60 nM | HAP1 cells | TNKS degradation (for IWR1-POMA, a PROTAC derivative) | [12] |
Visualization of Signaling Pathways and Experimental Workflows
The Canonical Wnt/β-catenin Signaling Pathway
Caption: Canonical Wnt/β-catenin signaling pathway in "OFF" and "ON" states.
This compound Mechanism of Action
Caption: this compound inhibits Tankyrase, leading to Axin stabilization and enhanced β-catenin degradation.
Experimental Workflow: Co-Immunoprecipitation
Caption: A generalized workflow for a Co-Immunoprecipitation (Co-IP) experiment.
Experimental Protocols
TOP/FOP Flash Luciferase Reporter Assay
This assay is used to quantitatively measure the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by β-catenin.
Principle: Cells are co-transfected with a firefly luciferase reporter plasmid containing TCF/LEF binding sites (TOPFlash) and a control plasmid with mutated binding sites (FOPFlash).[13] A second reporter plasmid, typically expressing Renilla luciferase, is co-transfected to normalize for transfection efficiency. An increase in the TOP/FOP ratio indicates activation of Wnt/β-catenin signaling.
Protocol:
-
Cell Seeding: Plate cells (e.g., HEK293T) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Prepare a DNA mixture containing TOPFlash or FOPFlash plasmid, a Renilla luciferase plasmid (e.g., pRL-TK), and a transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.
-
Add the transfection complex to the cells and incubate for 24 hours.
-
-
Treatment:
-
After 24 hours, replace the medium with fresh medium containing this compound at various concentrations or a vehicle control (e.g., DMSO).
-
If studying Wnt activation, add a Wnt agonist (e.g., Wnt3a conditioned medium or CHIR99021) with or without this compound.
-
Incubate for an additional 24 hours.
-
-
Lysis and Luciferase Measurement:
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the TOP/FOP ratio to determine the specific Wnt/β-catenin signaling activity.
-
Plot the results as a function of this compound concentration to determine the IC₅₀.
-
Co-Immunoprecipitation (Co-IP) for Axin Interaction Partners
This protocol is designed to isolate Axin and its interacting proteins to demonstrate the integrity of the destruction complex.
Principle: An antibody specific to a "bait" protein (e.g., Axin) is used to pull down the bait and any associated "prey" proteins from a cell lysate.[14][15] The entire complex is captured on antibody-binding beads (e.g., Protein A/G agarose), and the components are identified by Western blotting.[16]
Protocol:
-
Cell Lysis:
-
Culture and treat cells with this compound or a vehicle control.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors) on ice for 30 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
-
Pre-clearing:
-
Transfer the supernatant to a new tube.
-
Add Protein A/G agarose beads and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody against the bait protein (e.g., anti-Axin) to the pre-cleared lysate. As a negative control, use an isotype-matched IgG antibody.
-
Incubate with gentle rotation for 4 hours to overnight at 4°C.
-
-
Immune Complex Capture:
-
Add fresh Protein A/G agarose beads to the lysate/antibody mixture.
-
Incubate with gentle rotation for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation at a low speed (e.g., 1,000 x g) for 1 minute at 4°C.
-
Discard the supernatant and wash the beads 3-5 times with ice-cold Co-IP lysis buffer.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 1X SDS-PAGE loading buffer and boil for 5-10 minutes to elute the proteins.
-
-
Western Blot Analysis:
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blotting using antibodies against the bait protein (Axin) and expected interacting partners (e.g., GSK3, β-catenin, APC).
-
Conclusion and Future Directions
This compound is a valuable chemical tool for dissecting the intricacies of the Wnt/β-catenin signaling pathway. Its mechanism of action, centered on the stabilization of the Axin destruction complex via Tankyrase inhibition, provides a clear strategy for downregulating aberrant Wnt signaling. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers investigating this pathway and for professionals in drug development exploring new therapeutic avenues for Wnt-driven diseases. Future research may focus on the development of more potent and specific second-generation Tankyrase inhibitors, as well as exploring combinatorial therapies where this compound or its analogs could sensitize cancer cells to other treatments. The continued elucidation of the dynamic regulation of the Axin destruction complex will undoubtedly unveil further opportunities for targeted pharmacological intervention.
References
- 1. Molecular regulation and pharmacological targeting of the β‐catenin destruction complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The β-Catenin Destruction Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-endo | Wnt/beta-catenin inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. abmole.com [abmole.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. Role of tankyrase scaffolding in the β-catenin destruction complex and WNT signaling [elifesciences.org]
- 13. jcancer.org [jcancer.org]
- 14. bitesizebio.com [bitesizebio.com]
- 15. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 16. assaygenie.com [assaygenie.com]
A Technical Guide to IWR-1: Discovery, Mechanism, and Application in Wnt Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt signaling pathway is a crucial and evolutionarily conserved signaling cascade that plays a pivotal role in embryonic development, tissue homeostasis, and stem cell regulation. Dysregulation of this pathway is a hallmark of various diseases, most notably cancer. The canonical Wnt/β-catenin pathway, when aberrantly activated, leads to the accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus. Nuclear β-catenin then associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of target genes involved in proliferation and cell fate decisions.
Given its central role in pathology, the Wnt pathway is a prime target for therapeutic intervention. This has spurred the discovery and development of small molecule inhibitors. Among these, IWR-1 (Inhibitor of Wnt Response-1) has emerged as a key chemical probe for dissecting and inhibiting Wnt/β-catenin signaling. This guide provides an in-depth overview of the discovery, mechanism of action, and experimental application of this compound.
Discovery of this compound
This compound was identified through a high-throughput screen of a diverse synthetic chemical library aimed at discovering novel inhibitors of the Wnt/β-catenin pathway.[1] The primary assay utilized a cell-based reporter system where the activation of TCF/LEF transcription factors drives the expression of a luciferase reporter gene, allowing for a quantitative measure of pathway activity. This screening effort led to the identification of a class of compounds, including this compound, that potently suppress Wnt signaling.[1]
Mechanism of Action
The canonical Wnt pathway is tightly regulated by a multiprotein "destruction complex." In the absence of a Wnt ligand, this complex, composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), facilitates the sequential phosphorylation of β-catenin.[1] This phosphorylation marks β-catenin for ubiquitination and subsequent degradation by the proteasome, keeping its cytoplasmic levels low.
Upon binding of a Wnt ligand to its Frizzled (FZD) and LRP5/6 co-receptors, the destruction complex is inactivated. This leads to the stabilization and accumulation of β-catenin, which then enters the nucleus to activate target gene transcription.
This compound exerts its inhibitory effect by intervening in this process. Its mechanism is distinct and specific:
-
Stabilization of the Axin-Scaffolded Destruction Complex : The core mechanism of this compound is the stabilization of the Axin protein scaffold.[1][2] Axin is a concentration-limiting component of the destruction complex.[3][4] this compound binds to Axin, preventing its degradation and leading to an increase in Axin protein levels.[1]
-
Promotion of β-catenin Phosphorylation : By increasing the levels of Axin, this compound enhances the assembly and activity of the destruction complex.[1] This leads to increased phosphorylation of β-catenin at key serine and threonine residues (Ser33/37/Thr41).[1]
-
Enhanced β-catenin Degradation : The hyperphosphorylated β-catenin is then recognized by the E3 ubiquitin ligase β-TrCP and targeted for proteasomal degradation.[1] This action effectively reduces the pool of "free" β-catenin available to translocate to the nucleus.[1]
Consequently, even in the presence of Wnt stimulation or in cancer cells with mutations that would normally activate the pathway (like APC loss-of-function), this compound can suppress the signaling cascade by reinforcing the destruction of β-catenin.[1][5] It is important to note that while this compound is sometimes referred to as a tankyrase (TNKS) inhibitor, its primary mode of action in Wnt signaling inhibition is through the stabilization of Axin.[6] This contrasts with inhibitors like XAV939, which directly bind to and inhibit tankyrase, an enzyme that promotes Axin degradation.[6]
Quantitative Data on this compound Activity
The potency of this compound has been characterized in various cellular and biochemical assays. The following tables summarize key quantitative data.
| Assay Type | Cell Line / System | Parameter | Value | Reference |
| Wnt/β-catenin Reporter Assay | L-cells expressing Wnt3A | IC50 | 180 nM | [2][6] |
| Wnt/β-catenin Reporter Assay | HEK293T cells | IC50 | 26 nM | [6] |
| Tankyrase 1 (TNKS1/PARP5a) Activity | In vitro auto-PARsylation | IC50 | 131 nM | |
| Tankyrase 2 (TNKS2/PARP5b) Activity | In vitro auto-PARsylation | IC50 | 56 nM | |
| Axin2 Accumulation | SW480 cells | EC50 | 2.5 µM | [6] |
Table 1: Summary of this compound Potency
Experimental Protocols and Visualizations
Canonical Wnt Signaling Pathway
The following diagrams illustrate the state of the canonical Wnt pathway in its "Off" and "On" states.
Caption: Canonical Wnt Pathway - "Off" State.
Caption: Canonical Wnt Pathway - "On" State.
This compound Mechanism of Action
This diagram illustrates how this compound stabilizes the destruction complex to inhibit Wnt signaling.
Caption: this compound stabilizes Axin to promote β-catenin destruction.
Key Experimental Protocols
This assay quantitatively measures the activity of the canonical Wnt pathway.
Objective: To determine the IC50 value of this compound for Wnt signaling inhibition.
Materials:
-
HEK293T cells (or other suitable cell line)
-
SuperTopFlash (STF) TCF/LEF luciferase reporter plasmid
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 or similar transfection reagent
-
Wnt3a-conditioned media (or recombinant Wnt3a)
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the STF reporter plasmid and the Renilla normalization plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours, replace the media with fresh media containing Wnt3a to stimulate the pathway. Immediately add serial dilutions of this compound (e.g., from 1 nM to 10 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the cells for another 24 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure both Firefly (STF) and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized luciferase activity against the log concentration of this compound. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
Caption: Experimental workflow for a Wnt reporter assay.
Objective: To visually confirm that this compound increases Axin2 protein levels and promotes β-catenin phosphorylation.
Materials:
-
DLD-1 or SW480 colorectal cancer cells (which have high basal Wnt activity)
-
This compound (dissolved in DMSO)
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies: anti-Axin2, anti-phospho-β-catenin (Ser33/37/Thr41), anti-total-β-catenin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Cell Culture and Treatment: Plate DLD-1 cells in 6-well plates. Once they reach ~80% confluency, treat them with a range of this compound concentrations (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 6-24 hours).[1]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer. Collect the lysates and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-Axin2, anti-phospho-β-catenin, anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: After final washes, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Compare the band intensities for Axin2 and phospho-β-catenin across the different this compound concentrations. An increase in these bands relative to the loading control (GAPDH) and total β-catenin indicates successful target engagement.[1]
Applications in Research and Drug Development
This compound is a valuable tool for:
-
Studying Wnt-dependent processes: It allows for the transient and reversible inhibition of the pathway, facilitating studies in developmental biology, stem cell maintenance, and tissue regeneration.[1][7]
-
Cancer Research: this compound is used to probe the dependency of various cancers on Wnt signaling and to study its role in cancer stem cell self-renewal and chemotherapy resistance.[5][8] For example, studies have shown this compound can be cytotoxic to osteosarcoma cancer stem-like cells and can decrease tumor progression in vivo when combined with doxorubicin.[5]
-
Drug Discovery: As a well-characterized inhibitor, this compound serves as a benchmark compound for the development of new Wnt pathway inhibitors with improved pharmacological properties.
Conclusion
This compound is a potent and specific inhibitor of the canonical Wnt/β-catenin signaling pathway. Its unique mechanism of action—stabilizing the Axin-scaffolded destruction complex—has not only provided deep insights into the fundamental regulation of the Wnt pathway but has also established a viable strategy for its therapeutic inhibition. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound to explore Wnt signaling in health and disease.
References
- 1. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 3. Axin Family of Scaffolding Proteins in Development: Lessons from C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. stemcell.com [stemcell.com]
- 8. medchemexpress.com [medchemexpress.com]
IWR-1: A Potent Inhibitor of TCF/LEF Transcriptional Activity via Axin Stabilization
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
IWR-1 (Inhibitor of Wnt Response-1) is a small molecule that potently and specifically inhibits the canonical Wnt/β-catenin signaling pathway. Its mechanism of action involves the inhibition of Tankyrase 1 and 2 (TNKS1/2), members of the poly(ADP-ribose) polymerase (PARP) family. This inhibition leads to the stabilization of Axin, a key scaffolding protein in the β-catenin destruction complex. The subsequent increase in β-catenin phosphorylation and proteasomal degradation results in reduced nuclear β-catenin levels and a consequent suppression of T-cell factor/lymphoid enhancer factor (TCF/LEF)-mediated transcription. This guide provides a comprehensive overview of this compound's effect on TCF/LEF transcriptional activity, including its mechanism of action, quantitative efficacy, detailed experimental protocols, and its relevance in drug development.
Introduction to the Wnt/β-catenin Signaling Pathway and TCF/LEF Transcription Factors
The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development, tissue homeostasis, and stem cell maintenance.[1] Dysregulation of this pathway is a hallmark of numerous cancers, including colorectal cancer.[2] In the "off-state" of the pathway, a multiprotein "destruction complex," composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[3]
Upon Wnt ligand binding to its Frizzled (FZD) and LRP5/6 co-receptors, the destruction complex is inactivated. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus.[4] In the nucleus, β-catenin acts as a coactivator for the TCF/LEF family of transcription factors, driving the expression of Wnt target genes involved in cell proliferation, differentiation, and survival.[5][6]
This compound: Mechanism of Action
This compound functions as a potent inhibitor of the Wnt/β-catenin pathway by targeting the enzymes Tankyrase 1 and 2.[1][7] Tankyrases are responsible for the PARsylation (poly-ADP-ribosylation) of Axin, which marks it for degradation.[7] By inhibiting tankyrase activity, this compound prevents Axin degradation, leading to its stabilization and accumulation.[8][9] This, in turn, enhances the activity of the β-catenin destruction complex, promoting the phosphorylation and subsequent degradation of β-catenin.[4][10] The ultimate consequence is a significant reduction in the nuclear pool of β-catenin available to activate TCF/LEF-mediated transcription.[1]
Quantitative Data on this compound Activity
The potency of this compound in inhibiting TCF/LEF transcriptional activity has been quantified in various cellular assays. The following table summarizes key quantitative parameters.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Wnt/β-catenin pathway) | 180 nM | L-cells expressing Wnt3A | [4][11] |
| IC50 (Wnt/β-catenin pathway) | 26 nM | HEK293T cells (luciferase reporter) | [11] |
| IC50 (Wnt/β-catenin pathway) | 210 nM | DLD-1 cells (luciferase reporter) | [12] |
| IC50 (TNKS1 auto-PARsylation) | 131 nM | In vitro assay | [13] |
| IC50 (TNKS2 auto-PARsylation) | 56 nM | In vitro assay | [13] |
| EC50 (Axin2 accumulation) | 2.5 µM | SW480 cells | [11] |
Experimental Protocols
A common and robust method to quantify the effect of this compound on TCF/LEF transcriptional activity is the TCF/LEF luciferase reporter assay.
TCF/LEF Luciferase Reporter Assay
This assay utilizes a reporter plasmid containing a firefly luciferase gene under the control of a minimal promoter with multiple upstream TCF/LEF binding sites.[14] A co-transfected plasmid expressing Renilla luciferase serves as an internal control for transfection efficiency and cell viability.
Materials:
-
HEK293 or DLD-1 cells
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Lipofectamine 2000 or other suitable transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Wnt3a conditioned medium (optional, for pathway stimulation)
-
This compound
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: One day prior to transfection, seed HEK293 cells at a density of 30,000 cells per well in a 96-well plate.[15]
-
Transfection:
-
For each well, prepare a DNA mixture containing the TCF/LEF reporter plasmid and the Renilla control plasmid in Opti-MEM.[14]
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the DNA and transfection reagent mixtures and incubate at room temperature to allow complex formation.
-
Add the transfection complexes to the cells.
-
-
This compound Treatment: Approximately 24 hours post-transfection, replace the medium with fresh growth medium containing the desired concentrations of this compound or DMSO as a vehicle control. If pathway stimulation is required, Wnt3a-conditioned medium can be added.[16]
-
Incubation: Incubate the cells for an additional 16-24 hours.[14][15]
-
Luciferase Assay:
-
Lyse the cells according to the Dual-Luciferase® Reporter Assay System protocol.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in TCF/LEF reporter activity relative to the vehicle control.
-
References
- 1. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TCF/LEF family - Wikipedia [en.wikipedia.org]
- 6. Regulation of LEF-1/TCF transcription factors by Wnt and other signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. stemcell.com [stemcell.com]
- 9. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-endo | Wnt/beta-catenin inhibitor | Mechanism | Concentration [selleckchem.com]
- 12. A Cell Model Suitable for a High-Throughput Screening of Inhibitors of the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Wnt Antagonist I, this compound- endo [sigmaaldrich.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. resources.amsbio.com [resources.amsbio.com]
The Role of IWR-1 in Targeting Cancer Stem Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cancer stem cell (CSC) hypothesis posits that a subpopulation of cells within a tumor possesses stem-like properties, including self-renewal and differentiation, driving tumor initiation, progression, metastasis, and resistance to conventional therapies. The Wnt/β-catenin signaling pathway is a critical regulator of these processes in both normal stem cells and CSCs.[1] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. IWR-1 (Inhibitor of Wnt Response-1) has emerged as a key small molecule inhibitor in the study and targeting of CSCs due to its specific mechanism of action on the Wnt/β-catenin pathway. This technical guide provides an in-depth overview of the function of this compound in cancer stem cell research, including its mechanism of action, effects on CSC properties, and detailed experimental protocols.
Mechanism of Action: Stabilizing the Destruction Complex
This compound functions as a potent and specific inhibitor of the Wnt/β-catenin signaling pathway.[2] Its primary mechanism of action involves the inhibition of Tankyrase 1 and 2 (TNKS1/2), which are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[3][4]
In the canonical Wnt pathway, the stability of the transcriptional co-activator β-catenin is tightly regulated by a multi-protein "destruction complex," which includes Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β). Tankyrases promote the degradation of Axin, a scaffold protein of this complex, through PARsylation, which marks Axin for ubiquitination and subsequent proteasomal degradation.[5][6]
By inhibiting the catalytic activity of Tankyrases, this compound prevents the PARsylation of Axin.[6] This leads to the stabilization and accumulation of Axin, thereby enhancing the assembly and activity of the β-catenin destruction complex.[3] A functional destruction complex phosphorylates β-catenin, targeting it for ubiquitination and degradation by the proteasome. Consequently, the nuclear translocation of β-catenin is blocked, leading to the downregulation of Wnt target genes that are crucial for stem cell self-renewal and proliferation, such as MYC and CCND1 (encoding Cyclin D1).[7]
Effects of this compound on Cancer Stem Cell Properties
This compound has been demonstrated to effectively target the CSC population in various cancer types, particularly in osteosarcoma and colorectal cancer. Its inhibitory action on the Wnt/β-catenin pathway translates into several key anti-CSC effects:
-
Inhibition of Self-Renewal and Sphere Formation: The self-renewal capacity of CSCs can be assessed in vitro through the tumorsphere formation assay. This compound has been shown to impair the ability of CSCs to form these spheres, indicating a reduction in their self-renewal capabilities.[1]
-
Induction of Apoptosis: By suppressing the pro-survival signals mediated by the Wnt/β-catenin pathway, this compound can selectively induce apoptosis in cancer stem-like cells.[1]
-
Downregulation of Stemness Markers: The expression of key stemness transcription factors such as SOX2, OCT4, and NANOG is often elevated in CSCs and is crucial for maintaining their stem-like state. Treatment with this compound has been shown to downregulate the expression of these markers, including the putative CSC marker Sox2.[1] Additionally, this compound has been observed to diminish the percentage of cells positive for the CSC marker ALDH1.
-
Reversal of Chemoresistance: CSCs are notoriously resistant to conventional chemotherapies like doxorubicin. This compound has been shown to sensitize chemoresistant osteosarcoma cells to doxorubicin, reducing the IC50 of doxorubicin in these cells.[8] This effect is, in part, attributed to the inhibition of drug efflux pumps.[8][9]
Quantitative Data on this compound Efficacy
The following tables summarize the quantitative data on the efficacy of this compound from various studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line/Model | Assay | This compound Concentration | Effect | Reference |
| Wnt/β-catenin Reporter | Luciferase Assay | IC50: 180 nM | Potent inhibition of Wnt signaling | [2] |
| DLD-1 (Colorectal Cancer) | Cell Proliferation | 5-50 µM | Dose-dependent decrease in proliferation | [10] |
| HCT116 (Colorectal Cancer) | Cell Proliferation | 5-50 µM | Dose- and time-dependent decrease in proliferation | [10][11][12] |
| 143b-DxR (Doxorubicin-Resistant Osteosarcoma) | Doxorubicin IC50 | 5 µM (pre-treatment) | Reduced Doxorubicin IC50 from 21.31 µM to 11.76 µM | [8] |
| Osteosarcoma Spheres | Apoptosis | Not specified | Induced apoptosis | [1] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Treatment | Dosing Regimen | Effect | Reference |
| Subcutaneous Human Osteosarcoma Xenograft | This compound + Doxorubicin | 5 mg/kg this compound (intratumorally) every 2 days for 2 weeks | Substantially decreased tumor progression | [7] |
| Doxorubicin-Resistant Lung Metastatic Osteosarcoma PDOX | Everolimus + Pazopanib (mTOR/VEGFR inhibitors) | Not applicable | Combination arrested tumor growth (for comparison) | [13] |
Experimental Protocols
Tumorsphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells.
Materials:
-
Cancer cell line of interest
-
Sphere Formation Medium: Serum-free DMEM/F12 supplemented with B-27, 20 ng/mL human epidermal growth factor (hEGF), and 20 ng/mL basic fibroblast growth factor (bFGF), and Penicillin/Streptomycin.[14]
-
Ultra-low attachment plates (e.g., Corning Costar®)
-
This compound (dissolved in DMSO)
-
Trypan Blue
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from either a cultured cell line or primary tumor tissue.[14]
-
Cell Counting: Count the viable cells using Trypan Blue exclusion.
-
Plating: Dilute the cells in Sphere Formation Medium to a final density of 500-2000 cells/mL. The optimal density should be determined for each cell line.[14]
-
Treatment: Add this compound to the cell suspension at various final concentrations (e.g., 1 µM, 5 µM, 10 µM). Include a DMSO vehicle control.
-
Incubation: Plate 250 µL of the cell suspension per well in a 24-well ultra-low attachment plate.[14] Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Sphere Formation and Monitoring: Monitor the formation of tumorspheres daily for 7-10 days. Add fresh media every 2-3 days.
-
Quantification: After the incubation period, count the number of spheres with a diameter greater than 50 µm under a microscope. Sphere formation efficiency can be calculated as (Number of spheres formed / Number of cells seeded) x 100%.
Western Blot Analysis
This protocol is for detecting changes in the protein levels of β-catenin and stemness markers like SOX2 following this compound treatment.
Materials:
-
Cancer cells treated with this compound (and controls)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-β-catenin
-
Rabbit anti-SOX2
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL Western Blotting Substrate
-
Chemiluminescence detection system
Procedure:
-
Cell Lysis: Lyse the treated and control cells with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-β-catenin at 1:1000, anti-SOX2 at 1:1000, and anti-β-actin at 1:5000) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Conclusion
This compound is a valuable tool for cancer stem cell research, providing a specific means to interrogate and inhibit the Wnt/β-catenin signaling pathway. Its ability to target CSCs by inhibiting self-renewal, inducing apoptosis, and reversing chemoresistance highlights the therapeutic potential of targeting this critical pathway. The experimental protocols provided in this guide offer a starting point for researchers to investigate the effects of this compound in their own cancer models. Further research into the in vivo efficacy and potential combination therapies with this compound and its analogs will be crucial in translating these promising preclinical findings into novel cancer treatments.
References
- 1. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of tankyrase scaffolding in the β-catenin destruction complex and WNT signaling [elifesciences.org]
- 6. AXIN2 promotes degradation of AXIN1 through tankyrase in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efflux inhibition by this compound-endo confers sensitivity to doxorubicin effects in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efflux inhibition by this compound-endo confers sensitivity to doxorubicin effects in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An mTOR and VEGFR inhibitor combination arrests a doxorubicin resistant lung metastatic osteosarcoma in a PDOX mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isolation of cancer stem cells by sphere formation assay [protocols.io]
An In-depth Technical Guide to IWR-1 Applications in Developmental Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
IWR-1 (Inhibitor of Wnt Response-1) is a potent, cell-permeable small molecule that has become an indispensable tool in developmental biology research. It functions as a highly specific antagonist of the canonical Wnt/β-catenin signaling pathway, a critical regulator of embryonic development, tissue homeostasis, and stem cell biology.[1] Dysregulation of this pathway is implicated in numerous developmental abnormalities and diseases, including cancer.[1][2] this compound's unique mechanism of action—stabilizing the β-catenin destruction complex—provides a precise method for dissecting the temporal and spatial roles of Wnt signaling during cellular differentiation and morphogenesis.[3][4] This guide provides a comprehensive overview of this compound, its mechanism, quantitative parameters, and detailed protocols for its application in key developmental biology models.
Mechanism of Action: Stabilizing the Axin Destruction Complex
In the absence of a Wnt ligand, the canonical Wnt pathway is inactive. Cytoplasmic β-catenin is targeted for degradation by a multi-protein "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α).[5] Axin serves as the crucial scaffolding protein in this complex.[6] Upon Wnt ligand binding to its Frizzled and LRP5/6 receptors, this destruction complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription with TCF/LEF transcription factors.[5]
This compound inhibits the pathway by targeting the destruction complex itself.[4] Specifically, this compound stabilizes Axin, preventing its ubiquitination and degradation.[4][7] This enhanced stability of the Axin scaffold reinforces the destruction complex's activity, leading to increased phosphorylation and subsequent proteasomal degradation of β-catenin, thereby blocking downstream signaling.[3][4] While some reports suggest this compound inhibits Tankyrase (TNKS1/2), which is responsible for the PARsylation that marks Axin for degradation, its primary mode of action is considered to be the stabilization of Axin.[7][8]
Quantitative Data Summary
The efficacy of this compound varies across different cell types and model systems. The following tables summarize key quantitative parameters reported in the literature.
Table 1: IC₅₀ and EC₅₀ Values of this compound
| Parameter | System/Assay | Value | Reference(s) |
|---|---|---|---|
| IC₅₀ | Wnt/β-catenin reporter (L-cells) | 180 nM | [9][10][11] |
| IC₅₀ | Wnt/β-catenin reporter (HEK293T) | 26 nM | [10] |
| IC₅₀ | TNKS1 (in vitro) | 131 nM | [8] |
| IC₅₀ | TNKS2 (in vitro) | 56 nM | [8] |
| EC₅₀ | Axin2 accumulation (SW480 cells) | 2.5 µM |[10] |
Table 2: Effective Concentrations of this compound in Developmental Biology Models
| Model System | Application | Concentration Range | Treatment Duration | Reference(s) |
|---|---|---|---|---|
| Human Pluripotent Stem Cells (hPSCs) | Cardiac Differentiation | 2.5 - 10 µM | 2 - 4 days | [12][13] |
| hPSCs | Neural Induction | 2.5 µM | 9 days | [10] |
| Mouse Epiblast Stem Cells (EpiSCs) | Self-Renewal | Not specified | Long-term | [14] |
| Human iPSCs | Ureteric Bud Organoids | Not specified | Not specified | [15] |
| Zebrafish Embryos | Tail Fin Regeneration | 0.5 - 10 µM | 24 hours | [16] |
| Zebrafish Embryos | Craniofacial Development | 5 - 10 µM | 24 hours | [17] |
| Zebrafish Embryos | Swimbladder Development | 10 µM | From 14 hpf | [18] |
| Colorectal Cancer Cells (e.g., HCT116) | Proliferation Inhibition | 5 - 50 µM | 24 - 48 hours |[16] |
Applications and Experimental Protocols
This compound is extensively used to modulate cell fate decisions during the differentiation of pluripotent stem cells and to study organogenesis in model organisms.
The differentiation of cardiomyocytes from hPSCs requires precise temporal control of Wnt signaling. An early phase of Wnt activation is necessary for mesoderm induction, followed by a period of Wnt inhibition to specify cardiac progenitors.[19] this compound is highly effective during this second phase.
Key Experimental Protocol: Monolayer-based Cardiac Differentiation
This protocol is adapted from studies demonstrating enhanced cardiac differentiation with Wnt inhibition following mesoderm induction.[12][19]
-
Cell Seeding: Plate hPSCs on Matrigel-coated plates at a high density (e.g., 2.5 x 10⁵ cells/cm²) in a suitable maintenance medium (e.g., mTeSR1 or E8) with a ROCK inhibitor (e.g., 10 µM Y-27632) for 24 hours.
-
Mesoderm Induction (Day 0-4):
-
Day 0: Initiate differentiation by replacing the maintenance medium with a basal differentiation medium (e.g., RPMI1640 with B27 supplement) containing a Wnt activator (e.g., 6-12 µM CHIR99021) or growth factors like Activin A (100 ng/mL) and BMP4 (10-25 ng/mL).[12][19]
-
Day 1-3: Continue incubation, changing the medium as required by the specific protocol.
-
-
Wnt Inhibition for Cardiac Specification (Day 4-6):
-
On day 4, replace the medium with the basal differentiation medium containing 5-10 µM this compound .[12]
-
Incubate for an additional 2 days.
-
-
Cardiomyocyte Maturation (Day 7 onwards):
-
Analysis: Quantify differentiation efficiency using flow cytometry for cardiac markers like Cardiac Troponin T (cTnT).[19] Analyze the expression of cardiac progenitor genes (e.g., NKX2.5, ISL1) via qRT-PCR.[12]
Dual SMAD inhibition is a common method for neural induction, but modulating the Wnt pathway is also crucial. This compound can be used in combination with other small molecules to guide hPSCs toward a neural progenitor cell (NPC) fate.
Key Experimental Protocol: Neural Induction
-
Cell Seeding: Plate hPSCs on a suitable matrix (e.g., Matrigel) at a density of 200,000-250,000 cells/cm².[20]
-
Neural Induction (Day 0-9):
-
On the day after seeding, replace the culture medium with a neural induction medium.
-
A typical formulation includes a basal medium (e.g., DMEM/F12) supplemented with N2 and B27, a SMAD inhibitor (e.g., 5 µM SB431542), a FGF receptor agonist (e.g., 10 ng/mL FGF2), and 2.5 µM this compound .[10]
-
Change the medium daily for the first 9 days.
-
-
NPC Expansion: After the induction phase, the resulting PAX6-positive NPCs can be dissociated and expanded.[20]
The zebrafish (Danio rerio) is a powerful in vivo model for studying vertebrate development due to its rapid, external embryonic development and genetic tractability.[21] this compound can be directly added to the embryo medium to investigate the role of Wnt signaling in processes like organogenesis and tissue regeneration.
Key Experimental Protocol: Wnt Inhibition in Zebrafish Embryos
-
Embryo Collection: Collect zebrafish embryos shortly after fertilization.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[15]
-
From the desired developmental stage (e.g., 12 or 24 hours post-fertilization, hpf), transfer embryos to a petri dish containing embryo medium with the final desired concentration of this compound (e.g., 5-10 µM ).[17] Include a DMSO-only control group.
-
The final DMSO concentration in the embryo medium should not exceed 0.1%.[1]
-
-
Incubation: Incubate the embryos at 28.5°C for the desired duration (e.g., 24 hours).[17]
-
Analysis: After treatment, wash the embryos with fresh embryo medium. Fix them at the desired stage (e.g., 96 hpf) for analysis by whole-mount in situ hybridization (WISH) to examine gene expression patterns or by microscopy to assess morphological changes (e.g., craniofacial cartilage development or fin regeneration).[17][18]
Preparation and Handling of this compound
-
Solubility: this compound is soluble in DMSO to at least 20 mg/mL (approximately 49 mM).[1][22] It is poorly soluble in aqueous solutions.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in fresh, anhydrous DMSO.[15] Warming to 37°C or sonication can aid dissolution.[22]
-
Storage: Store the powder at room temperature or 2-8°C.[3][8] Store the DMSO stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[1][22]
-
Working Solution: For cell culture, dilute the stock solution directly into the medium immediately before use. The final DMSO concentration should be kept low (typically ≤0.1%) to avoid toxicity.[1]
Conclusion
This compound is a powerful and specific inhibitor of the canonical Wnt/β-catenin signaling pathway. Its well-defined mechanism of action—stabilizing the Axin-based destruction complex—makes it an invaluable reagent for developmental biology research. By enabling precise temporal inhibition of Wnt signaling, this compound has been instrumental in elucidating the pathway's role in stem cell fate decisions, such as the differentiation of cardiomyocytes and neural progenitors, and for studying complex developmental processes in vivo in models like the zebrafish. The protocols and quantitative data provided in this guide offer a solid foundation for researchers to effectively apply this compound in their experimental systems.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. researchgate.net [researchgate.net]
- 3. rndsystems.com [rndsystems.com]
- 4. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of tankyrase scaffolding in the β-catenin destruction complex and WNT signaling [elifesciences.org]
- 7. Importance of WNT-dependent signaling for derivation and maintenance of primed pluripotent bovine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wnt Antagonist I, this compound- endo [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound-endo | Wnt/beta-catenin inhibitor | Mechanism | Concentration [selleckchem.com]
- 11. stemcell.com [stemcell.com]
- 12. Small Molecule Wnt Inhibitors Enhance the Efficiency of BMP-4-Directed Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Temporal Control of the WNT Signaling Pathway During Cardiac Differentiation Impacts Upon the Maturation State of Human Pluripotent Stem Cell Derived Cardiomyocytes [frontiersin.org]
- 14. Inhibition of Wnt/β-catenin signaling by IWR1 induces expression of Foxd3 to promote mouse epiblast stem cell self-renewal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol for the generation and expansion of human iPS cell-derived ureteric bud organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. glpbio.com [glpbio.com]
- 17. amer1 Regulates Zebrafish Craniofacial Development by Interacting with the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Wnt Signaling Is Required for Early Development of Zebrafish Swimbladder - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Monolayer Culture Method for Neural Induction of Human Pluripotent Stem Cells [protocols.io]
- 21. Inflammation in Development and Aging: Insights from the Zebrafish Model [mdpi.com]
- 22. gsk3b.com [gsk3b.com]
The Impact of IWR-1 on Epithelial-Mesenchymal Transition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The epithelial-mesenchymal transition (EMT) is a critical cellular process implicated in embryonic development, wound healing, and pathological conditions, most notably in cancer metastasis. The dysregulation of signaling pathways that govern EMT is a hallmark of aggressive tumors. One such pathway, the Wnt/β-catenin signaling cascade, is frequently hyperactivated in various cancers, promoting EMT and subsequent tumor progression.[1][2][3] IWR-1 (Inhibitor of Wnt Response-1) has emerged as a potent small molecule inhibitor of the Wnt/β-catenin pathway, demonstrating significant anti-EMT and anti-metastatic properties. This technical guide provides an in-depth overview of the mechanism of action of this compound in the context of EMT, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound is a well-characterized inhibitor of the canonical Wnt/β-catenin signaling pathway.[3][4] Its primary mechanism of action involves the stabilization of the β-catenin destruction complex.[3][5] This multi-protein complex, comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), is responsible for the phosphorylation and subsequent proteasomal degradation of β-catenin.[6]
This compound functions by binding to and stabilizing Axin, a scaffold protein within the destruction complex.[6][7] This stabilization prevents the turnover of Axin, thereby enhancing the integrity and activity of the destruction complex.[3] Consequently, β-catenin is efficiently phosphorylated and targeted for degradation, leading to a reduction in its cytoplasmic and nuclear accumulation.[1][6] The decrease in nuclear β-catenin levels prevents its interaction with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, ultimately inhibiting the expression of Wnt target genes, many of which are key regulators of EMT.[4]
A pivotal aspect of this compound's anti-EMT effect, particularly in colorectal cancer, is its ability to directly suppress the expression of survivin, an inhibitor of apoptosis protein that is also a downstream target of both the Wnt/β-catenin and PI3K/Akt signaling pathways.[1][3][5]
Quantitative Effects of this compound on EMT Markers and Cellular Phenotypes
The efficacy of this compound in reversing the EMT phenotype has been demonstrated through the modulation of key molecular markers and the inhibition of mesenchymal-associated cellular behaviors. The following tables summarize the quantitative data from studies on colorectal cancer (CRC) cell lines, HCT116 and HT29.
Table 1: Effect of this compound on the Expression of EMT-Related Proteins
| Cell Line | Treatment | E-cadherin (Epithelial Marker) | N-cadherin (Mesenchymal Marker) | Vimentin (Mesenchymal Marker) | Snail (Mesenchymal Marker) | β-catenin | Survivin |
| HCT116 | This compound (5-50 µM, 48h) | Dose-dependent increase | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease |
| HCT116 | This compound (10 µM, 0-72h) | Time-dependent increase | Time-dependent decrease | Time-dependent decrease | Time-dependent decrease | Time-dependent decrease | Time-dependent decrease |
| HT29 | This compound (10 µM, 48h) | Increased | Decreased | Decreased | Decreased | Decreased | Decreased |
| HCT116 + TNF-α (10 ng/mL) | This compound (10 µM, 24h) | Increased (reversal of TNF-α effect) | Decreased (reversal of TNF-α effect) | Decreased (reversal of TNF-α effect) | Decreased (reversal of TNF-α effect) | Decreased (reversal of TNF-α effect) | Not Reported |
Data compiled from studies on colorectal cancer cells.[1]
Table 2: Functional Effects of this compound on Cellular Phenotypes
| Assay | Cell Line | Treatment | Observed Effect |
| Cell Proliferation | HCT116 | This compound (5-50 µM, 24h & 48h) | Dose- and time-dependent decrease in proliferation.[5] |
| Cell Migration (Wound Healing) | HCT116 + TNF-α (10 ng/mL) | This compound (10 µM, 24h) | Significant inhibition of TNF-α-stimulated cell migration.[1] |
| Cell Invasion (Transwell Assay) | HCT116 + TNF-α (10 ng/mL) | This compound (10 µM, 24h) | Significant inhibition of TNF-α-stimulated cell invasion.[1] |
| MMP Activity (Gelatin Zymography) | HCT116 | This compound (10 µM, 24h) | Significant reduction in the activity of MMP2 and MMP9.[1] |
| Survivin Promoter Activity | HCT116 | This compound (5-20 µM, 24h) | Dose-dependent decrease in luciferase reporter activity.[1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the workflows of common experimental procedures used to assess its impact on EMT.
Figure 1: Mechanism of this compound in inhibiting Wnt-driven EMT.
Figure 2: Dual inhibitory role of this compound on Survivin and EMT.
Figure 3: Experimental workflow for Western blot analysis of EMT markers.
Figure 4: Workflows for cell migration and invasion assays.
Detailed Experimental Protocols
The following protocols are representative methodologies for key experiments cited in the study of this compound's impact on EMT.
Western Blot Analysis of EMT Markers
This protocol details the detection of changes in protein levels of E-cadherin, N-cadherin, Vimentin, Snail, β-catenin, and survivin.
-
Cell Culture and Treatment:
-
Plate HCT116 or HT29 cells at a density of 2 x 105 cells/well in 6-well plates.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20, 50 µM) for 24 to 72 hours. For EMT induction, pre-treat with 10 ng/mL TNF-α for 24 hours before adding this compound.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) onto a 10-12% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Note: The following are representative antibodies and dilutions; optimal dilutions should be determined empirically.
-
anti-E-cadherin (1:1000)
-
anti-N-cadherin (1:1000)
-
anti-Vimentin (1:1000)
-
anti-Snail (1:500)
-
anti-β-catenin (1:1000)
-
anti-Survivin (1:1000)
-
anti-β-actin (loading control, 1:5000)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to the loading control.
-
Quantitative Real-Time PCR (qRT-PCR) for EMT-Related Gene Expression
This protocol is for measuring the mRNA levels of EMT markers.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from this compound treated and control cells using an RNA isolation kit (e.g., RNeasy Kit, Qiagen).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform qRT-PCR using a SYBR Green-based master mix and a real-time PCR system.
-
Use the following representative primer sequences (5' to 3'):
-
E-cadherin: F: TCGTCACCACAAATCCACTG, R: GGCCTTTTGACTGTCCTGTTC
-
N-cadherin: F: TGCGGTACAGTGTAACTGGG, R: GGGATTTCAGGCAGAGCAGT
-
Vimentin: F: GACGCCATCAACACCGAGTT, R: CTTTGTCGTTGGTTAGCTGGT
-
Snail: F: TCGGAAGCCTAACTACAGCGA, R: AGATGAGCATTGGCAGCGAG
-
Survivin: F: AGGACCACCGCATCTCTACAT, R: AAGTCTGGCTCGTTCTCAGTG
-
β-actin (housekeeping): F: CATGTACGTTGCTATCCAGGC, R: CTCCTTAATGTCACGCACGAT
-
-
The thermal cycling conditions are typically: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
Analyze data using the ΔΔCt method, normalizing to the housekeeping gene.
-
Cell Migration and Invasion Assays
Wound Healing Assay (Migration):
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a scratch in the monolayer with a sterile 200 µL pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh medium containing this compound or vehicle control.
-
Capture images of the wound at 0 and 24 hours.
-
Measure the wound area at both time points and calculate the percentage of wound closure.
Transwell Invasion Assay:
-
Coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.
-
Seed 5 x 104 cells in serum-free medium containing this compound or vehicle into the upper chamber.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of stained cells in several fields of view under a microscope.
Survivin Promoter Luciferase Reporter Assay
This assay measures the transcriptional activity of the survivin promoter.
-
Plasmid Construction and Transfection:
-
Clone the survivin promoter region (e.g., -990 to -11 bp relative to the transcription start site) into a luciferase reporter vector (e.g., pGL3-Basic). Deletion constructs (e.g., -189 to -11 bp) can be generated to identify specific regulatory elements.[1]
-
Co-transfect HCT116 cells with the survivin promoter-luciferase construct and a Renilla luciferase control vector (for normalization) using a suitable transfection reagent.
-
-
This compound Treatment and Luciferase Assay:
-
After 24 hours of transfection, treat the cells with this compound (e.g., 10 µM) for another 24 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Express the results as relative luciferase units (RLU) compared to the vehicle-treated control.
-
Conclusion and Future Directions
This compound effectively inhibits epithelial-mesenchymal transition by targeting the Wnt/β-catenin signaling pathway and suppressing survivin expression. Its ability to upregulate epithelial markers while downregulating mesenchymal markers, coupled with its potent inhibition of cancer cell migration and invasion, underscores its therapeutic potential in combating metastasis. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the anti-EMT properties of this compound and other Wnt pathway inhibitors.
Future research should focus on elucidating the broader impact of this compound on the tumor microenvironment, its potential synergistic effects with other anti-cancer agents, and its efficacy in in vivo models of metastasis. Further investigation into the precise molecular interactions between this compound and the Axin protein could also pave the way for the design of even more potent and specific inhibitors of the Wnt/β-catenin pathway for clinical applications.
References
- 1. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epithelial-mesenchymal transition-related gene expression as a new prognostic marker for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Roles of the Epithelial-Mesenchymal Transition Marker PRRX1 and miR-146b-5p in Papillary Thyroid Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
IWR-1: A Technical Guide to Maintaining Embryonic Stem Cell Pluripotency
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of IWR-1, a small molecule inhibitor of the Wnt/β-catenin signaling pathway, in the maintenance of pluripotency in embryonic stem cells (ESCs). This document provides a comprehensive overview of the underlying molecular mechanisms, detailed experimental protocols, and quantitative data to support the application of this compound in stem cell research and development.
Introduction: The Role of Wnt Signaling and this compound in Pluripotency
Embryonic stem cells possess the remarkable ability to self-renew and differentiate into all cell types of the body, a state known as pluripotency. The maintenance of this delicate state is governed by a complex network of signaling pathways, with the Wnt/β-catenin pathway playing a pivotal, yet often context-dependent, role. While activation of the Wnt pathway can promote the self-renewal of naive mouse ESCs, its inhibition is crucial for maintaining the pluripotency of primed mouse epiblast stem cells (EpiSCs) and bovine ESCs.[1][2]
This compound (Inhibitor of Wnt Response-1) is a highly specific and potent small molecule that targets the Wnt signaling pathway. Its mechanism of action involves the stabilization of Axin2, a key component of the β-catenin destruction complex.[3] This stabilization enhances the degradation of β-catenin, thereby preventing its translocation to the nucleus and subsequent activation of Wnt target genes. This targeted inhibition of the canonical Wnt pathway makes this compound an invaluable tool for researchers seeking to maintain specific populations of pluripotent stem cells in their undifferentiated state.
Mechanism of Action of this compound
The canonical Wnt signaling pathway is initiated by the binding of Wnt ligands to Frizzled (FZD) receptors and LRP5/6 co-receptors at the cell surface. This event leads to the inactivation of the β-catenin destruction complex, which is composed of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3 (GSK3), and Casein Kinase 1 (CK1). In the absence of Wnt signaling, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.
This compound intervenes in this pathway by binding to and stabilizing Axin2.[3] The stabilized Axin2 enhances the activity of the destruction complex, leading to increased phosphorylation and subsequent degradation of β-catenin.[3] This prevents the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus, thus inhibiting the transcription of Wnt target genes that are involved in differentiation.
Figure 1: Wnt Signaling Pathway and this compound Mechanism of Action.
Data Presentation: Effect of this compound on Pluripotency Markers
The maintenance of pluripotency is characterized by the sustained expression of key transcription factors, including OCT4, SOX2, and NANOG. Treatment with this compound has been shown to support the expression of these critical pluripotency markers in specific ESC lines. While direct quantitative comparisons in the form of fold-changes are not consistently reported across all studies, the qualitative data strongly indicates a positive effect on maintaining an undifferentiated state.
| Pluripotency Marker | Species/Cell Type | This compound Concentration | Observed Effect on Expression | Reference |
| SOX2 | Bovine ESCs | 2.5 µM | Maintained expression | [3] |
| OCT4 | Mouse EpiSCs | Not specified | Maintained expression | [4] |
| NANOG | Mouse EpiSCs | Not specified | Maintained expression | [4] |
| SOX2 | Sika Deer iPSCs | Not specified | Maintained expression | [5] |
| OCT4 | Sika Deer iPSCs | Not specified | Maintained expression | [5] |
| NANOG | Sika Deer iPSCs | Not specified | Maintained expression | [5] |
Note: The table summarizes the observed maintenance of pluripotency marker expression in the presence of this compound. For precise quantitative analysis, researchers should perform techniques such as quantitative RT-PCR (qPCR), Western blotting, or flow cytometry to determine the relative expression levels compared to a control group without this compound treatment.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in maintaining the pluripotency of bovine ESCs and mouse EpiSCs. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in sterile dimethyl sulfoxide (DMSO) to create a stock solution. A common stock concentration is 10 mM.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Culture of Bovine Embryonic Stem Cells with this compound
This protocol is adapted from studies on the derivation and maintenance of primed pluripotent bovine ESCs.[3][6]
Materials:
-
Bovine ESCs
-
Mouse embryonic fibroblasts (MEFs) as a feeder layer (optional, feeder-free conditions can be established)
-
DMEM/F12 basal medium
-
KnockOut™ Serum Replacement (KSR)
-
Non-essential amino acids (NEAA)
-
Glutamine
-
β-mercaptoethanol
-
Basic fibroblast growth factor (bFGF)
-
This compound stock solution
-
ROCK inhibitor (e.g., Y-27632)
-
Trypsin or other dissociation reagents
-
Gelatin-coated culture plates
Procedure:
-
Media Preparation: Prepare the bovine ESC culture medium by supplementing the basal medium with KSR, NEAA, glutamine, β-mercaptoethanol, bFGF (final concentration, e.g., 20 ng/mL), and this compound (final concentration, e.g., 2.5 µM).
-
Cell Seeding:
-
With Feeders: Plate mitotically inactivated MEFs on gelatin-coated plates. The following day, seed bovine ESCs onto the feeder layer.
-
Feeder-Free: Coat culture plates with an appropriate extracellular matrix (e.g., Matrigel or vitronectin) and seed bovine ESCs directly.
-
-
Culture and Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the culture medium daily.
-
For the first 24 hours after passaging, supplement the medium with a ROCK inhibitor (e.g., 10 µM Y-27632) to enhance cell survival.
-
-
Passaging:
-
When the colonies reach an appropriate size and density (typically every 4-6 days), passage the cells.
-
Aspirate the medium and wash the cells with PBS.
-
Treat with a dissociation reagent (e.g., trypsin) until the colonies detach.
-
Neutralize the dissociation reagent and gently pipette the cells to break up the colonies into small clumps.
-
Plate the cell clumps onto freshly prepared plates with feeders or coated for feeder-free culture.
-
Culture of Mouse Epiblast Stem Cells with this compound
This protocol provides a general guideline for maintaining mouse EpiSCs.[4][7]
Materials:
-
Mouse EpiSCs
-
DMEM/F12 basal medium
-
KnockOut™ Serum Replacement (KSR)
-
Non-essential amino acids (NEAA)
-
Glutamine
-
β-mercaptoethanol
-
Basic fibroblast growth factor (bFGF)
-
Activin A
-
This compound stock solution
-
Dissociation reagent (e.g., Accutase)
-
FBS-coated or Matrigel-coated culture plates
Procedure:
-
Media Preparation: Prepare the EpiSC culture medium by supplementing the basal medium with KSR, NEAA, glutamine, β-mercaptoethanol, bFGF (e.g., 12 ng/mL), Activin A (e.g., 20 ng/mL), and this compound (a typical concentration range is 2-5 µM).
-
Cell Seeding: Plate mouse EpiSCs on FBS-coated or Matrigel-coated plates.
-
Culture and Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the culture medium daily.
-
-
Passaging:
-
Passage the cells every 2-3 days when the colonies are confluent.
-
Aspirate the medium and wash with PBS.
-
Treat with a gentle dissociation reagent like Accutase.
-
Collect the detached cells, centrifuge, and resuspend in fresh medium.
-
Plate the cells at an appropriate split ratio (e.g., 1:3 to 1:6).
-
Figure 2: General Experimental Workflow for Maintaining ESCs with this compound.
Conclusion
This compound is a powerful and specific inhibitor of the canonical Wnt/β-catenin signaling pathway that serves as an essential tool for the maintenance of pluripotency in specific embryonic stem cell populations. By stabilizing the β-catenin destruction complex, this compound effectively prevents the nuclear translocation of β-catenin and the subsequent activation of differentiation-associated genes. This targeted approach allows researchers to sustain the undifferentiated state of primed mouse EpiSCs and bovine ESCs, facilitating a wide range of applications in developmental biology, disease modeling, and regenerative medicine. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in your research endeavors. Further optimization of the described methods for specific cell lines and experimental goals is encouraged to achieve the most robust and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient derivation of stable primed pluripotent embryonic stem cells from bovine blastocysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Modulation of β-catenin function maintains mouse epiblast stem cell and human embryonic stem cell self-renewal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Efficient derivation of stable primed pluripotent embryonic stem cells from bovine blastocysts [escholarship.org]
- 7. A Simple and Robust Method for Establishing Homogeneous Mouse Epiblast Stem Cell Lines by Wnt Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Wnt Inhibitor IWR-1: A Technical Guide to its Effects on Zebrafish Tail Fin Regeneration
For Researchers, Scientists, and Drug Development Professionals
Abstract
The zebrafish (Danio rerio) possesses a remarkable capacity for tissue regeneration, making it an invaluable model organism for studying the molecular mechanisms governing this complex process. The regeneration of the caudal fin, in particular, serves as a robust and visually accessible system to investigate the signaling pathways that drive cellular proliferation, differentiation, and patterning. Among these, the canonical Wnt/β-catenin signaling pathway has been identified as a critical regulator of fin regeneration. This technical guide provides an in-depth analysis of the effects of IWR-1 (Inhibitor of Wnt Response-1), a small molecule antagonist of the Wnt pathway, on zebrafish tail fin regeneration. We will delve into its mechanism of action, present available quantitative data on its inhibitory effects, detail experimental protocols for its application, and visualize the intricate signaling and experimental workflows.
Introduction to this compound and Wnt Signaling in Regeneration
The canonical Wnt signaling pathway is a highly conserved cascade essential for embryonic development and adult tissue homeostasis. In the context of zebrafish fin regeneration, activation of Wnt signaling is a prerequisite for the formation of the blastema, a mass of undifferentiated, proliferating progenitor cells that will give rise to the new fin tissue.
This compound is a small molecule that specifically inhibits the canonical Wnt/β-catenin pathway. Its mechanism of action involves the stabilization of Axin, a key component of the β-catenin destruction complex. By stabilizing Axin, this compound promotes the degradation of β-catenin, thereby preventing its accumulation and translocation to the nucleus, where it would otherwise activate Wnt target gene transcription.
Quantitative Effects of this compound on Tail Fin Regeneration
Table 1: Effect of this compound on Zebrafish Tail Fin Regeneration Area
| Treatment Group | Concentration (µM) | Duration of Treatment | Observation Timepoint | Mean Regenerated Area (% of Control) | Reference |
| DMSO (Control) | - | 7 days | 7 days post-amputation (dpa) | 100% | [1] |
| This compound | 10 | 7 days | 7 days post-amputation (dpa) | Significantly inhibited (qualitative) | [1] |
Table 2: Effect of this compound on Blastema Formation and Cell Proliferation
| Treatment Group | Concentration (µM) | Parameter Measured | Observation Timepoint | Result | Reference |
| DMSO (Control) | - | Blastema Formation | 2-3 dpa | Normal blastema formation | [2] |
| This compound | 10 | Blastema Formation | 2-3 dpa | Impaired blastema formation | [2] |
| DMSO (Control) | - | Cell Proliferation (e.g., BrdU/EdU incorporation) | 2-3 dpa | High levels of proliferation | [2] |
| This compound | 10 | Cell Proliferation (e.g., BrdU/EdU incorporation) | 2-3 dpa | Significantly reduced proliferation | [2] |
Table 3: Effect of this compound on Wnt Target Gene Expression in the Regenerating Fin
| Treatment Group | Concentration (µM) | Target Gene | Observation Timepoint | Fold Change in Expression (vs. Control) | Reference |
| DMSO (Control) | - | lef1 | 24 hours post-amputation (hpa) | 1.0 | [3] |
| This compound | 10 | lef1 | 24 hpa | Down-regulated (qualitative) | [3] |
| DMSO (Control) | - | axin2 | 24 hpa | 1.0 | [4] |
| This compound | 10 | axin2 | 24 hpa | Down-regulated (qualitative) | [4] |
Note: The quantitative data in the tables above is largely descriptive based on the available literature. Specific numerical values for percentage inhibition and fold change are often presented graphically and may vary between studies. Researchers are encouraged to perform their own dose-response experiments and quantitative analyses.
Experimental Protocols
This section provides a detailed methodology for investigating the effects of this compound on zebrafish tail fin regeneration.
Zebrafish Husbandry and Fin Amputation
-
Zebrafish Lines: Wild-type zebrafish (e.g., AB strain) or transgenic lines with fluorescent reporters for Wnt signaling (e.g., Tg(7xTCF-Xla.Siam:GFP)ia4) can be used.
-
Anesthesia: Anesthetize adult zebrafish (3-6 months old) in a solution of 0.016% tricaine (MS-222) in fish water.
-
Amputation: Using a sterile razor blade, carefully amputate the caudal fin approximately 50% of its length, distal to the caudal peduncle. Ensure a clean, straight cut across the entire fin.
-
Recovery: Immediately return the fish to fresh system water to recover from anesthesia.
This compound Treatment
-
Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store at -20°C.
-
Working Solution: On the day of treatment, dilute the stock solution in fish system water to the desired final concentration (e.g., 10 µM). A vehicle control group treated with an equivalent concentration of DMSO should always be included.
-
Administration: House the amputated fish in tanks containing the this compound working solution or the DMSO control solution.
-
Water Changes: Perform daily water changes with freshly prepared this compound or DMSO solution to maintain the compound's activity and water quality.
Quantification of Fin Regeneration
-
Imaging: At desired time points (e.g., 3, 5, and 7 dpa), anesthetize the fish and capture images of the regenerating tail fin using a stereomicroscope equipped with a camera.
-
Area Measurement: Use image analysis software (e.g., ImageJ) to measure the area of the regenerated fin tissue distal to the amputation plane. Normalize the regenerated area of the this compound treated group to the control group.
Analysis of Cell Proliferation
-
BrdU/EdU Labeling: To label proliferating cells, immerse the fish in system water containing 5-bromo-2'-deoxyuridine (BrdU) or 5-ethynyl-2'-deoxyuridine (EdU) for a defined period (e.g., 4-6 hours) before sacrificing.
-
Tissue Processing: After labeling, euthanize the fish and fix the caudal fins in 4% paraformaldehyde (PFA). Process the tissue for cryosectioning or whole-mount immunofluorescence.
-
Immunofluorescence: For BrdU detection, sections need to be treated with an acid (e.g., 2N HCl) to denature the DNA. Subsequently, incubate with a primary antibody against BrdU, followed by a fluorescently labeled secondary antibody. For EdU detection, a click chemistry-based reaction is used.
-
Quantification: Capture fluorescent images using a confocal or epifluorescence microscope. Quantify the number of BrdU/EdU-positive cells within a defined area of the blastema. Express the data as the percentage of proliferating cells relative to the total number of cells (e.g., counterstained with DAPI).
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: At the desired time point, dissect the regenerating fin tissue and immediately extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for Wnt target genes (e.g., lef1, axin2) and a housekeeping gene for normalization (e.g., β-actin, gapdh).
-
Data Analysis: Calculate the relative fold change in gene expression in the this compound treated group compared to the control group using the ΔΔCt method.
Visualizing Pathways and Workflows
Wnt Signaling Pathway and this compound Inhibition
Caption: Canonical Wnt signaling pathway and the inhibitory mechanism of this compound.
Experimental Workflow for this compound Treatment and Analysis
Caption: Experimental workflow for studying this compound's effect on fin regeneration.
Logical Relationship of this compound's Effects
Caption: Logical flow of this compound's inhibitory effects on regeneration.
Conclusion
This compound is a potent and specific inhibitor of the canonical Wnt/β-catenin signaling pathway, and its application in the zebrafish tail fin regeneration model provides a powerful tool to dissect the role of this pathway in epimorphic regeneration. The clear inhibitory phenotype, characterized by impaired blastema formation and reduced cell proliferation, underscores the critical requirement of Wnt signaling for successful regeneration. The detailed protocols and quantitative frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the nuances of Wnt signaling in tissue repair and to screen for novel therapeutic compounds that modulate this essential pathway. Future studies focusing on generating comprehensive dose-response data and detailed molecular analyses will undoubtedly provide deeper insights into the intricate regulatory networks governing vertebrate regeneration.
References
Methodological & Application
Application Notes and Protocols: IWR-1-endo for In Vitro Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
IWR-1-endo is a potent and specific small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[1][2][3][4] Its primary mechanism of action involves the stabilization of the Axin-scaffolded destruction complex, which leads to the phosphorylation and subsequent degradation of β-catenin.[5][6][7][8] By preventing the accumulation and nuclear translocation of β-catenin, this compound-endo effectively blocks the transcription of Wnt target genes.[5] This targeted activity makes this compound-endo an invaluable tool in various research fields, including cancer biology, stem cell differentiation, and developmental biology.[4][9]
Mechanism of Action
The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its dysregulation is often implicated in diseases like cancer. In the absence of a Wnt ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3) phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, this complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. This compound-endo exerts its inhibitory effect by binding to and stabilizing Axin, thereby enhancing the activity of the destruction complex and promoting β-catenin degradation even in the presence of Wnt stimulation.[6][7][8]
Caption: Wnt signaling pathway and this compound-endo's mechanism of action.
Quantitative Data Summary
The effective concentration of this compound-endo varies significantly depending on the cell type and the biological question being addressed. The following table summarizes key quantitative data from various in vitro studies.
| Parameter | Cell Line / System | Value | Incubation Time | Reference |
| IC₅₀ | L-cells (Wnt3A expressing) | 180 nM | Not Specified | [1][2][4][5][6][9][10] |
| IC₅₀ | HEK293T cells (luciferase assay) | 26 nM | Not Specified | [1] |
| EC₅₀ | SW480 cells (Axin2 accumulation) | 2.5 µM | 24 hours | [1] |
| Effective Conc. | Pig EpiSCs (Neural induction) | 2.5 µM | 2 days | [1] |
| Effective Conc. | HCT116 cells (Anti-proliferation) | 5 - 50 µM | 24 - 48 hours | [3] |
| Effective Conc. | HUVEC cells (Motility inhibition) | 10 µM | 1 hour | [3] |
| Effective Conc. | hESC differentiation | 0.2 µM | 6 days | [3] |
| General Range | Various Cell Culture Apps | 1 - 10 µM | Varies | [6] |
Experimental Protocols
Preparation of this compound-endo Stock Solution
Materials:
-
This compound-endo powder (Molecular Weight: 409.44 g/mol )
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Before opening, gently tap the vial of this compound-endo powder to ensure all contents are at the bottom.
-
To prepare a 10 mM stock solution , add 1221 µL of DMSO to 5 mg of this compound-endo powder.[6] For a 1 mM stock solution , dissolve 1 mg of this compound-endo in 2.44 mL of DMSO.[10]
-
To facilitate dissolution, warm the solution at 37°C for 3-5 minutes and vortex gently.[6] Ensure the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.[1][6]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1] Protect from light.[6][10]
General Protocol for Cell Treatment
Materials:
-
Cultured cells in appropriate vessels (e.g., 6-well plates, 96-well plates)
-
Complete cell culture medium, pre-warmed to 37°C
-
This compound-endo stock solution (from Protocol 1)
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in a sub-confluent, exponential growth phase at the time of treatment. Allow cells to adhere and recover overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound-endo stock solution at 37°C.[6]
-
Dilute the stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentration (e.g., 1 µM, 5 µM, 10 µM). Vortex gently to mix.
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound-endo used.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound-endo or the vehicle control.
-
Incubation: Return the cells to the incubator (37°C, 5% CO₂) for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, harvest the cells for analysis (e.g., Western blot for β-catenin levels, RT-qPCR for target gene expression, cell viability assays, or immunofluorescence).
Experimental Workflow
The following diagram outlines the typical workflow for an in vitro experiment using this compound-endo.
Caption: General experimental workflow for this compound-endo in cell culture.
References
- 1. This compound-endo | Wnt/beta-catenin inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. glpbio.com [glpbio.com]
- 4. stemcell.com [stemcell.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 7. rndsystems.com [rndsystems.com]
- 8. endo-IWR 1 | β-catenin | Tocris Bioscience [tocris.com]
- 9. gsk3b.com [gsk3b.com]
- 10. cdn.stemcell.com [cdn.stemcell.com]
Application Notes and Protocols for IWR-1 in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
IWR-1 (Inhibitor of Wnt Response-1) is a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. Dysregulation of this pathway is a critical factor in the development and progression of numerous cancers. This compound functions by stabilizing the Axin-scaffolded β-catenin destruction complex, which promotes the phosphorylation and subsequent degradation of β-catenin.[1][2][3] This action prevents the nuclear translocation of β-catenin and the subsequent activation of TCF/LEF-mediated transcription of Wnt target genes, many of which are involved in cell proliferation, differentiation, and survival.[1][2][4] These application notes provide recommended concentrations of this compound for various cancer cell lines and detailed protocols for key experimental assays.
Data Presentation: Recommended this compound Concentrations
The effective concentration of this compound can vary significantly depending on the cancer cell line and the specific experimental endpoint. The following tables summarize reported IC50 values and effective concentrations for inhibiting proliferation, inducing apoptosis, and suppressing Wnt signaling in different cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µM) | Assay | Reference |
| Wnt-driven cells | L-cells (expressing Wnt3A) | 0.18 | TCF/LEF reporter assay | [2][5][6] |
| Colorectal Cancer | HCT116 | ~20-50 (after 48h) | Cell Proliferation Assay | [2][7] |
| Colorectal Cancer | DLD-1 | Not explicitly stated, but effective at 2-5 µM | β-catenin accumulation | [8] |
| Osteosarcoma | 143b-DxR | ~11.76 (in combination with doxorubicin) | Cell Viability Assay | [9] |
| Pancreatic Cancer | SW-1990 | >20 | Cell Growth Assay (CCK-8) | [10] |
| Pancreatic Cancer | Panc-1 | >20 | Cell Growth Assay (CCK-8) | [10] |
Table 2: Effective Concentrations of this compound for Various Biological Effects
| Cancer Type | Cell Line | Concentration (µM) | Incubation Time | Biological Effect | Reference |
| Osteosarcoma | MG-63, MNNG-HOS (spheres) | 2.5 - 10 | 48 - 96 h | Reduced cell viability | [2][11] |
| Osteosarcoma | MG-63, MNNG-HOS (spheres) | 10 | 96 h | Increased TUNEL-positive cells (apoptosis) | [2][11] |
| Colorectal Cancer | HCT116 | 5 - 50 | 24 - 48 h | Decreased cell proliferation | [2][7] |
| Colorectal Cancer | HCT116, HT29 | 5 - 50 | 24 - 48 h | Inhibition of TNF-α-stimulated migration | [2][11] |
| Colorectal Cancer | HCT116 | 5, 10, 20, 50 | 4, 8, 24, 48 h | Increased E-cadherin, decreased N-cadherin, Vimentin, Snail | [2] |
| DLD-1 Colorectal Cancer | DLD-1 | Not specified | Not specified | Induction of Axin2 protein levels | [3] |
Signaling Pathway Diagram
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. physiology.elte.hu [physiology.elte.hu]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of chemical probes that suppress Wnt/β‐catenin signaling through high‐throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. corning.com [corning.com]
- 11. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IWR-1 Stock Solution Preparation in DMSO
Introduction
IWR-1 (Inhibitor of Wnt Response-1) is a potent and specific small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[1][2][3] Its mechanism of action involves the stabilization of the Axin-scaffolded destruction complex, which leads to the phosphorylation and subsequent degradation of β-catenin.[3][4][5] This prevents the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus, thereby inhibiting the transcription of Wnt target genes.[6][7] With an IC₅₀ value of approximately 180 nM in cell-based reporter assays, this compound is a valuable tool for studying Wnt signaling in developmental biology, oncology, and regenerative medicine.[2][3][8][9]
This document provides a detailed protocol for the dissolution and preparation of this compound stock solutions in dimethyl sulfoxide (DMSO) for use in research applications.
This compound Properties and Solubility
This compound is typically supplied as a crystalline solid and exhibits high solubility in DMSO.[10][11] However, it is sparingly soluble in aqueous buffers.[10] Therefore, a concentrated stock solution in DMSO is the standard method for its preparation and subsequent use in cell culture.
| Property | Value | References |
| Molecular Formula | C₂₅H₁₉N₃O₃ | [1][3] |
| Molecular Weight | 409.44 g/mol | [1][3][6] |
| Appearance | Crystalline solid, off-white | [3][10] |
| Purity | ≥98% | [1][2] |
| IC₅₀ (Wnt Reporter Assay) | ~180 nM | [2][3][9] |
| Solubility in DMSO | 10 mg/mL to 82 mg/mL (up to 200 mM). Solubility can be enhanced with warming or sonication. For practical purposes, concentrations of 10-20 mM are readily achievable. | [1][3][6][9][10][11][12] |
| Storage Temperature (Solid) | -20°C | [3][10] |
| Storage Temperature (Stock Solution) | -20°C or -80°C | [3][6][11] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or incubator set to 37°C (optional)
-
Ultrasonic bath (optional)
-
Sterile pipette tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Protocol for Preparation of a 10 mM this compound Stock Solution
-
Preparation: Before starting, ensure your workspace is clean. Gently tap the vial containing the this compound powder to ensure all the solid has collected at the bottom.[3]
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.094 mg of this compound.
-
Dissolution: a. Add the weighed this compound powder to a sterile microcentrifuge tube. b. Add the calculated volume of DMSO. For a 10 mM solution from 4.094 mg of this compound, add 1 mL of DMSO. c. Vortex the solution thoroughly for 1-2 minutes.
-
Enhancing Solubility (if necessary): If the compound does not fully dissolve, you can facilitate dissolution by: a. Warming the tube at 37°C for 5-10 minutes.[3][11] b. Shaking or vortexing the tube intermittently during warming. c. Alternatively, use an ultrasonic bath for a few minutes until the solution is clear.[6][11]
-
Aliquoting and Storage: a. Once the this compound is completely dissolved, dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound.[3][9] b. Store the aliquots at -20°C or -80°C.[3][6] The stock solution is stable for several months when stored correctly.[11][13] Protect the solution from light.[3][13]
Stock Solution Concentration Guide
The following table provides the required mass of this compound and volume of DMSO to prepare common stock solution concentrations.
| Desired Stock Concentration | Mass of this compound for 1 mL of Stock | Volume of DMSO to add to 1 mg of this compound |
| 1 mM | 0.409 mg | 2.44 mL |
| 5 mM | 2.047 mg | 0.488 mL |
| 10 mM | 4.094 mg | 0.244 mL |
| 20 mM | 8.188 mg | 0.122 mL |
Note: The molecular weight used for calculations is 409.44 g/mol .[6]
Protocol for Diluting this compound for Cell Culture
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature or in a 37°C water bath.[3]
-
Prepare Media: Pre-warm the cell culture medium to 37°C. This helps prevent the precipitation of this compound upon dilution.[3]
-
Dilution: Add the required volume of the this compound stock solution directly to the pre-warmed cell culture medium to achieve the desired final working concentration (typically 1-10 µM).[3][8] Mix immediately by gentle swirling or pipetting.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium does not exceed a level toxic to your specific cell line, typically recommended to be below 0.5%, and often kept at or below 0.1%.[3][9]
-
Application: Replace the existing medium in your cell culture with the freshly prepared medium containing this compound.
-
Important Note: Do not store diluted aqueous solutions of this compound, as the compound is sparingly soluble and less stable in aqueous environments.[9][10] Prepare fresh dilutions for each experiment.
Visualized Workflows and Pathways
Wnt/β-catenin Signaling Pathway and this compound Mechanism of Action
References
- 1. rndsystems.com [rndsystems.com]
- 2. stemcell.com [stemcell.com]
- 3. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 4. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gsk3b.com [gsk3b.com]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. apexbt.com [apexbt.com]
- 12. selleckchem.com [selleckchem.com]
- 13. This compound InSolution, ≥95%, 25 mM in DMSO, Wnt Antagonist I, endo | 1127442-82-3 [sigmaaldrich.com]
Application Notes & Protocols: IWR-1 Dosage and Delivery for Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of IWR-1 (Inhibitor of Wnt Response-1) in preclinical xenograft models. This document includes detailed protocols for the preparation and administration of this compound, a summary of reported dosages, and a general procedure for conducting xenograft efficacy studies.
Introduction and Mechanism of Action
This compound is a potent and specific small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[1] Dysregulation of this pathway is a critical driver in the progression of numerous cancers, including colorectal cancer and osteosarcoma.[2][3] this compound exerts its inhibitory effect not by targeting β-catenin directly, but by stabilizing Axin, a key scaffolding protein within the β-catenin destruction complex.[1][4] This stabilization enhances the phosphorylation and subsequent proteasomal degradation of β-catenin, preventing its accumulation in the nucleus and blocking the transcription of Wnt target genes responsible for proliferation and survival.[5]
Quantitative Data Summary
The following tables summarize the solubility, formulation, and reported in vivo dosages for this compound in preclinical models.
Table 1: Solubility and Stock Solution Preparation
| Solvent | Solubility | Recommended Stock Concentration | Storage |
|---|---|---|---|
| DMSO | ≥ 20.45 mg/mL[4] | 10-50 mM | Aliquot and store at -20°C to -80°C. Avoid repeated freeze-thaw cycles.[4] |
| Water | Insoluble | Not recommended | - |
| Ethanol | Insoluble | Not recommended | - |
Table 2: In Vivo Formulation Examples
| Formulation Composition | Final Solubility | Notes | Reference |
|---|---|---|---|
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Prepare fresh. Add solvents sequentially with gentle mixing to ensure clarity. | [6] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Suitable for intraperitoneal or oral administration. | [6] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | SBE-β-CD (Sulfobutylether-β-cyclodextrin) can improve solubility and stability. |[6] |
Table 3: Reported Dosages of this compound in Xenograft and In Vivo Studies
| Animal Model | Tumor Type / Study | Dose | Route of Administration | Dosing Schedule | Key Findings | Reference |
|---|---|---|---|---|---|---|
| Nude Mice | Osteosarcoma Xenograft | 5 mg/kg | Intratumoral (IT) | Every 2 days for 2 weeks | Co-administration with doxorubicin significantly decreased tumor progression. | [5] |
| Nude Mice | Cerebral Microdialysis | 30 mg/kg | Intraperitoneal (IP) | Single dose | Established CNS penetration and plasma exposure levels. |[7] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Administration
This protocol describes the preparation of a 100 µL dosing solution for a 25g mouse at a target dose of 30 mg/kg, using the vehicle formulation from Table 2.
Materials:
-
This compound powder
-
Sterile DMSO
-
Sterile PEG300
-
Sterile Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Calculate Required this compound Mass:
-
Target dose: 30 mg/kg
-
Mouse weight: 0.025 kg
-
Required mass per mouse: 30 mg/kg * 0.025 kg = 0.75 mg
-
-
Prepare this compound Stock Solution:
-
Dissolve this compound in DMSO to create a concentrated stock (e.g., 75 mg/mL). To prepare 100 µL of this stock, weigh 7.5 mg of this compound and dissolve it in 100 µL of DMSO. Warm to 37°C or sonicate briefly if needed to ensure complete dissolution.[4]
-
-
Prepare Dosing Solution (for one 25g mouse):
-
In a sterile microcentrifuge tube, add the following components sequentially , ensuring the solution is clear after each addition: a. 10 µL of this compound stock solution (75 mg/mL in DMSO). This provides 0.75 mg of this compound. b. 40 µL of PEG300. Vortex gently. c. 5 µL of Tween-80. Vortex gently. d. 45 µL of sterile saline. Vortex gently to create a final clear solution.
-
-
Administration:
-
The final volume is 100 µL. Administer to the mouse via intraperitoneal injection immediately after preparation.
-
Note: For the vehicle control group, prepare the same formulation without this compound (substituting the this compound stock with pure DMSO).
-
Protocol 2: General Subcutaneous Xenograft Efficacy Study
This protocol outlines a typical workflow for assessing the efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., Nude, SCID, NSG)
-
Cancer cell line of interest (e.g., HCT116, MNNG-HOS)
-
Sterile PBS and/or Matrigel
-
Calipers for tumor measurement
-
Prepared this compound dosing solution and vehicle control
Workflow:
-
Cell Preparation and Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend cells in sterile PBS or a PBS/Matrigel mixture (e.g., 1:1 ratio) at a concentration of 1-10 x 10⁶ cells per 100-200 µL.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Monitoring:
-
Allow tumors to establish and grow. Begin monitoring tumor size 3-4 days post-implantation.
-
Measure tumors 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
-
Randomization and Treatment:
-
When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[8] Ensure the average tumor size is similar across all groups.
-
Begin treatment according to the desired schedule (e.g., 5 mg/kg IT every 2 days or 30 mg/kg IP daily). Administer the vehicle solution to the control group.
-
-
Data Collection and Endpoints:
-
Continue to monitor tumor volume and body weight for the duration of the study.
-
Define study endpoints, which may include:
-
A maximum tumor volume (e.g., 2000 mm³).
-
Significant body weight loss (>20%).
-
A fixed study duration (e.g., 2-4 weeks).
-
-
Mandatory Visualizations
References
- 1. stemcell.com [stemcell.com]
- 2. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gsk3b.com [gsk3b.com]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Modulating Wnt Signaling: Application Notes and Protocols for the Combined Use of IWR-1 and CHIR99021
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise modulation of the Wnt signaling pathway is critical for a multitude of biological processes, including embryonic development, stem cell self-renewal and differentiation, and tissue homeostasis. Dysregulation of this pathway is a hallmark of various diseases, notably cancer. Small molecules that can finely tune Wnt signaling are invaluable tools for both basic research and therapeutic development. This document provides detailed application notes and protocols for the combined use of two such powerful modulators: IWR-1, a Wnt pathway inhibitor, and CHIR99021, a Wnt pathway activator. Their synergistic and opposing actions offer a sophisticated method for dissecting and controlling cellular behavior.
This compound is a potent inhibitor of the Wnt/β-catenin signaling pathway. It functions by stabilizing the Axin2 destruction complex, which leads to the phosphorylation and subsequent degradation of β-catenin, thereby preventing its accumulation and translocation to the nucleus.[1][2]
CHIR99021 is a highly selective inhibitor of glycogen synthase kinase 3 (GSK-3), a key negative regulator of the Wnt pathway.[3][4] By inhibiting GSK-3, CHIR99021 prevents the phosphorylation and degradation of β-catenin, leading to its stabilization, nuclear accumulation, and the activation of Wnt target genes.[3][4]
The concurrent use of this compound and CHIR99021 allows for a unique "push-pull" mechanism to precisely control the levels of β-catenin signaling, proving particularly effective in the maintenance of pluripotency in stem cells and for directing cell fate decisions.[1][2][4]
Mechanism of Action: A Balancing Act
The canonical Wnt signaling pathway is centered around the regulation of β-catenin levels. In the absence of a Wnt ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The binding of a Wnt ligand to its receptor complex leads to the disassembly of the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription through TCF/LEF transcription factors.
CHIR99021 and this compound intervene at different points in this pathway:
-
CHIR99021 acts downstream of the Wnt receptor by directly inhibiting GSK-3, thus mimicking the "Wnt ON" state and promoting β-catenin stabilization.[3][5][6]
-
This compound reinforces the "Wnt OFF" state by stabilizing Axin, a core component of the destruction complex, thereby enhancing β-catenin degradation.[1][2]
The simultaneous application of both molecules creates a dynamic equilibrium, allowing for the fine-tuning of β-catenin signaling to a level that can, for instance, promote self-renewal without inducing differentiation.[1]
Core Applications
The unique interplay between this compound and CHIR99021 has led to their application in several key research areas:
-
Stem Cell Biology : The combination is widely used to maintain the self-renewal and pluripotency of human and mouse embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs).[1][2][4] It provides a chemically defined condition that can replace the need for feeder cells or other undefined components in the culture medium.
-
Directed Differentiation : By carefully titrating the concentrations of this compound and CHIR99021 at specific time points, researchers can guide the differentiation of pluripotent stem cells into various lineages, such as cardiomyocytes.
-
Organoid Culture : These small molecules are key components in protocols for the generation and expansion of organoids, including ureteric bud organoids, by controlling the signaling environment required for proper morphogenesis.
-
Cancer Research : Given the frequent overactivation of the Wnt pathway in cancers like colorectal cancer, this compound is used to inhibit cancer cell proliferation and epithelial-mesenchymal transition (EMT).[7] While less common, the combination with CHIR99021 could be used to study the precise levels of Wnt signaling required for maintaining a cancer stem cell phenotype.
Data Presentation
The following tables summarize quantitative data on the effects of this compound and CHIR99021 on Wnt pathway activity.
Table 1: Effect of this compound and CHIR99021 on β-catenin/TCF Reporter Activity in Mouse EpiSCs
| Treatment Condition | Relative TOPFlash Reporter Activity | Reference |
| DMSO (Control) | 1.0 | [1] |
| CHIR99021 (3 µM) | ~12.5 | [1] |
| CHIR99021 (3 µM) + this compound (2.5 µM) | ~2.5 | [1] |
| This compound (2.5 µM) | ~0.5 | [1] |
Data are approximate values interpreted from graphical representations in the cited literature.
Table 2: Effect of this compound and CHIR99021 on Axin2 Protein Levels in Mouse EpiSCs
| Treatment Condition | Relative Axin2 Protein Level | Reference |
| DMSO (Control) | Baseline | [1] |
| CHIR99021 (3 µM) | Increased | [1] |
| This compound (2.5 µM) | Significantly Increased | [1] |
| CHIR99021 (3 µM) + this compound (2.5 µM) | Further Increased | [1] |
Axin2 is a direct downstream target of Wnt/β-catenin signaling, and its expression is upregulated by CHIR99021. This compound stabilizes the Axin2 protein.[1]
Mandatory Visualizations
Caption: Wnt signaling pathway with this compound and CHIR99021 intervention points.
Caption: General experimental workflow for using this compound and CHIR99021.
Caption: Logical relationship of this compound and CHIR99021 effects on Wnt signaling.
Experimental Protocols
Protocol 1: Preparation of this compound and CHIR99021 Stock Solutions
This protocol describes the preparation of stock solutions for this compound and CHIR99021, which are typically dissolved in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
CHIR99021 powder
-
Anhydrous/molecular biology grade DMSO
-
Sterile microcentrifuge tubes
-
Vortexer
-
Pipettes and sterile filter tips
Procedure:
-
This compound Stock Solution (e.g., 10 mM): a. Briefly centrifuge the vial of this compound powder to collect all the material at the bottom. b. To prepare a 10 mM stock solution from 5 mg of this compound (MW: 413.45 g/mol ), add 1.21 mL of DMSO. c. Mix thoroughly by vortexing or pipetting up and down until the powder is completely dissolved. A brief warming to 37°C may aid dissolution. d. Aliquot the stock solution into smaller volumes (e.g., 100 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C for up to one year.
-
CHIR99021 Stock Solution (e.g., 10 mM): a. Briefly centrifuge the vial of CHIR99021 powder. b. To prepare a 10 mM stock solution from 10 mg of CHIR99021 (MW: 465.34 g/mol ), add 2.15 mL of DMSO.[3] c. Mix thoroughly by vortexing or pipetting until fully dissolved. d. Aliquot into smaller volumes (e.g., 40 µL) in sterile microcentrifuge tubes. e. Store the aliquots at -20°C for up to one year.
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid toxicity.
Protocol 2: Maintenance of Human Pluripotent Stem Cell (hPSC) Self-Renewal
This protocol describes the use of this compound and CHIR99021 to maintain hPSCs in an undifferentiated state in a feeder-free system.
Materials:
-
hPSCs (e.g., H1 or H9 ESCs, or any iPSC line)
-
Matrigel-coated culture plates
-
Basal medium (e.g., DMEM/F12)
-
Supplements for basal medium (e.g., KnockOut Serum Replacement, Non-Essential Amino Acids, GlutaMAX, 2-mercaptoethanol)
-
This compound stock solution (e.g., 2.5 mM in DMSO)
-
CHIR99021 stock solution (e.g., 3 mM in DMSO)
-
Cell dissociation reagent (e.g., 0.05% Trypsin-EDTA or ReLeSR)
-
ROCK inhibitor (e.g., Y-27632)
Procedure:
-
Prepare Complete Culture Medium: a. To your basal hPSC medium, add this compound to a final concentration of 2.5 µM and CHIR99021 to a final concentration of 3 µM.[1] b. Warm the complete medium to 37°C before use.
-
Passaging hPSCs: a. When hPSC colonies are ready for passaging (typically 70-80% confluent), aspirate the old medium and wash the cells with DPBS. b. Add the cell dissociation reagent and incubate at 37°C until the colony edges begin to lift. c. Gently collect the cells and neutralize the dissociation reagent with basal medium. d. Centrifuge the cells at 200 x g for 3-5 minutes. e. Resuspend the cell pellet in the complete medium containing this compound and CHIR99021. For the first 24 hours after passaging, supplement the medium with a ROCK inhibitor (e.g., 10 µM Y-27632) to enhance cell survival. f. Plate the cells onto new Matrigel-coated plates at the desired density.
-
Daily Maintenance: a. Change the medium daily with fresh, pre-warmed complete medium containing this compound and CHIR99021. b. Monitor the cells daily for colony morphology and signs of differentiation. Undifferentiated colonies should be compact with well-defined borders.
Protocol 3: Western Blot Analysis of β-catenin and Axin2
This protocol provides a method to quantify changes in the protein levels of β-catenin and Axin2 following treatment with this compound and/or CHIR99021.
Materials:
-
Cells cultured with this compound and/or CHIR99021 as described in Protocol 2.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-β-catenin, anti-Axin2, anti-GAPDH or β-actin as a loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis and Protein Quantification: a. After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. b. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. c. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize protein amounts for all samples and prepare them with Laemmli buffer. b. Denature the samples by heating at 95°C for 5 minutes. c. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. d. Transfer the proteins to a PVDF membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. g. Wash the membrane three times with TBST. h. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST. j. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: a. Quantify the band intensities using image analysis software. b. Normalize the intensity of the target proteins (β-catenin, Axin2) to the loading control (GAPDH or β-actin). c. Compare the relative protein levels across different treatment conditions.
References
- 1. Modulation of β-catenin function maintains mouse epiblast stem cell and human embryonic stem cell self-renewal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. Protocol for the generation and expansion of human iPS cell-derived ureteric bud organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. Complete suspension culture of human induced pluripotent stem cells supplemented with suppressors of spontaneous differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for IWR-1 Treatment in 3D Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
IWR-1 (Inhibitor of Wnt Response-1) is a small molecule that acts as a potent and specific inhibitor of the canonical Wnt/β-catenin signaling pathway. Its mechanism of action involves the stabilization of the Axin-scaffolded β-catenin destruction complex, which leads to the phosphorylation and subsequent proteasomal degradation of β-catenin.[1][2][3] Dysregulation of the Wnt pathway is a critical factor in the development and progression of various cancers and other diseases. Three-dimensional (3D) organoid culture systems have emerged as powerful preclinical models that closely recapitulate the complex architecture and physiology of human organs, making them ideal platforms for studying disease mechanisms and evaluating therapeutic agents like this compound.
These application notes provide a comprehensive guide for the use of this compound in 3D organoid culture systems, covering its mechanism of action, detailed experimental protocols, and expected outcomes.
Mechanism of Action of this compound in the Wnt Signaling Pathway
The canonical Wnt signaling pathway is crucial for embryonic development, tissue homeostasis, and stem cell regulation. In the absence of a Wnt ligand, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. This keeps cytoplasmic β-catenin levels low.
Upon Wnt ligand binding to its receptor complex (Frizzled and LRP5/6), the destruction complex is inactivated. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of Wnt target genes, promoting cell proliferation and maintaining a stem-like state.
This compound intervenes in this pathway by binding to and stabilizing Axin, a key component of the destruction complex.[1] This stabilization enhances the activity of the destruction complex, leading to increased phosphorylation and degradation of β-catenin, even in the presence of Wnt stimulation. The resulting decrease in nuclear β-catenin leads to the downregulation of Wnt target gene expression.
Caption: this compound stabilizes the β-catenin destruction complex, promoting its degradation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment on various 3D organoid culture systems as reported in the literature.
Table 1: Effect of this compound on Organoid Viability and Proliferation
| Organoid Type | This compound Concentration | Treatment Duration | Effect on Viability/Proliferation | Reference |
| Human Colorectal Cancer (HCT116 cells) | 5-50 µM | 24-48 hours | Dose- and time-dependent decrease in proliferation. | [4] |
| Osteosarcoma Spheres (MG-63 and MNNG-HOS cells) | 2.5-10 µM | 48-96 hours | Dose- and time-dependent reduction in viability; >70% reduction at 10 µM after 96 hours. | [4][5] |
| Patient-Derived Colorectal Cancer Organoids (PDM-7) | 1 µM | Not specified | No significant effect on growth. | |
| DLD-1 Colorectal Cancer Spheroids | 5 µM | 10 days | No effect on size or morphology. | [6] |
Table 2: Effect of this compound on Gene and Protein Expression in Organoids
| Organoid Type | This compound Concentration | Treatment Duration | Key Gene/Protein Changes | Reference |
| Human Colorectal Cancer (HCT116 cells) | 5-50 µM | 24-48 hours | ↑ E-cadherin, ↓ N-cadherin, Vimentin, Snail, β-catenin, p-Akt, Survivin. | [2][4] |
| Osteosarcoma Spheres | 10 µM | 96 hours | ↓ Cyclin D1, Nuclear β-catenin; ↑ Axin2. | [4][5] |
| Ex vivo Colorectal Cancer Tissues | 10 µM | 24 hours | ↓ β-catenin, Survivin, Snail; ↑ E-cadherin. | [2] |
Experimental Protocols
This section provides detailed protocols for the preparation and application of this compound in 3D organoid cultures.
I. Preparation of this compound Stock Solution
This compound is soluble in organic solvents such as DMSO.[7][8]
-
Reconstitution: To prepare a 10 mM stock solution, dissolve 5 mg of this compound (MW: 409.4 g/mol ) in 1.22 mL of high-quality, sterile DMSO.[7][8]
-
Mixing: Ensure complete dissolution by gentle vortexing or pipetting. Warming to 37°C or sonication can aid dissolution.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one year.[7][8]
-
Working Solution: For routine experiments, a 1 mM working solution can be prepared by diluting the 10 mM stock 1:10 in sterile DMSO. This can be stored at 4°C for up to six months.[8]
II. General Protocol for this compound Treatment of 3D Organoids
This protocol provides a general framework for treating established 3D organoids with this compound. Optimization of concentration and duration of treatment is recommended for each specific organoid line and experimental goal.
Caption: Workflow for this compound treatment of 3D organoids and subsequent analysis.
Materials:
-
Established 3D organoid cultures (e.g., intestinal, colorectal cancer, etc.)
-
Complete organoid culture medium
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (sterile DMSO)
-
Multi-well culture plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Culture Organoids: Culture organoids according to your established protocol until they reach the desired size and morphology for the experiment.
-
Prepare Treatment Media:
-
Thaw the this compound stock solution and the complete organoid culture medium.
-
Prepare serial dilutions of this compound in the complete organoid culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration used.
-
-
Treatment:
-
Carefully remove the existing medium from the organoid cultures.
-
Gently add the prepared this compound-containing medium or vehicle control medium to the respective wells.
-
-
Incubation:
-
Incubate the treated organoids at 37°C in a humidified incubator with 5% CO2 for the desired treatment duration (e.g., 24, 48, 72, or 96 hours).
-
-
Downstream Analysis: Following incubation, organoids can be harvested for various downstream analyses:
-
Viability and Proliferation Assays: Assess cell viability using assays such as CellTiter-Glo® or by quantifying organoid size and number through brightfield imaging.
-
Gene Expression Analysis: Isolate RNA from organoids for quantitative real-time PCR (qRT-PCR) or RNA sequencing to analyze the expression of Wnt target genes (e.g., AXIN2, c-MYC, CCND1) and other relevant markers.
-
Protein Analysis: Perform Western blotting to detect changes in β-catenin levels (total and phosphorylated) and other proteins of interest. Immunohistochemistry (IHC) or immunofluorescence (IF) can be used to visualize protein expression and localization within the organoid structure.
-
Expected Outcomes and Troubleshooting
-
Phenotypic Changes: Treatment with effective concentrations of this compound is expected to inhibit the proliferation of Wnt-dependent organoids, potentially leading to a reduction in organoid size or number over time. In some cancer organoid models, this compound may induce apoptosis.[5]
-
Molecular Changes: A successful this compound treatment should result in a decrease in the protein levels of total β-catenin and a corresponding decrease in the mRNA levels of Wnt target genes. An increase in the level of Axin2 protein may also be observed.[5]
-
Troubleshooting:
-
No Effect Observed: If no effect is observed, consider increasing the concentration of this compound or extending the treatment duration. Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. The specific organoid model may also have a lower dependence on the Wnt pathway for survival and proliferation.
-
High Toxicity: If excessive cell death is observed even at low concentrations, reduce the this compound concentration and/or the treatment duration. Ensure the DMSO concentration in the final culture medium is not exceeding toxic levels (typically <0.5%).
-
Conclusion
This compound is a valuable tool for investigating the role of the Wnt/β-catenin signaling pathway in 3D organoid models. Its specific mechanism of action allows for the targeted inhibition of this pathway, enabling researchers to study its impact on organoid development, disease progression, and response to therapy. The protocols and data presented in these application notes provide a solid foundation for incorporating this compound into your 3D organoid research.
References
- 1. Establishing 3D organoid models from patient-derived conditionally reprogrammed cells to bridge preclinical and clinical insights in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intestinal organoid modeling: bridging the gap from experimental model to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of tankyrase scaffolding in the β-catenin destruction complex and WNT signaling [elifesciences.org]
- 7. Protocol for the generation and expansion of human iPS cell-derived ureteric bud organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Utilizing IWR-1 in TCF/LEF Reporter Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in various diseases, including cancer. The transcriptional activity of this pathway is mediated by the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors upon binding of nuclear β-catenin. TCF/LEF reporter assays, which typically utilize a luciferase reporter gene driven by TCF/LEF response elements, are a fundamental tool for quantifying the activity of the Wnt/β-catenin pathway. IWR-1 (Inhibitor of Wnt Response-1) is a small molecule that inhibits the Wnt/β-catenin pathway by stabilizing the β-catenin destruction complex.[1][2][3] This document provides a detailed protocol for using this compound in TCF/LEF reporter assays to study Wnt signaling.
Mechanism of Action of this compound
This compound inhibits the Wnt/β-catenin signaling pathway by targeting tankyrase (TNKS), a poly(ADP-ribose) polymerase.[4] Tankyrase PARsylates Axin, a key component of the β-catenin destruction complex, targeting it for ubiquitination and degradation. By inhibiting tankyrase, this compound stabilizes Axin, which in turn enhances the stability and activity of the β-catenin destruction complex (comprising Axin, APC, GSK3β, and CK1α).[1][3] This leads to increased phosphorylation and subsequent proteasomal degradation of β-catenin, preventing its accumulation in the nucleus and activation of TCF/LEF-mediated transcription.[5][6]
Caption: Wnt signaling pathway and the mechanism of this compound inhibition.
Quantitative Data Summary
The inhibitory concentration (IC50) of this compound can vary depending on the cell line and the specific assay conditions. Below is a summary of reported IC50 values for this compound in TCF/LEF reporter assays.
| Cell Line | Method of Wnt Pathway Activation | This compound IC50 | Reference |
| L-cells | Wnt3A expression | 180 nM | [3] |
| HEK293 | Wnt3a stimulation | ~0.05 µM | [7][8] |
| HEK293 | Wnt3a stimulation | ~0.1 µM | [9] |
| HEK293T | β-catenin dependent pathway | 0.026 µM | [3] |
| DLD-1 | Constitutively active Wnt signaling | 0.21 µM | [4] |
Experimental Protocol: TCF/LEF Luciferase Reporter Assay
This protocol is a general guideline for using this compound in a TCF/LEF dual-luciferase reporter assay in HEK293 cells. Optimization may be required for other cell types.
Materials:
-
HEK293 cells (or other suitable cell line)
-
TCF/LEF Firefly Luciferase reporter vector and a constitutively expressing Renilla Luciferase control vector (e.g., from BPS Bioscience, Signosis)[7][10]
-
Transfection reagent (e.g., Lipofectamine)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM I Reduced Serum Medium
-
Recombinant Wnt3a protein or Wnt3a-conditioned media
-
This compound-endo (inhibitor)
-
Lithium Chloride (LiCl) (optional, as a GSK3β inhibitor to activate the pathway)
-
96-well white, clear-bottom tissue culture plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Caption: Experimental workflow for the TCF/LEF reporter assay.
Procedure:
Day 1: Cell Seeding
-
Culture HEK293 cells in DMEM supplemented with 10% FBS.
-
On the day before transfection, seed 30,000 cells per well in a 96-well white, clear-bottom plate in 100 µL of growth medium.[7][11]
-
Incubate overnight at 37°C in a 5% CO2 incubator. Cells should be approximately 90% confluent at the time of transfection.[7]
Day 2: Transfection
-
Prepare the transfection mix in Opti-MEM according to the manufacturer's protocol for your chosen transfection reagent. Typically, for a 96-well plate, you will co-transfect the TCF/LEF firefly luciferase reporter vector and the Renilla luciferase control vector.[7]
-
Add the transfection complex to the cells.
-
Incubate for 16-24 hours at 37°C in a 5% CO2 incubator.
Day 3: this compound Treatment and Pathway Activation
-
After the transfection period, replace the medium with fresh growth medium.
-
Prepare serial dilutions of this compound in growth medium. A typical concentration range to test would be from 0.01 µM to 10 µM to generate a dose-response curve.
-
Add the this compound dilutions to the appropriate wells. Include a DMSO vehicle control.
-
Incubate for 1-2 hours before adding the Wnt pathway activator.
-
Activate the Wnt pathway. This can be done by:
-
Include control wells:
-
Incubate for an additional 16-24 hours. The optimal incubation time may need to be determined empirically. A 5-6 hour incubation after Wnt3a addition has also been reported.[7][9][12][13]
Day 4: Luciferase Assay and Data Analysis
-
Perform the dual-luciferase assay according to the manufacturer's instructions. This typically involves lysing the cells and sequentially measuring firefly and Renilla luciferase activity in a luminometer.[7][8]
-
Data Analysis: a. Subtract the background luminescence (from cell-free wells) from all readings. b. Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for differences in transfection efficiency and cell number. c. Calculate the fold induction of the stimulated control relative to the unstimulated control. d. For the this compound treated wells, express the normalized luciferase activity as a percentage of the stimulated control. e. Plot the percentage of reporter activity against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.[8]
Troubleshooting and Considerations
-
Cell Type: The choice of cell line is critical. Some cell lines have high endogenous Wnt signaling, while others require stimulation. HEK293 cells are commonly used due to their high transfectability and low basal Wnt activity.[10]
-
Reporter Construct: Ensure the TCF/LEF reporter construct contains multiple copies of the TCF/LEF binding site for robust induction.[10][14]
-
Controls: Appropriate controls are essential for data interpretation. Always include unstimulated, stimulated, and vehicle controls.
-
This compound Solubility: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the culture medium is low (e.g., <0.1%) to avoid solvent-induced toxicity.
-
Assay Window: Optimize the concentration of the Wnt pathway activator (Wnt3a or LiCl) to achieve a good assay window (signal-to-background ratio). A Z'-factor > 0.5 is generally considered acceptable for high-throughput screening.[15]
By following this detailed protocol, researchers can effectively utilize this compound as a tool to investigate the Wnt/β-catenin signaling pathway and screen for novel modulators of this critical cellular cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stemcell.com [stemcell.com]
- 3. This compound-endo | Wnt/beta-catenin inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. A Cell Model Suitable for a High-Throughput Screening of Inhibitors of the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. signosisinc.com [signosisinc.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. TCF/LEF TOPFlash Reporters (Wnt/β Catenin) — LipExoGen [lipexogen.com]
- 15. Discovery of chemical probes that suppress Wnt/β‐catenin signaling through high‐throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Protocol for Detecting β-Catenin Levels after IWR-1 Treatment
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis; its dysregulation is implicated in various cancers.[1][2][3] A key regulatory step in this pathway is the control of β-catenin protein levels. In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation.[1] The small molecule IWR-1 (Inhibitor of Wnt Response) is a valuable tool for studying this pathway. This compound functions by stabilizing Axin, a core component of the destruction complex, which enhances the degradation of β-catenin and inhibits Wnt signaling.[1][4][5][6][7] This document provides a detailed protocol for performing a Western blot to quantitatively assess the reduction in total β-catenin levels in cultured cells following treatment with this compound.
Wnt/β-Catenin Signaling and this compound Mechanism of Action
The Wnt signaling pathway is a critical regulator of cellular processes. When Wnt ligands are absent, cytoplasmic β-catenin is bound by a destruction complex, which includes Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β).[1] This complex facilitates the phosphorylation of β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. The inhibitor this compound stabilizes the Axin scaffold protein, enhancing the activity of the destruction complex and promoting β-catenin degradation even in the presence of Wnt signaling.[1][4]
Experimental Protocols
Materials and Reagents
-
Cell Lines: HCT116, DLD-1, or other cell lines with active Wnt signaling.
-
This compound endo-isomer: (e.g., from STEMCELL Technologies, Selleck Chemicals).[5][7]
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Assay Reagents: BCA or Bradford assay kit.[9]
-
SDS-PAGE Reagents: Acrylamide/bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS.
-
Sample Buffer: 2x Laemmli buffer.[8]
-
Running Buffer: Tris-Glycine-SDS buffer.[10]
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol.[8][10]
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.[11]
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.[10][11]
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.[11]
-
HRP-conjugated anti-mouse IgG.
-
-
Washing Buffer: Tris-Buffered Saline with 0.1% Tween 20 (TBST).[8]
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.[11]
-
General Reagents: DMSO, PBS, distilled water.
Detailed Methodology
-
Seed cells in appropriate culture plates and grow to 70-80% confluency.
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for a specified time (e.g., 6, 12, or 24 hours).[1][4] A vehicle control (DMSO) must be included.
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.[8]
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors (e.g., 1 mL for a 100 mm dish).[8][12]
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.[8]
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[8]
-
Carefully transfer the supernatant (containing the protein extract) to a new, pre-chilled tube.[8][12]
-
Determine the total protein concentration of each sample using a BCA or Bradford protein assay, following the manufacturer’s instructions.[9][13]
-
Calculate the volume of lysate required to load an equal amount of protein (typically 10-50 µg) for each sample.[14][15]
-
Add an equal volume of 2x Laemmli sample buffer to the calculated volume of each protein sample.[14]
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[8]
-
Load the denatured samples and a molecular weight marker into the wells of an SDS-PAGE gel (a 10% gel is suitable for β-catenin, which is ~92 kDa).[10]
-
Run the gel in 1x Tris-Glycine-SDS running buffer at 100-150 V until the dye front reaches the bottom of the gel.[8]
-
Equilibrate the gel in 1x transfer buffer for 10-15 minutes.[8]
-
Assemble the transfer stack (sandwich) with the gel and a PVDF or nitrocellulose membrane. Ensure the membrane is between the gel and the positive electrode.
-
Transfer the proteins from the gel to the membrane. A wet transfer can be performed overnight at 4°C at a constant current (e.g., 10 mA) or for 1-2 hours at 100 V.[8]
-
After transfer, wash the membrane briefly with TBST.
-
Block non-specific binding sites by incubating the membrane in blocking buffer (5% non-fat milk or BSA in TBST) for 1-2 hours at room temperature with gentle agitation.[10][11]
-
Incubate the membrane with the primary anti-β-catenin antibody, diluted in blocking buffer (e.g., 1:1000), overnight at 4°C with gentle agitation.[2][10]
-
Wash the membrane three times for 10-15 minutes each with TBST.[10][11]
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer (e.g., 1:5000), for 1-2 hours at room temperature.[11]
-
Wash the membrane again three times for 10-15 minutes each with TBST to remove unbound secondary antibody.[11]
-
Incubate the membrane with ECL detection substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system. Avoid overexposing the blot to ensure the signal is within the linear range for quantification.[13]
-
Perform densitometry analysis using image analysis software to quantify the band intensity for β-catenin and the loading control (e.g., GAPDH) in each lane.[16]
-
Normalize the β-catenin signal to the corresponding loading control signal for each sample.[13]
Experimental Workflow
Data Presentation
Quantitative data from the densitometry analysis should be summarized in a table to facilitate comparison between different treatment conditions. The data should be presented as the normalized intensity of the β-catenin band relative to the vehicle control.
Table 1: Quantitation of β-Catenin Levels Post-IWR-1 Treatment
| Treatment Group | This compound Conc. (µM) | β-Catenin Intensity (Arbitrary Units) | Loading Control Intensity (Arbitrary Units) | Normalized β-Catenin Intensity (β-cat / Control) | Fold Change vs. Vehicle |
| Vehicle Control | 0 | 15,230 | 15,500 | 0.983 | 1.00 |
| This compound | 1 | 12,180 | 15,450 | 0.788 | 0.80 |
| This compound | 5 | 7,550 | 15,600 | 0.484 | 0.49 |
| This compound | 10 | 4,100 | 15,300 | 0.268 | 0.27 |
| This compound | 20 | 1,850 | 15,550 | 0.119 | 0.12 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
References
- 1. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. beta Catenin Polyclonal Antibody (PA5-19469) [thermofisher.com]
- 4. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound-endo | Wnt/beta-catenin inhibitor | Mechanism | Concentration [selleckchem.com]
- 8. bio-rad.com [bio-rad.com]
- 9. licorbio.com [licorbio.com]
- 10. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Guide to western blot quantification | Abcam [abcam.com]
- 14. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 15. Quantitative Western Blot Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. bio-rad.com [bio-rad.com]
Application Notes and Protocols: IWR-1 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
IWR-1 (Inhibitor of Wnt Response-1) is a potent and specific small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[1][2] Its mechanism of action involves the stabilization of the Axin destruction complex, which leads to the phosphorylation and subsequent degradation of β-catenin.[1][2] This prevents the accumulation of β-catenin in the nucleus and the activation of TCF/LEF-mediated transcription of Wnt target genes. Due to its well-characterized activity, this compound is an invaluable tool in studying Wnt signaling and serves as a critical positive control in high-throughput screening (HTS) campaigns aimed at identifying novel modulators of this pathway. These screens are pivotal in the discovery of new therapeutics for a range of diseases where Wnt signaling is dysregulated, including various cancers.[3][4]
This document provides detailed application notes and protocols for the use of this compound in HTS assays, including data presentation formats and visualizations to guide researchers in their drug discovery efforts.
Mechanism of Action of this compound
The canonical Wnt signaling pathway is tightly regulated. In the "off" state, a destruction complex composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt ligand binding to its receptor complex, this destruction complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription through TCF/LEF transcription factors.
This compound exerts its inhibitory effect by binding to and stabilizing Axin.[1][2] This enhanced stability of the destruction complex leads to a more efficient phosphorylation and degradation of β-catenin, thereby blocking the downstream signaling cascade even in the presence of Wnt stimulation.
Caption: Canonical Wnt Signaling Pathway and the Mechanism of this compound Inhibition.
Quantitative Data for this compound in HTS Assays
This compound is frequently used as a reference inhibitor in HTS campaigns to validate assay performance. The following tables summarize typical quantitative data for this compound in a luciferase reporter gene assay.
Table 1: this compound Potency in a TCF/LEF Luciferase Reporter Assay
| Cell Line | Reporter Construct | Stimulation | IC50 | Reference |
| HEK293 | TCF/LEF-luciferase | Wnt3a | ~0.05 µM | [5] |
| DLD-1 | TCF/LEF-luciferase | Constitutively Active | 0.21 µM | [6] |
| L-cells | TCF/LEF-luciferase | Wnt3A | 180 nM | [2] |
Table 2: HTS Assay Performance Metrics with this compound as a Control
| Parameter | Description | Typical Value |
| Z'-factor | A measure of assay quality, indicating the separation between positive and negative controls. A value > 0.5 is considered excellent for HTS. | 0.6 - 0.8 |
| Signal-to-Background (S/B) Ratio | The ratio of the mean signal of the positive control (e.g., Wnt3a stimulation) to the mean signal of the negative control (e.g., unstimulated). | > 10 |
| Signal-to-Noise (S/N) Ratio | The difference between the mean of the positive and negative controls divided by the standard deviation of the negative control. | > 5 |
| Coefficient of Variation (%CV) | A measure of the variability of the data, calculated as the standard deviation divided by the mean. | < 15% |
Experimental Protocols
High-Throughput Screening Workflow for Wnt Signaling Inhibitors
The following diagram illustrates a typical workflow for a high-throughput screen to identify inhibitors of the Wnt/β-catenin signaling pathway, using this compound as a positive control for inhibition.
Caption: High-Throughput Screening Workflow for Wnt Signaling Inhibitors.
Detailed Protocol: 384-Well TCF/LEF Luciferase Reporter Assay
This protocol is designed for a 384-well plate format and utilizes a stable cell line expressing a TCF/LEF-responsive luciferase reporter.
Materials:
-
HEK293 or DLD-1 cells stably expressing a TCF/LEF-firefly luciferase reporter and a constitutively expressed Renilla luciferase control reporter.
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Wnt3a conditioned medium or recombinant Wnt3a.
-
This compound (positive control).
-
Test compound library.
-
DMSO (vehicle control).
-
384-well white, clear-bottom tissue culture plates.
-
Dual-luciferase reporter assay system (e.g., Promega Dual-Glo®).
-
Luminometer capable of reading 384-well plates.
Procedure:
-
Cell Plating:
-
On day 1, seed the reporter cell line into 384-well plates at a density of 5,000-10,000 cells per well in 40 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
On day 2, prepare serial dilutions of this compound (e.g., from 100 µM to 1 nM) and the test compounds in culture medium.
-
Using an automated liquid handler, add 10 µL of the diluted compounds to the appropriate wells.
-
For control wells, add 10 µL of medium with DMSO for the negative control and 10 µL of a known concentration of this compound (e.g., 10 µM) for the positive control.
-
-
Wnt Pathway Stimulation:
-
Immediately after compound addition, add 10 µL of Wnt3a conditioned medium (or recombinant Wnt3a at a final concentration that gives ~80% of the maximal response) to all wells except for the unstimulated control wells.
-
Gently mix the plate on a plate shaker for 1 minute.
-
Incubate the plates for 16-24 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
On day 3, equilibrate the plates and the dual-luciferase assay reagents to room temperature.
-
Add 20 µL of the firefly luciferase substrate to each well and incubate for 10 minutes at room temperature, protected from light.
-
Measure the firefly luminescence using a plate luminometer.
-
Add 20 µL of the Stop & Glo® reagent (which quenches the firefly signal and provides the substrate for Renilla luciferase) to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the Renilla luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to account for differences in cell number and transfection efficiency.
-
Calculate the percentage of inhibition for each test compound relative to the DMSO and this compound controls.
-
Determine the Z'-factor for each plate to assess assay quality. The formula for Z'-factor is:
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Where SD is the standard deviation and Mean is the average of the positive (Wnt3a + DMSO) and negative (Wnt3a + this compound) controls.
-
-
Generate dose-response curves for active compounds and calculate their IC50 values.
-
Conclusion
This compound is an indispensable tool for researchers engaged in high-throughput screening for modulators of the Wnt/β-catenin signaling pathway. Its well-defined mechanism of action and consistent inhibitory activity make it an ideal positive control for validating assay performance and ensuring the reliability of screening data. The protocols and data presented in these application notes provide a comprehensive guide for the successful implementation of this compound in HTS campaigns, ultimately facilitating the discovery of novel therapeutic agents targeting the Wnt pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. A Cell Model Suitable for a High-Throughput Screening of Inhibitors of the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting IWR-1 Wnt Signaling Inhibition
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals who are experiencing issues with IWR-1 not inhibiting Wnt signaling in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound (Inhibitor of Wnt Response-1) is a small molecule that inhibits the canonical Wnt/β-catenin signaling pathway. It functions by targeting and inhibiting the tankyrase enzymes (TNKS1 and TNKS2). This inhibition leads to the stabilization of the Axin-scaffolded destruction complex.[1][2] A stable destruction complex (composed of Axin, APC, CK1, and GSK3β) promotes the phosphorylation and subsequent proteasomal degradation of β-catenin.[3][4] As a result, β-catenin cannot translocate to the nucleus to activate TCF/LEF-mediated transcription of Wnt target genes.[1][5]
Q2: What is the typical effective concentration and incubation time for this compound?
The effective concentration and incubation time for this compound can vary significantly depending on the cell line and the specific experimental endpoint. While the reported IC₅₀ is approximately 180 nM in Wnt3A-expressing L-cells, higher concentrations are often required in other cell types.[6][7]
Q3: How should I prepare and store this compound?
Proper preparation and storage of this compound are critical for its activity. This compound is soluble in organic solvents like DMSO and dimethylformamide (DMF) but is sparingly soluble in aqueous buffers.[8]
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 5-20 mM) in high-quality, anhydrous DMSO.[7] It is recommended to use freshly opened DMSO, as it is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[1][6] Warming to 37°C for a few minutes can aid dissolution.[7]
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6][7] Under these conditions, the stock solution should be stable for at least a year.[6]
-
Working Solution: For experiments, dilute the stock solution directly into your culture medium. It is not recommended to store aqueous solutions of this compound for more than a day.[8] The final DMSO concentration in the culture should typically not exceed 0.5%.[7]
Canonical Wnt/β-Catenin Signaling Pathway & this compound Action
The diagram below illustrates the canonical Wnt signaling pathway and the point of intervention for this compound.
Caption: this compound inhibits Tankyrase, stabilizing Axin and the destruction complex.
Troubleshooting Guide
If you are not observing Wnt signaling inhibition with this compound, follow this step-by-step troubleshooting workflow.
Caption: A logical workflow for troubleshooting this compound experiments.
Detailed Troubleshooting Steps
Step 1: Is your this compound reagent active and handled correctly?
-
A1: Reagent Integrity: The quality of the this compound powder can degrade over time. If possible, test a new batch or a lot from a different supplier. Ensure you are using this compound-endo, the active stereoisomer.[1][6]
-
A2: Solvent Quality: DMSO is highly hygroscopic. Water contamination can cause your compound to precipitate out of solution. Use fresh, anhydrous, high-purity DMSO to make your stock solutions.[1][6]
-
A3: Storage: Have the stock solutions undergone multiple freeze-thaw cycles? This can lead to degradation. Always aliquot your stock solution after the initial preparation and store it at -80°C.[6][7]
-
A4: Positive Control: Use another known Wnt inhibitor with a different mechanism, such as XAV939 (another tankyrase inhibitor) or IWP-3 (a Porcupine inhibitor), to confirm that the pathway is druggable in your system.[9][10]
Step 2: Are your concentration and incubation time optimal?
-
A1: Dose-Response: The published IC₅₀ of 180 nM is cell-type specific. Many cell lines require much higher concentrations for effective inhibition.[6] Perform a dose-response experiment with a broad range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM) to determine the optimal dose for your cell line.[2][7]
-
A2: Time-Course: The effect of this compound may not be immediate. Inhibition of transcription and subsequent changes in protein levels take time. Conduct a time-course experiment (e.g., 16, 24, 48, 72 hours) to identify the ideal treatment duration.[1][2]
| Parameter | Recommended Range | Cell Lines Example | Reference |
| Concentration | 1 µM - 20 µM | 2.5-10 µM (Osteosarcoma cells) | [1] |
| 5-50 µM (Colorectal cancer cells) | [2] | ||
| Incubation Time | 16 - 96 hours | 48-96 hours (Osteosarcoma spheres) | [1][2] |
| 24-48 hours (Colorectal cancer cells) | [2][11] |
Step 3: Is the canonical Wnt pathway active and responsive in your cell line?
-
A1: Baseline Pathway Activity: Confirm that the canonical Wnt/β-catenin pathway is actually active in your cells. If the pathway is not active at baseline, you will not see an effect from an inhibitor. You can check this by measuring the expression of known Wnt target genes like AXIN2 or c-MYC.
-
A2: Method of Activation: If you are inducing the pathway (e.g., with Wnt3a conditioned media or GSK3 inhibitors like CHIR99021), ensure your induction method is working.
-
A3: Cell Line Mutations: Some cell lines (e.g., certain colorectal cancer lines) have mutations downstream of the destruction complex, such as in β-catenin itself, which render them insensitive to inhibitors that target upstream components like this compound.
-
A4: Cell-Type Specificity: The cellular context matters. In one study on doxorubicin-resistant osteosarcoma cells, this compound did not reduce Wnt target gene expression but did inhibit drug efflux, suggesting alternative or context-dependent mechanisms.[12]
Step 4: Is your experimental readout reliable?
-
A1: Multiple Readouts: Do not rely on a single method to measure Wnt pathway activity. Use a combination of techniques to confirm your results.
-
qPCR: Measure mRNA levels of direct Wnt target genes like AXIN2, LEF1, or CCND1. AXIN2 is an excellent choice as it is a robust and direct feedback inhibitor of the pathway.[3][13]
-
Western Blot: Check for a decrease in total or active (non-phosphorylated) β-catenin levels. You can also probe for downstream targets like Cyclin D1.[1][11]
-
Reporter Assays: Use a TCF/LEF luciferase reporter (e.g., TOPflash). Ensure you include a negative control reporter (e.g., FOPflash) to control for non-specific transcriptional effects.
-
-
A2: Reagent Validation: Ensure your antibodies are specific and your qPCR primers are efficient and validated.
Step 5: Could other signaling pathways be involved?
-
A1: Non-Canonical Wnt Signaling: Your experimental phenotype might be driven by a non-canonical Wnt pathway (e.g., Wnt/Planar Cell Polarity or Wnt/Ca²⁺), which is not targeted by this compound.[14] Recent research has also identified an alternative Wnt-YAP/TAZ signaling axis that is independent of β-catenin.[15][16]
-
A2: Alternative Inhibitors: If the canonical pathway is confirmed to be active but this compound is ineffective, consider using an inhibitor that acts at a different point in the pathway. For example, to block signaling in the nucleus, you could investigate inhibitors of the β-catenin/TCF interaction.[13][17]
Key Experimental Protocols
Luciferase Reporter Assay (TOP/FOPflash)
This assay measures the transcriptional activity of the TCF/LEF family of transcription factors.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with either the TOPflash (containing wild-type TCF binding sites) or FOPflash (containing mutated sites, as a negative control) plasmid, along with a Renilla luciferase plasmid (for normalization).
-
Treatment: After 24 hours, replace the medium with fresh medium containing this compound at various concentrations or the vehicle control (DMSO). If required, add your Wnt pathway agonist (e.g., Wnt3a).
-
Incubation: Incubate for the desired time (e.g., 24-48 hours).
-
Lysis and Reading: Lyse the cells and measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. The TOP/FOP ratio indicates the specific Wnt-dependent transcriptional activity.
Western Blot for β-catenin
This protocol assesses the total amount of β-catenin protein, which should decrease upon this compound treatment.
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with this compound or vehicle for the chosen duration.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with a primary antibody against β-catenin overnight at 4°C. Also, probe a separate membrane or the same one (after stripping) with a loading control antibody (e.g., GAPDH, β-actin).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the β-catenin signal to the loading control.
qPCR for Wnt Target Gene Expression
This method quantifies the mRNA levels of Wnt target genes.
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described for the Western blot protocol.
-
RNA Extraction: Wash cells with PBS and extract total RNA using a commercial kit (e.g., TRIzol or a column-based kit).
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for your target gene (e.g., AXIN2, CCND1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method. A successful inhibition should result in a significant decrease in the mRNA levels of Wnt target genes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound-endo | Wnt/beta-catenin inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. stemcell.com [stemcell.com]
- 10. How to inhibit Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 11. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efflux inhibition by this compound-endo confers sensitivity to doxorubicin effects in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of nuclear Wnt signalling: challenges of an elusive target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Alternative Wnt Signaling Activates YAP/TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Inhibitors of beta-Catenin Signaling [chemdiv.com]
Troubleshooting IWR-1 insolubility or precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Wnt signaling inhibitor, IWR-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (Inhibitor of Wnt Response-1) is a potent and specific small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[1][2] Its mechanism of action involves the stabilization of the Axin-scaffolded β-catenin destruction complex.[3][4][5] By stabilizing this complex, this compound promotes the phosphorylation and subsequent proteasomal degradation of β-catenin, thereby preventing its accumulation and translocation to the nucleus, which is a critical step in activating Wnt target gene expression.[3][5][6]
Q2: What are the primary applications of this compound in research?
This compound is widely used in various research areas, including:
-
Cancer Biology: To study cancers with aberrant Wnt signaling, such as colorectal cancer.[1][3]
-
Stem Cell Biology: To investigate the role of Wnt signaling in stem cell self-renewal and differentiation.[2]
-
Developmental Biology: To explore the function of the Wnt pathway in embryonic development and tissue regeneration.[1][7]
-
Drug Discovery: As a tool compound for the development of novel therapeutics targeting the Wnt pathway.
Q3: In what solvents is this compound soluble?
This compound is readily soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[8] It is, however, insoluble or sparingly soluble in aqueous buffers, water, and ethanol.[7][8][9]
Troubleshooting Guide: this compound Insolubility and Precipitation in Media
One of the most common challenges encountered when working with this compound is its tendency to precipitate out of solution when diluted from a concentrated DMSO stock into aqueous cell culture media. This guide provides a systematic approach to troubleshoot and prevent this issue.
Problem: I observe a precipitate in my cell culture media after adding the this compound stock solution.
This is a frequent observation due to the low aqueous solubility of this compound. The following steps can help mitigate this problem.
Initial Checks and Solutions
1. Review Your Stock Solution Preparation:
-
Is the stock solution fully dissolved? Visually inspect your DMSO stock solution for any undissolved particles. If present, gentle warming at 37°C for 5-10 minutes or brief sonication can help ensure complete dissolution.[7]
-
What is the concentration of your stock solution? While this compound is highly soluble in DMSO, using an excessively high stock concentration may increase the likelihood of precipitation upon dilution. A 10 mM stock in DMSO is a commonly used and recommended starting point.[1]
2. Optimize the Dilution Process:
-
Pre-warm the media: Adding a cold DMSO stock to room temperature or cold media can cause the compound to crash out of solution. Pre-warming the cell culture media to 37°C before adding the this compound stock can significantly improve its solubility.[4]
-
Mix thoroughly and immediately: After adding the this compound stock to the pre-warmed media, mix the solution gently but thoroughly. Avoid vigorous vortexing which can introduce bubbles and potentially denature media components.
-
Final DMSO concentration: Ensure the final concentration of DMSO in your cell culture media is non-toxic to your cells, typically below 0.5%.[4]
3. Consider the Final Working Concentration of this compound:
-
Is the final concentration too high? While the effective concentration is cell-type dependent, typical working concentrations for this compound range from 1 µM to 10 µM.[1][4][7] If you are using higher concentrations, you may be exceeding the solubility limit of this compound in your specific media formulation.
Advanced Troubleshooting Steps
If the issue persists, consider the following advanced strategies:
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock into pre-warmed media. This gradual decrease in DMSO concentration can help keep the compound in solution.
-
Use of a Surfactant: In some instances, a low concentration of a biocompatible surfactant, such as Tween 80, can help to maintain the solubility of hydrophobic compounds. However, this should be tested for toxicity with your specific cell line.
-
Filtration: After dilution, filter the final media containing this compound through a 0.22 µm sterile filter. This will remove any undissolved precipitate. Be aware that this may slightly lower the final concentration of the dissolved compound.[4]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| DMSO | ≥20.45 mg/mL | [7] |
| ~20 mg/mL | [8] | |
| 50 mg/mL (with sonication) | [6] | |
| up to 100 mM (~40.94 mg/mL) | [10] | |
| DMF | ~20 mg/mL | [8] |
| Water | Insoluble | [7][9] |
| Ethanol | Insoluble | [7][9] |
| PBS (pH 7.2) with 25% DMSO | ~0.25 mg/mL | [8] |
Table 2: Recommended Concentrations for this compound
| Application | Recommended Concentration Range | Reference(s) |
| Stock Solution (in DMSO) | 5 mM - 20 mM | [4] |
| 10 mM | [1] | |
| Working Concentration (in Cell Culture) | 1 µM - 10 µM | [1][4][7] |
| IC50 (Wnt Reporter Assay) | ~180 nM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 409.44 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution, you will need 4.094 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to dissolve the powder.
-
Visually inspect the solution for any undissolved particles.
-
If particles are present, warm the solution at 37°C for 5-10 minutes and vortex again. Alternatively, sonicate the tube for a few minutes.[7]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture media
-
Sterile conical tubes
Procedure:
-
Determine the final concentration of this compound needed for your experiment.
-
Calculate the volume of the 10 mM this compound stock solution required. For example, to make 10 mL of media with a final concentration of 10 µM this compound, you will need 10 µL of the 10 mM stock.
-
In a sterile conical tube, add the pre-warmed cell culture media.
-
While gently swirling the media, add the calculated volume of the this compound stock solution directly into the media.
-
Continue to mix gently by inverting the tube a few times. Do not vortex.
-
If desired, filter the final solution through a 0.22 µm sterile filter before adding it to your cells.[4]
-
Use the freshly prepared media immediately. It is not recommended to store aqueous solutions of this compound.[8]
Mandatory Visualizations
Caption: Wnt/β-catenin signaling pathway and the mechanism of this compound action.
Caption: Troubleshooting workflow for this compound precipitation in cell culture media.
References
- 1. gsk3b.com [gsk3b.com]
- 2. stemcell.com [stemcell.com]
- 3. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 5. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. endo-IWR 1 | β-catenin | Tocris Bioscience [tocris.com]
Potential off-target effects of IWR-1 to consider
Technical Support Center: IWR-1
Welcome to the technical support center for this compound. This guide provides detailed information, troubleshooting advice, and experimental protocols to help researchers effectively use this compound and navigate potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a well-established inhibitor of the canonical Wnt/β-catenin signaling pathway.[1][2] Its primary mechanism involves the stabilization of the Axin-scaffolded β-catenin destruction complex (composed of Axin, APC, CK1, and GSK3β).[3][4] This stabilization enhances the phosphorylation and subsequent proteasomal degradation of β-catenin, preventing its accumulation and translocation to the nucleus, which in turn suppresses the transcription of Wnt target genes.[5][6]
Q2: How does this compound's mechanism differ from other Wnt inhibitors like XAV939?
A2: Although both this compound and XAV939 inhibit the Wnt pathway by targeting Tankyrases (TNKS1/TNKS2), their specific interactions differ. This compound is understood to exert its effect primarily through its interaction with Axin, promoting its stabilization.[1][7] In contrast, XAV939 binds directly to the nicotinamide-binding site of Tankyrase enzymes.[1][7] This distinction is crucial when designing experiments to probe different aspects of the Wnt pathway.
Q3: What are the known on-target and off-target activities of this compound?
A3: this compound is highly selective for Tankyrase 1 and 2 over other PARP family enzymes.[7][8] However, researchers should be aware of a significant, Wnt-independent effect: this compound can inhibit cellular efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family.[9] This can increase the intracellular concentration of other compounds, sensitizing multidrug-resistant cells to chemotherapeutics like doxorubicin.[9] While generally selective, high concentrations may lead to unintended effects, making careful dose-response studies essential.[2]
Q4: What is the recommended working concentration for this compound?
A4: The optimal concentration of this compound is highly dependent on the cell type and experimental context.
-
Biochemical Assays: IC₅₀ values are in the nanomolar range for inhibiting Wnt signaling and Tankyrase activity.[6][7][8]
-
Cell-Based Assays: Typical working concentrations range from 1 µM to 10 µM.[2][6] It is strongly recommended to perform a dose-response experiment to determine the lowest effective concentration that elicits the desired on-target effect while minimizing potential cytotoxicity and off-target effects.
Q5: How should I prepare and store this compound?
A5: this compound is soluble in DMSO (≥20 mg/mL) but not in water.[2] For experiments, prepare a concentrated stock solution in DMSO (e.g., 10 mM). It is critical to aliquot the stock solution into single-use volumes and store them at -20°C to avoid repeated freeze-thaw cycles.[2][10] Working solutions should be prepared fresh daily for long-term experiments, as the compound's stability in aqueous media may be limited.[2][11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Cell Death or Unexpected Cytotoxicity | This compound concentration is too high, leading to off-target toxicity. | Perform a cell viability assay (e.g., MTT or LDH release) to establish a dose-response curve. Identify the optimal concentration that inhibits the Wnt pathway without causing significant cell death.[2][6] |
| Unexpected Phenotype (Not Explained by Wnt Inhibition) | An off-target effect is occurring, such as the inhibition of efflux pumps. | 1. Use a Specificity Control: Run a parallel experiment with the inactive diastereomer, This compound-exo , which has significantly reduced activity against the Wnt pathway.[4] If the phenotype persists with this compound-endo but not this compound-exo, it is likely an on-target effect. 2. Perform a Rescue Experiment: Attempt to rescue the phenotype by overexpressing a stabilized form of β-catenin. If the phenotype is reversed, it confirms the effect is mediated through the Wnt pathway.[4] 3. Consider Efflux Inhibition: Test if this compound affects the intracellular accumulation of fluorescent substrates for ABC transporters (e.g., Calcein AM) in your cell model.[9] |
| Inconsistent or No Inhibition of Wnt Signaling | 1. Degraded this compound compound. 2. Insufficient concentration or treatment time. 3. Cell line is resistant or has mutations downstream of the destruction complex. | 1. Use a fresh aliquot of this compound stock. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.[2] 2. Increase the concentration or extend the incubation time based on your initial dose-response and time-course experiments. 3. Verify Wnt pathway activity in your cell line using a positive control (e.g., Wnt3a conditioned media). Confirm that your readout (e.g., Axin2 expression) is downstream of this compound's target.[4] |
Data Presentation: Quantitative Activity of this compound
The following table summarizes the reported potency of this compound across various assays.
| Target/Assay | Metric | Value | System | Reference(s) |
| Wnt/β-catenin Pathway | IC₅₀ | 180 nM | L-cells expressing Wnt3A | [1][2][6][7] |
| Wnt/β-catenin Pathway | IC₅₀ | 26 nM | HEK293T Luciferase Reporter | [1] |
| Tankyrase 1 (TNKS1) | IC₅₀ | 131 nM | In vitro auto-PARsylation assay | [7][8][10] |
| Tankyrase 2 (TNKS2) | IC₅₀ | 56 nM | In vitro auto-PARsylation assay | [7][8][10] |
| Axin2 Accumulation | EC₅₀ | 2.5 µM | SW480 cells | [1] |
| PARP1 / PARP2 | IC₅₀ | >18.75 µM | In vitro assay | [7][8] |
Key Experimental Protocols
Protocol 1: Wnt/β-catenin Reporter Assay (TCF/LEF Luciferase)
This protocol assesses the ability of this compound to inhibit Wnt-induced transcriptional activity.
-
Cell Seeding: Seed HEK293 cells (or a similar responsive line) in a 96-well white, opaque plate. Co-transfect cells with a TCF/LEF-driven firefly luciferase reporter (e.g., SuperTOPFlash) and a constitutively expressed Renilla luciferase control plasmid.
-
Cell Stimulation: After 24 hours, replace the medium with fresh medium containing either a Wnt pathway agonist (e.g., Wnt3a conditioned media) or a control medium.
-
This compound Treatment: Immediately add this compound at various concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) to the appropriate wells. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plate for 18-24 hours.
-
Lysis and Readout: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized activity against the this compound concentration to determine the IC₅₀ value.
Protocol 2: Western Blot for β-catenin Destruction
This protocol validates the mechanism of this compound by observing changes in key pathway proteins.
-
Cell Culture and Treatment: Plate cells (e.g., DLD-1) and allow them to adhere. Treat with this compound (e.g., 10 µM) or DMSO for a specified time (e.g., 6, 12, or 24 hours).[4]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against:
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using an ECL substrate.
-
Analysis: Quantify band intensity using densitometry. Expect to see a decrease in total β-catenin, an increase in phospho-β-catenin, and a significant accumulation of Axin2 in this compound treated cells.[4]
Visualizations: Pathways and Workflows
Wnt Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical Wnt signaling pathway and highlights the point of intervention for this compound.
References
- 1. This compound-endo | Wnt/beta-catenin inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. gsk3b.com [gsk3b.com]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Wnt Antagonist I, this compound- endo [sigmaaldrich.com]
- 8. Novel Binding Mode of a Potent and Selective Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efflux inhibition by this compound-endo confers sensitivity to doxorubicin effects in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. mdpi.com [mdpi.com]
Navigating IWR-1: A Guide to Determining Optimal Working Concentrations
Technical Support Center
For researchers and scientists in drug development, establishing the precise working concentration of a small molecule inhibitor is a critical first step. This guide provides a comprehensive resource for determining the optimal working concentration of IWR-1, a potent inhibitor of the Wnt/β-catenin signaling pathway. Here, you will find answers to frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the Wnt/β-catenin signaling pathway. It functions by stabilizing the Axin-scaffolded destruction complex, which consists of Axin, APC, CK1, and GSK3β.[1][2] This stabilization promotes the phosphorylation and subsequent proteasomal degradation of β-catenin.[1][3] As a result, β-catenin is prevented from translocating to the nucleus and activating Wnt target gene transcription.[4]
Q2: What is the reported IC50 value for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound has been reported to be approximately 180 nM in L-cells expressing Wnt3A.[5][6][7] It's important to note that the IC50 value can vary depending on the cell line and experimental conditions.
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
A3: A common starting point for in vitro experiments is to test a wide range of concentrations. Based on published data, effective concentrations for this compound in cell culture applications typically range from 1 µM to 10 µM.[8] However, some studies have reported effects at concentrations as low as 0.2 µM and as high as 50 µM, depending on the cell type and the duration of treatment.[7][9]
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in organic solvents like DMSO.[10] To prepare a stock solution, dissolve the solid this compound in fresh, anhydrous DMSO to a concentration of 5 mM or 10 mM.[8] It is recommended to warm the solution to 37°C for 3-5 minutes to ensure complete solubilization.[8] Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[8] The final DMSO concentration in your cell culture medium should not exceed 0.5% to avoid solvent-induced toxicity.[8]
Q5: Are there any known issues with this compound stability?
A5: this compound has been reported to be unstable in murine plasma.[11] While its stability in cell culture media is generally better, it is good practice to prepare fresh dilutions from your frozen stock for each experiment. Avoid storing diluted this compound in aqueous solutions for extended periods.[10]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | Concentration too low: The concentration of this compound may be insufficient to inhibit the Wnt pathway in your specific cell line. | Perform a dose-response experiment with a wider range of concentrations, including higher concentrations than initially tested. |
| Compound degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution of this compound from a new vial. | |
| Cell line insensitivity: The Wnt pathway may not be active or critical for the phenotype you are studying in your chosen cell line. | Confirm Wnt pathway activity in your cell line using a positive control (e.g., a Wnt ligand like Wnt3a) and a reporter assay. | |
| High levels of cell death | Concentration too high: The concentration of this compound may be toxic to your cells. | Perform a dose-response experiment with a lower range of concentrations to determine the cytotoxic threshold. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | Ensure the final DMSO concentration is below 0.5%. | |
| Inconsistent results between experiments | Variability in cell density: Different starting cell numbers can affect the response to the inhibitor. | Standardize your cell seeding protocol to ensure consistent cell density across experiments. |
| Variability in compound preparation: Inconsistent dilution of the stock solution can lead to different final concentrations. | Prepare fresh dilutions for each experiment and be meticulous with your pipetting. |
Experimental Protocol: Determining the Optimal Working Concentration of this compound
This protocol outlines a method to determine the optimal working concentration of this compound for inhibiting the Wnt/β-catenin pathway in a specific cell line.
Objective: To identify the concentration of this compound that effectively inhibits Wnt signaling without causing significant cytotoxicity.
Materials:
-
This compound small molecule inhibitor
-
Cell line of interest
-
Appropriate cell culture medium and supplements
-
Wnt3a conditioned medium or recombinant Wnt3a (as a positive control for pathway activation)
-
Cell viability assay (e.g., MTT, CellTiter-Glo®)
-
Luciferase reporter assay system for Wnt signaling (e.g., TOP/FOP Flash)
-
DMSO (anhydrous)
-
96-well plates (one for viability, one for reporter assay)
Methodology:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot and store at -20°C.
-
-
Cell Seeding:
-
Seed your cells in two 96-well plates at a density that will allow for logarithmic growth during the experiment.
-
Incubate overnight to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in your cell culture medium. A suggested starting range is 0.01 µM to 100 µM (e.g., 0.01, 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
For the reporter assay plate, co-treat with a Wnt signaling activator (e.g., Wnt3a) to induce pathway activity.
-
Replace the medium in the wells with the prepared this compound dilutions.
-
-
Incubation:
-
Incubate the plates for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
-
Endpoint Analysis:
-
Cell Viability Assay: Perform a cell viability assay on one plate according to the manufacturer's instructions to determine the cytotoxic concentration of this compound.
-
Wnt Reporter Assay: Perform a luciferase reporter assay on the second plate according to the manufacturer's instructions to measure the inhibition of Wnt signaling.
-
-
Data Analysis:
-
Cell Viability: Normalize the viability data to the vehicle control. Plot cell viability (%) against the log of this compound concentration to determine the concentration at which viability is significantly reduced.
-
Wnt Reporter Activity: Normalize the luciferase activity to the vehicle control. Plot the reporter activity against the log of this compound concentration to determine the IC50 value for Wnt pathway inhibition.
-
Optimal Concentration: The optimal working concentration will be the lowest concentration that provides significant inhibition of Wnt signaling without causing substantial cell death.
-
Data Presentation:
| This compound Concentration (µM) | Cell Viability (%) | Wnt Reporter Activity (Normalized) |
| Vehicle Control (DMSO) | 100 | 1.0 |
| 0.01 | ||
| 0.1 | ||
| 0.5 | ||
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
This table should be filled with your experimental data.
Visualizations
Caption: The Wnt/β-catenin signaling pathway and the mechanism of this compound inhibition.
Caption: Workflow for determining the optimal working concentration of this compound.
References
- 1. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound-endo | Wnt/beta-catenin inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. stemcell.com [stemcell.com]
- 7. glpbio.com [glpbio.com]
- 8. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. mdpi.com [mdpi.com]
IWR-1 Cytotoxicity Assay: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Wnt pathway inhibitor, IWR-1, to assess cell health and cytotoxicity. Designed for researchers, scientists, and drug development professionals, this guide addresses specific issues that may be encountered during experimentation.
Quick Reference: this compound Properties
For optimal experimental design, it is crucial to understand the properties of this compound.
| Property | Value |
| Primary Target | Tankyrase (TNKS1 and TNKS2) |
| Mechanism of Action | Stabilizes the β-catenin destruction complex (Axin/APC/GSK3β), promoting β-catenin phosphorylation and degradation, thereby inhibiting the canonical Wnt signaling pathway.[1][2] |
| Typical IC50 for Wnt Inhibition | ~180 nM in Wnt3A-expressing L-cells.[1][2][3][4][5] |
| Molecular Weight | 409.44 g/mol |
| Form | Crystalline solid |
| Solubility | Soluble in DMSO (e.g., ≥82 mg/mL); insoluble in water.[3] |
| Storage | Store solid at -20°C. Store DMSO stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
This compound Signaling Pathway and Experimental Workflow
To visually represent the mechanism of this compound and the general experimental procedure for a cytotoxicity assay, the following diagrams have been generated.
Caption: this compound inhibits Tankyrase, stabilizing Axin and promoting the destruction of β-catenin.
Caption: A generalized workflow for assessing the cytotoxicity of this compound in vitro.
Quantitative Data: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line, assay duration, and the specific endpoint being measured (e.g., Wnt signaling inhibition vs. cell viability). Below is a summary of reported IC50 values.
| Cell Line | Cancer Type | Assay Type | IC50 (µM) |
| L-cells (Wnt3A expressing) | N/A | Wnt/β-catenin reporter | 0.18 |
| HEK293T | Human Embryonic Kidney | Luciferase reporter | 0.026 |
| SW480 | Colorectal Cancer | Axin2 accumulation | 2.5 |
| HCT116 | Colorectal Cancer | Proliferation | Dose-dependent decrease (5-50 µM) |
| HT29 | Colorectal Cancer | Migration | Dose-dependent decrease (5-50 µM) |
| MG-63 | Osteosarcoma | Viability | Dose-dependent decrease (2.5-10 µM) |
| MNNG-HOS | Osteosarcoma | Viability | Dose-dependent decrease (2.5-10 µM) |
| SW-1990 | Pancreatic Cancer | Growth | >20 |
| Panc-1 | Pancreatic Cancer | Growth | >20 |
Experimental Protocol: this compound Cytotoxicity Assay (MTT-Based)
This protocol provides a detailed methodology for assessing the cytotoxic effects of this compound on adherent cancer cell lines using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound compound
-
DMSO (cell culture grade)
-
Selected cancer cell line (e.g., HCT116, SW480)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader (570 nm wavelength)
Procedure:
-
This compound Stock Solution Preparation:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution in aliquots at -20°C or -80°C.
-
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test is 0.1 µM to 100 µM.
-
Include the following controls:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.1%).
-
Untreated Control: Cells in complete medium only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).
-
Blank: Wells containing medium only (no cells).
-
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate this compound concentrations or controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Troubleshooting and FAQs
This section addresses common issues that may arise during this compound cytotoxicity experiments.
1. High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the 96-well plate.
-
Solution:
-
Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating.
-
Use calibrated pipettes and be consistent with your pipetting technique.
-
To mitigate edge effects, avoid using the outermost wells of the plate for experimental samples, or fill them with sterile PBS or medium.
-
2. Unexpectedly high or low cell viability.
-
Possible Cause:
-
High Viability: The concentration of this compound may be too low for the chosen cell line, or the incubation time may be too short. Some cell lines may be resistant to Wnt pathway inhibition.
-
Low Viability: The this compound concentration may be too high, or the cells may be overly sensitive. Contamination or issues with the culture medium can also lead to cell death.
-
-
Solution:
-
Perform a dose-response and time-course experiment to determine the optimal concentration range and incubation time for your specific cell line.
-
Verify the health and passage number of your cells. Use cells with a low passage number.
-
Ensure all reagents and media are sterile and of high quality.
-
3. No dose-dependent effect of this compound is observed.
-
Possible Cause: The chosen concentration range may be outside the active window for the cell line. The Wnt signaling pathway may not be a primary driver of proliferation in the selected cell line.
-
Solution:
-
Test a broader range of this compound concentrations (e.g., from nanomolar to high micromolar).
-
Confirm that the Wnt pathway is active in your cell line of interest (e.g., by checking for nuclear β-catenin).
-
Consider using a different cell line known to be sensitive to Wnt inhibition.
-
4. The IC50 value is significantly different from published data.
-
Possible Cause: Differences in experimental conditions such as cell line passage number, cell seeding density, incubation time, and the specific viability assay used.
-
Solution:
-
Standardize your protocol and ensure consistency across experiments.
-
Be aware that different viability assays (e.g., MTT vs. CellTiter-Glo®) measure different cellular parameters and can yield different IC50 values.
-
Carefully document all experimental parameters for accurate comparison with other studies.
-
5. Issues with the MTT assay itself (e.g., low signal, high background).
-
Possible Cause:
-
Low Signal: Cell density is too low, or the incubation time with MTT was insufficient.
-
High Background: Contamination of the culture medium or incomplete removal of the MTT-containing medium before adding the solubilization solution.
-
-
Solution:
-
Optimize the cell seeding density for your cell line.
-
Ensure complete dissolution of the formazan crystals before reading the plate.
-
Use fresh, sterile reagents.
-
By following these guidelines and troubleshooting tips, researchers can enhance the accuracy and reproducibility of their this compound cytotoxicity assays.
References
Why is the exo-diastereomer of IWR-1 less active?
Welcome to the technical support center for IWR-1 and its analogs. This guide provides detailed information, troubleshooting advice, and experimental protocols to help researchers understand and effectively use this compound diastereomers in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an inhibitor of the canonical Wnt/β-catenin signaling pathway. The active form, this compound-endo, functions by stabilizing the Axin-scaffolded destruction complex, which consists of Axin, APC, GSK3β, and CK1.[1] By stabilizing this complex, this compound-endo promotes the phosphorylation of β-catenin at key serine and threonine residues (Ser33/37/Thr41).[1] This phosphorylation event marks β-catenin for ubiquitination and subsequent proteasomal degradation, preventing its accumulation in the cytoplasm and translocation to the nucleus. As a result, the transcription of Wnt target genes is suppressed.[2] Although this compound is sometimes referred to as a tankyrase (TNKS) inhibitor, its primary mode of Wnt pathway inhibition is through the stabilization of Axin.[3]
Q2: Why is the exo-diastereomer of this compound less active than the endo-diastereomer?
The difference in activity between the endo and exo diastereomers of this compound is due to their distinct three-dimensional stereochemistry. The biological activity of this compound is highly sensitive to its spatial conformation, which dictates how it fits into the binding pocket of its target protein, Axin.[1]
-
This compound-endo (Active Form): The endo configuration allows the molecule to bind effectively and with high specificity to a pocket within the Axin protein. This interaction stabilizes Axin, enhancing the assembly and function of the β-catenin destruction complex.[1]
-
This compound-exo (Inactive Form): The exo configuration results in a different molecular shape that does not fit optimally into the Axin binding pocket.[4] This poor fit leads to a significantly reduced ability to stabilize Axin2.[1] Consequently, the exo form cannot effectively promote the degradation of β-catenin, rendering it largely inactive as a Wnt pathway inhibitor.[1][5]
This high degree of stereospecificity underscores the precise nature of the this compound-Axin interaction. The exo form is often used as a negative control in experiments to demonstrate that the observed effects are specific to the Wnt-inhibitory action of the endo form.[6][7]
Troubleshooting Guide
Issue: I am not observing Wnt pathway inhibition after treating my cells with this compound.
-
Confirm the Diastereomer: Verify that you are using This compound-endo . The this compound-exo isomer is significantly less active and is intended for use as a negative control.[6][8] Check the product datasheet and CAS number (endo: 1127442-82-3, exo: 1127442-87-8).[6][9]
-
Check Compound Concentration: The reported IC50 for this compound-endo is approximately 180 nM in Wnt3a-stimulated L-cells.[3][7] However, the optimal concentration can vary depending on the cell line and experimental conditions. Perform a dose-response experiment to determine the effective concentration for your specific system. The exo isomer shows little to no activity even at concentrations as high as 10 μM.[7][10]
-
Assess Compound Stability: Prepare fresh stock solutions in a suitable solvent like DMSO and store them aliquoted at -20°C. Avoid repeated freeze-thaw cycles.
-
Confirm Wnt Pathway Activation: Ensure that the Wnt pathway is active in your experimental model. In many cell lines, the pathway must be stimulated with a Wnt ligand (e.g., Wnt3a) or be constitutively active due to mutations (e.g., in APC or β-catenin) to observe the inhibitory effect of this compound.
Data Presentation
Comparative Activity of this compound Diastereomers
The following table summarizes the quantitative differences in biological activity between the endo and exo forms of this compound.
| Diastereomer | Target/Pathway | Assay | IC50 / Effective Concentration | Relative Potency | Reference |
| This compound-endo | Wnt/β-catenin | L-cell Wnt3A Reporter | 180 nM | ~25-fold more active | [3][6][7] |
| This compound-exo | Wnt/β-catenin | L-cell Wnt3A Reporter | >10 μM (Little effect) | Negative Control | [1][6][7] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mandatory Visualizations
Diagrams of Pathways and Workflows
Caption: Canonical Wnt signaling pathway and the mechanism of inhibition by this compound-endo.
Caption: Logical flow of the structure-activity relationship for this compound diastereomers.
Caption: Experimental workflow for a Wnt/β-catenin luciferase reporter assay.
Experimental Protocols
Protocol 1: Wnt/β-catenin Reporter Assay (STF Assay)
This assay quantitatively measures the activity of the Wnt/β-catenin pathway by using a luciferase reporter driven by a promoter with TCF/LEF binding sites.
Methodology:
-
Cell Seeding: Seed cells (e.g., HEK293T or L-cells) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with a SuperTopFlash (STF) TCF/LEF reporter plasmid and a constitutively expressed normalization control plasmid (e.g., Renilla luciferase).
-
Wnt Stimulation: After 24 hours, replace the medium with fresh medium containing a Wnt agonist (e.g., Wnt3a-conditioned medium) to activate the pathway. For cells with constitutive Wnt activation (e.g., DLD-1), this step is not necessary.[1]
-
Inhibitor Treatment: Immediately add this compound-endo, this compound-exo, or a vehicle control (DMSO) at various concentrations to the appropriate wells.
-
Incubation: Incubate the plate for an additional 24 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure both Firefly (from STF) and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the Firefly luciferase readings to the Renilla luciferase readings for each well. Plot the normalized values against the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.
Protocol 2: Western Blot for Axin2 Stabilization
This protocol is used to qualitatively assess the ability of this compound diastereomers to stabilize the Axin2 protein.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., SW480) to 80-90% confluency in 6-well plates. Treat the cells with this compound-endo, this compound-exo (e.g., 10 μM), or a vehicle control for a specified time (e.g., 24 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Axin2 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Compare the intensity of the Axin2 band in the this compound-endo treated sample to the vehicle and this compound-exo treated samples. An increase in band intensity indicates protein stabilization.[1]
References
- 1. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound-endo | Wnt/beta-catenin inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. Structure/Activity Relationship Studies of Small-Molecule Inhibitors of Wnt Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efflux inhibition by this compound-endo confers sensitivity to doxorubicin effects in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. exo-IWR 1 | CAS 1127442-87-8 | Tocris Bioscience [tocris.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. stemcell.com [stemcell.com]
- 10. This compound-exo - Biochemicals - CAT N°: 13598 [bertin-bioreagent.com]
IWR-1 degradation or instability in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using IWR-1 in long-term experiments.
Troubleshooting Guide
Researchers using this compound in long-term experiments may encounter issues related to its stability. This guide provides solutions to common problems.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected results over time. | This compound degradation in aqueous cell culture media. | 1. Daily Media Refresh: Replace the cell culture media with freshly prepared this compound-containing media every 24 hours. 2. Optimize pH: Although not always feasible for cell culture, be aware that this compound stability is pH-sensitive, with increased stability at acidic pH.[1] 3. Control for Degradation: Include a time-course control where the endpoint is measured at the beginning and end of the experiment without media changes to assess the extent of activity loss. |
| High variability between replicate experiments. | 1. Inconsistent this compound concentration due to degradation. 2. Variability in stock solution preparation and storage. | 1. Strict Adherence to Protocol: Ensure consistent timing of media changes and experimental procedures. 2. Proper Stock Solution Handling: Prepare single-use aliquots of the this compound stock solution in DMSO to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to 3 months or -80°C for longer-term storage.[2] 3. Use Freshly Diluted Solutions: Prepare working solutions from DMSO stock immediately before each use. Do not store this compound in aqueous solutions for more than a day.[3] |
| Unexpected or off-target effects observed. | 1. Formation of biologically active degradation products. 2. High concentrations of DMSO in the final culture. | 1. Minimize Degradation: Follow the daily media refresh protocol to minimize the accumulation of potential degradation products. 2. Include Vehicle Control: Always include a DMSO-only vehicle control at the same final concentration used for this compound treatment. 3. Concentration Optimization: Perform a dose-response experiment to determine the lowest effective concentration of this compound for your specific cell type and assay to minimize potential off-target effects. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving this compound?
This compound is soluble in organic solvents such as DMSO and dimethylformamide (DMF) at concentrations of approximately 20 mg/mL.[3] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO.
2. How should I store this compound?
-
Solid Form: Store the crystalline solid at -20°C for long-term stability (stable for at least two years).[3]
-
DMSO Stock Solutions: Aliquot the stock solution into single-use vials and store at -20°C for up to 3 months or -80°C for up to one year to avoid repeated freeze-thaw cycles.[2]
3. Is this compound stable in aqueous solutions and cell culture media?
No, this compound is sparingly soluble and unstable in aqueous buffers.[3] It is not recommended to store aqueous solutions of this compound for more than one day.[3] Studies have shown that this compound is extremely unstable in murine plasma, which, like cell culture media, is a complex aqueous biological matrix.[4] This instability is a critical consideration for long-term experiments.
4. How can I mitigate the effects of this compound instability in my long-term experiments?
The most effective strategy is to replenish the this compound in your cell culture daily. This involves a complete media change with freshly prepared this compound-containing media every 24 hours. This practice helps to maintain a more consistent concentration of the active compound throughout the experiment.
5. What are the known degradation products of this compound and are they biologically active?
The specific chemical structures of this compound degradation products in cell culture media have not been extensively characterized in publicly available literature. While mass spectrometry has been used to identify fragment ions of the parent compound, the biological activity of any potential degradation products is largely unknown.[1] Therefore, minimizing degradation through proper handling and experimental design is the best approach to ensure that the observed effects are from this compound itself.
6. What is the mechanism of action of this compound?
This compound is an inhibitor of the Wnt signaling pathway. It functions by stabilizing the Axin-scaffolded β-catenin destruction complex.[5] This stabilization leads to the phosphorylation and subsequent proteasomal degradation of β-catenin, thereby preventing its accumulation and translocation to the nucleus to activate Wnt target gene transcription.[5]
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (endo-isomer) solid (MW: 409.44 g/mol )
-
Anhydrous DMSO
-
Sterile, single-use microcentrifuge tubes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
To prepare a 10 mM stock solution, dissolve 1 mg of this compound in 244.24 µL of anhydrous DMSO.
-
Vortex gently until the solid is completely dissolved. Warming to 37°C for a few minutes may aid dissolution.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 1 year).
Long-Term Cell Culture Treatment with this compound
This protocol provides a general workflow for treating adherent cells with this compound over several days.
Materials:
-
Adherent cells in culture
-
Complete cell culture medium
-
10 mM this compound stock solution in DMSO
-
Anhydrous DMSO (for vehicle control)
-
Sterile microcentrifuge tubes
Procedure:
-
Day 0: Cell Seeding
-
Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
-
Day 1 and Onwards: Treatment
-
Prepare Fresh Working Solution: Thaw a single-use aliquot of the 10 mM this compound stock solution. Dilute the stock solution in pre-warmed complete cell culture medium to the final desired working concentration (e.g., 10 µM). Also, prepare a vehicle control medium with the same final concentration of DMSO.
-
Media Change: Aspirate the old medium from the cells and replace it with the freshly prepared this compound-containing medium or the vehicle control medium.
-
Daily Replenishment: Repeat the preparation of the fresh working solution and the media change every 24 hours for the duration of the experiment.
-
Visualizations
Caption: Wnt signaling pathway and the mechanism of this compound inhibition.
Caption: Recommended experimental workflow for long-term this compound treatment.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. stemcell.com [stemcell.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Development and Validation of a Sensitive and Specific LC-MS/MS Method for this compound-Endo, a Wnt Signaling Inhibitor: Application to a Cerebral Microdialysis Study [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Cell Line-Specific Sensitivity to IWR-1 Treatment
Welcome to the technical support center for IWR-1, a potent and specific inhibitor of the Wnt/β-catenin signaling pathway. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for using this compound in your experiments. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to help you navigate the nuances of cell line-specific responses to this compound treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound (Inhibitor of Wnt Response-1) is a small molecule that suppresses the canonical Wnt/β-catenin signaling pathway.[1] Its primary mechanism involves the stabilization of the Axin-scaffolded β-catenin destruction complex.[2][3][4] this compound inhibits Tankyrase (TNKS1 and TNKS2), enzymes that normally mark Axin for degradation.[5][6][7] By preventing Axin degradation, this compound promotes the phosphorylation and subsequent proteasomal degradation of β-catenin, thereby preventing its accumulation in the nucleus and transcription of TCF/LEF target genes.[1][5][8]
Q2: Why do different cell lines show varying sensitivity to this compound? A2: Cell line-specific sensitivity to this compound is a critical experimental consideration and is often attributed to the following factors:
-
Genetic Background: Cell lines with mutations in core Wnt pathway components downstream of the destruction complex, such as an activating mutation in β-catenin (e.g., in HCT116 cells), may be less sensitive to this compound's effects.[9][10]
-
Basal Wnt Pathway Activity: Cells with high pre-existing or ligand-independent Wnt signaling activity may exhibit a different response profile compared to those with low basal activity.[11]
-
Cellular Context: The expression levels of pathway components, including Tankyrase and Axin, can vary between cell types, influencing the inhibitor's efficacy.
-
Efflux Pump Expression: In some models, such as doxorubicin-resistant osteosarcoma cells, this compound has been shown to inhibit cellular efflux capacity, which can sensitize cells to other treatments but also represents a distinct mechanism of action.[12][13]
Q3: What are the typical working concentrations for this compound? A3: The effective concentration of this compound is highly cell-type dependent. While it has a reported IC₅₀ of 180 nM in a Wnt3A-stimulated reporter cell line, typical working concentrations in cell culture range from 1 µM to 10 µM.[2][3][14] For some sensitive cell lines like DLD-1 colorectal cancer cells, 2–5 µM is often sufficient for robust inhibition.[2] It is always recommended to perform a dose-response curve (e.g., 0.5, 1, 2.5, 5, 10, 20 µM) to determine the optimal concentration for your specific cell line and experimental endpoint.[2][15]
Q4: How should I prepare and store this compound? A4: this compound is insoluble in water but is soluble in DMSO at concentrations of 10 mg/mL or higher.[2][6]
-
Stock Solution: Prepare a 5 mM or 10 mM stock solution in pure DMSO. To aid dissolution, you may warm the solution to 37°C for 3-5 minutes.[14][16]
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.[2][14] Stock solutions are stable for up to 3 months at -20°C.[17]
-
Working Dilutions: Prepare fresh working dilutions in your cell culture medium for each experiment. The final concentration of DMSO in the culture should not exceed 0.5%.[14]
Q5: What are the essential controls for an this compound experiment? A5: To ensure the validity of your results, the following controls are highly recommended:
-
Vehicle Control: A DMSO-only control, at the same final concentration used for your this compound treatment, is mandatory to account for any solvent effects.[2]
-
Positive Control (for inhibition studies): If your cell line has low basal Wnt activity, stimulate the pathway with Wnt3a-conditioned media to validate that this compound can effectively inhibit an activated pathway.[2]
-
Negative Control Compound: Use exo-IWR-1, the inactive diastereomer of this compound, which has a greatly reduced ability to stabilize Axin2 and inhibit the Wnt pathway.[4][18] This control helps confirm that the observed effects are specific to Wnt pathway inhibition and not due to off-target pharmacology.
Quantitative Data Summary: this compound Sensitivity
The following table summarizes effective concentrations and IC₅₀ values for this compound across various cell lines as reported in the literature. This data should be used as a starting point for experimental design.
| Cell Line | Cancer Type | Assay Type | Reported IC₅₀ / Effective Concentration | Reference |
| L-cells (Wnt3A) | Murine Fibroblast | TCF/LEF Reporter | 180 nM | [2][3][14][19] |
| HEK293T | Human Embryonic Kidney | TCF/LEF Reporter | 26 nM | [19] |
| DLD-1 | Colorectal Cancer | β-catenin accumulation | 2 - 5 µM (effective range) | [2][4] |
| HCT116 / HT29 | Colorectal Cancer | Proliferation, EMT | 5 - 50 µM (effective range) | [8] |
| SW-1990 / Panc-1 | Pancreatic Cancer | Cell Growth (CCK-8) | >20 µM (significant inhibition) | [15] |
| Osteosarcoma | Osteosarcoma | Cytotoxicity (CSCs) | 3 µM (effective concentration) | [5][13] |
| 143b-DxR | Osteosarcoma (Dox-Resistant) | Cell Viability | Sensitizes to Doxorubicin (reduces IC₅₀ from 21.3 µM to 11.8 µM) | [12] |
Visual Guides and Pathways
Wnt/β-catenin Signaling and this compound Mechanism
Caption: this compound inhibits Tankyrase, stabilizing Axin and enhancing destruction complex activity.
Standard Experimental Workflow for this compound Treatment
Caption: A generalized workflow for cell-based experiments involving this compound treatment.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for Dose-Response Analysis
-
Principle: To determine the cytotoxic or cytostatic effects of this compound on a specific cell line and calculate its IC₅₀ value.
-
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
Complete growth medium
-
This compound (10 mM stock in DMSO)
-
DMSO (vehicle control)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. A common final concentration range is 0.1 µM to 50 µM. Include a DMSO vehicle control.
-
Carefully remove the medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells (perform in triplicate).
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.
-
Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Normalize the data to the vehicle control wells (set as 100% viability).
-
Plot the percentage of cell viability versus the log of this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC₅₀ value.
-
Protocol 2: Western Blotting for Wnt Pathway Inhibition
-
Principle: To visually and quantitatively assess the effect of this compound on the protein levels of key Wnt pathway components, such as total β-catenin and Axin2.
-
Materials:
-
6-well cell culture plates
-
This compound and DMSO
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-Axin2, anti-p-β-catenin, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or DMSO for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clear the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Use densitometry software (e.g., ImageJ) to quantify the band intensity for each protein.
-
Normalize the intensity of the target protein to the loading control (GAPDH or β-actin).
-
Compare the normalized protein levels between this compound treated and vehicle control samples. A successful experiment should show decreased β-catenin and increased Axin2 levels.[4][8]
-
Troubleshooting Guide
Troubleshooting Common this compound Experimental Issues
Caption: A decision tree for troubleshooting common issues in this compound experiments.
Q: My cells are not responding to this compound treatment, or the effect is minimal. What should I investigate? A: This is a common issue that can be resolved by systematically checking several factors:
-
Concentration and Time: Your this compound concentration may be too low for your specific cell line, or the incubation time may be insufficient. Perform a dose-response and a time-course experiment to find the optimal conditions.[2] For transcriptional readouts, ensure you are incubating for at least 6-24 hours.[2]
-
Compound Integrity: Ensure your this compound stock is correctly prepared and has not undergone multiple freeze-thaw cycles.[2][14] Prepare fresh dilutions from a properly stored aliquot for every experiment.
-
Cell Line Resistance: Your cell line may have inherent resistance. Check the literature for known mutations in its Wnt pathway (e.g., APC or CTNNB1/β-catenin).[9] Consider testing a known sensitive cell line, like DLD-1, in parallel to confirm your compound is active.
-
Assay Sensitivity: Ensure your readout is sensitive enough to detect changes. A TCF/LEF reporter assay is a very direct and sensitive measure of pathway activity.[2][19]
Q: I'm observing high levels of unexpected cell death, even at low this compound concentrations. Why might this be happening? A: While this compound is cytotoxic to certain cancer cells, excessive toxicity, especially in non-cancerous lines, could indicate an issue:
-
Hypersensitivity: Your cell line may be exceptionally dependent on Wnt signaling for survival, making it highly sensitive to inhibition. Lower the concentration range in your dose-response curve.
-
Off-Target Effects: At high concentrations, off-target effects can occur.[2] Confirm the specificity of the response by using the inactive exo-IWR-1 control. If exo-IWR-1 also causes toxicity, the effect is likely not Wnt-pathway-mediated.
-
Culture Conditions: Suboptimal cell health or culture conditions can exacerbate compound toxicity. Ensure your cells are healthy and not overly confluent before treatment.
Q: My results are inconsistent between experiments. How can I improve reproducibility? A: Reproducibility issues often stem from minor variations in protocol execution:
-
Standardize Compound Handling: Always use freshly prepared working dilutions from single-use aliquots of your DMSO stock. Ensure the stock is fully dissolved before use.[2][14]
-
Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure cell seeding density and confluency at the time of treatment are the same for every experiment.
-
Control for Variables: Always run a vehicle control. If possible, include a positive control (e.g., a known sensitive cell line) to confirm that the experimental setup is working as expected.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. gsk3b.com [gsk3b.com]
- 3. stemcell.com [stemcell.com]
- 4. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wnt Antagonist I, this compound- endo [sigmaaldrich.com]
- 7. onclive.com [onclive.com]
- 8. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Role of tankyrase scaffolding in the β-catenin destruction complex and WNT signaling [elifesciences.org]
- 11. High basal Wnt signaling is further induced by PI3K/mTor inhibition but sensitive to cSRC inhibition in mammary carcinoma cell lines with HER2/3 overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efflux inhibition by this compound-endo confers sensitivity to doxorubicin effects in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for the generation and expansion of human iPS cell-derived ureteric bud organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. This compound-endo | Wnt/beta-catenin inhibitor | Mechanism | Concentration [selleckchem.com]
Technical Support Center: IWR-1 Treatment and Cellular Morphology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals observing unexpected morphological changes in cells treated with the Wnt signaling inhibitor, IWR-1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of the canonical Wnt/β-catenin signaling pathway. It functions by stabilizing the Axin-scaffolded destruction complex, which includes Axin, APC, CK1, and GSK3β. This stabilization promotes the phosphorylation and subsequent proteasomal degradation of β-catenin. As a result, β-catenin is prevented from translocating to the nucleus and activating TCF/LEF target genes.[1][2]
Q2: What are the expected cellular effects of this compound treatment?
A2: The expected effects of this compound are primarily linked to the inhibition of the Wnt/β-catenin pathway, which is often overactive in cancer and crucial for stem cell maintenance. These effects can include:
-
Inhibition of cell proliferation: By downregulating Wnt target genes involved in cell cycle progression.[3][4]
-
Induction of apoptosis: In cancer cells that are dependent on Wnt signaling for survival.[5]
-
Reversal of Epithelial-Mesenchymal Transition (EMT): In cancer cells, this can lead to a shift from a mesenchymal (elongated, spindle-like) to an epithelial (cobblestone-like) morphology.[3][4]
-
Inhibition of cancer stem-like cell self-renewal: Targeting the stem cell populations within tumors.[5]
Q3: What are some documented, potentially "unexpected," morphological changes observed with this compound or its derivatives?
A3: While many morphological changes are expected due to Wnt pathway inhibition, some observations might be considered unexpected depending on the experimental context. For instance, a derivative of this compound, known as IWR1-POMA, has been shown to cause colorectal cancer spheroids to lose their tight, spherical structure and adopt a flatter architecture with a small core of aggregated cells. Standard this compound, in the same study, did not have this effect on spheroid morphology.
Q4: Could this compound have off-target effects that influence cell morphology?
A4: While this compound is considered a specific inhibitor of the Wnt/β-catenin pathway by stabilizing Axin, like most small molecules, it could potentially have off-target effects, especially at higher concentrations. Tankyrases, which are inhibited by this compound, have various cellular functions, and their inhibition could lead to unforeseen consequences.[6] For example, tankyrases are involved in regulating a multitude of cellular processes, and their inhibition might indirectly affect the cytoskeleton or cell adhesion.[6]
Q5: How can I confirm that the morphological changes I'm seeing are due to Wnt pathway inhibition?
A5: To confirm that the observed morphological changes are on-target effects of this compound, you can perform several validation experiments:
-
Rescue experiment: Attempt to rescue the phenotype by overexpressing a constitutively active form of β-catenin.
-
Use a different Wnt inhibitor: Treat cells with another Wnt pathway inhibitor that has a different mechanism of action (e.g., XAV939, which also targets tankyrase but through a different binding mechanism) and see if it recapitulates the morphological changes.
-
Measure Wnt pathway activity: Use a TCF/LEF luciferase reporter assay or perform qPCR for known Wnt target genes (e.g., AXIN2, c-MYC) to confirm that the pathway is inhibited at the concentrations causing the morphological changes.
Troubleshooting Guide: Unexpected Morphological Changes
This guide is designed to help you troubleshoot experiments where you observe unexpected or inconsistent morphological changes in cells treated with this compound.
| Observed Issue | Potential Cause | Suggested Action |
| No morphological change observed where one is expected (e.g., no reversal of EMT). | This compound concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for your cell line. The effective concentration can vary between cell types. |
| Cell line is not dependent on canonical Wnt signaling for its morphology. | Confirm Wnt pathway activity in your cell line using a reporter assay or by checking the expression of Wnt target genes. | |
| This compound is inactive. | Ensure proper storage of this compound (typically at -20°C) and prepare fresh stock solutions in DMSO. Avoid repeated freeze-thaw cycles. | |
| Cells appear stressed, rounded, and are detaching from the plate. | This compound concentration is too high, leading to cytotoxicity. | Perform a cell viability assay (e.g., MTT, Trypan Blue) to determine the cytotoxic concentration of this compound for your cell line. Use a concentration that inhibits the Wnt pathway without causing excessive cell death. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in your culture medium is low (typically <0.1%). Run a vehicle control (medium with DMSO only) to assess solvent effects. | |
| Cells exhibit an elongated, spindle-like shape (mesenchymal-like). | This may be an unexpected but on-target effect in certain cell types, or a transient phase. | Characterize the phenotype further. Stain for cytoskeletal markers (see protocols below) and markers of EMT (e.g., E-cadherin, Vimentin) to understand the changes. |
| Potential off-target effects on the cytoskeleton. | Investigate the organization of actin filaments and microtubules using immunofluorescence. | |
| Formation of unusual cellular structures (e.g., aggregates, multi-nucleated cells). | Cell-type specific response to Wnt inhibition. | Document the changes carefully with high-resolution microscopy. This could be a novel finding. |
| Cellular stress response. | Assess markers of cellular stress, such as the unfolded protein response or DNA damage. | |
| Inconsistent morphological changes between experiments. | Variability in cell culture conditions. | Ensure consistent cell density, passage number, and media composition between experiments. |
| Inconsistent this compound treatment. | Prepare fresh dilutions of this compound for each experiment from a reliable stock solution. Ensure thorough mixing when adding to the culture medium. |
Quantitative Data Summary
The following table summarizes quantitative data on the effects of this compound from published studies. Note that direct quantitative data on morphological parameters like cell area or circularity in monolayer cultures are not extensively reported.
| Cell Line | This compound Concentration | Duration | Effect | Quantitative Measurement | Reference |
| HCT116 (colorectal cancer) | 5-50 µM | 24-48 h | Decreased cell proliferation | Dose- and time-dependent decrease in cell number. | [4] |
| HT29 (colorectal cancer) | 10 µM | 24 h | Inhibition of TNF-α-stimulated migration | Significant inhibition of cell migration in a wound-healing assay. | [4] |
| DLD-1 (colorectal cancer) spheroids | 5 µM | 10 days | No effect on spheroid morphology | Spheroids maintained a tight, spherical structure. | |
| Mouse Model (periapical lesion) | Not specified | 4 weeks | Increased lesion volume | Vehicle: 1.46 ± 0.01 mm³ vs. This compound: 1.65 ± 0.33 mm³. | [2] |
Experimental Protocols
Protocol 1: this compound Treatment and Assessment of Cell Morphology
-
Cell Seeding: Plate cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of analysis.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C in small aliquots to avoid freeze-thaw cycles.
-
Treatment: The following day, replace the medium with fresh medium containing the desired concentration of this compound. Include a vehicle-only (DMSO) control. Effective concentrations typically range from 1-10 µM.
-
Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Microscopy: At the end of the incubation, visualize the cells using a phase-contrast or bright-field microscope. Capture images for morphological analysis.
-
Quantitative Analysis (Optional): Use software like ImageJ to quantify morphological parameters such as cell area, perimeter, circularity, and aspect ratio.
Protocol 2: Immunofluorescence Staining for Cytoskeletal and Adhesion Markers
-
Cell Preparation: Grow and treat cells on glass coverslips as described in Protocol 1.
-
Fixation: Wash the cells once with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies against cytoskeletal or adhesion markers (e.g., Phalloidin for F-actin, anti-α-tubulin for microtubules, anti-vinculin for focal adhesions) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBS. Counterstain nuclei with DAPI for 5 minutes. Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
Visualizations
Caption: Canonical Wnt Signaling Pathway and the Mechanism of this compound Action.
Caption: Troubleshooting Workflow for Unexpected Morphological Changes.
Caption: Experimental Workflow for Morphological Analysis.
References
- 1. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Importance of WNT-dependent signaling for derivation and maintenance of primed pluripotent bovine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
IWR-1 showing no effect on downstream target gene expression
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals who observe no effect on downstream target gene expression after treatment with IWR-1, a known inhibitor of the Wnt/β-catenin signaling pathway.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I've treated my cells with this compound, but I don't see any change in my target gene expression. Is my this compound working?
A1: Several factors could contribute to this outcome. First, it's crucial to verify the mechanism of action of this compound. This compound inhibits the Wnt pathway by stabilizing the Axin-scaffolded destruction complex, which leads to the phosphorylation and subsequent degradation of β-catenin.[1][2][3] This prevents β-catenin from translocating to the nucleus and activating target gene transcription.[1]
To confirm this compound activity in your experiment, you can assess the levels of β-catenin and its phosphorylated form. A successful this compound treatment should lead to a decrease in total β-catenin and an increase in phosphorylated β-catenin.[4]
Q2: What is the recommended concentration and incubation time for this compound?
A2: The optimal concentration and incubation time for this compound can vary significantly depending on the cell line and the specific experimental goals. While the IC50 of this compound is approximately 180 nM in cell-based reporter assays, higher concentrations are often required in practice.[2][5][6][7]
Refer to the table below for a summary of concentrations and durations used in various studies. It's recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Q3: Could my cell line be resistant to this compound treatment?
A3: Yes, the responsiveness of cell lines to Wnt pathway inhibition can differ. The basal level of Wnt signaling activity can influence the outcome. Cell lines with activating mutations in downstream components of the pathway, such as β-catenin itself, may be less sensitive to this compound, which acts upstream of β-catenin translocation.
Consider using a positive control cell line known to be responsive to this compound, such as HCT116 or DLD-1 colorectal cancer cells, to validate your experimental setup.[4][8]
Q4: How can I be sure my downstream gene expression analysis is accurate?
A4: If you are confident in your this compound treatment, the issue might lie in the analysis of downstream targets.
-
For qPCR:
-
For Western Blotting:
-
Validate your antibodies for specificity.
-
Optimize antibody concentrations and incubation times.
-
Use a reliable loading control.
-
Include positive and negative cell lysates.
-
Q5: What are some critical steps in the experimental protocol that I should pay close attention to?
A5: Attention to detail in your protocol is crucial for reproducible results.
-
This compound Preparation: this compound is typically dissolved in DMSO to create a stock solution.[2][11] Ensure the final DMSO concentration in your cell culture medium does not exceed a non-toxic level (typically <0.5%).[2] Avoid repeated freeze-thaw cycles of the stock solution.[2]
-
Cell Health: Ensure your cells are healthy, actively dividing, and not overgrown at the time of treatment.
-
Wnt Pathway Activation: For cell lines with low basal Wnt signaling, you may need to stimulate the pathway (e.g., with Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021) to observe the inhibitory effect of this compound.[6]
Data Summary
Table 1: this compound Working Concentrations and Incubation Times in Cell Culture
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| L-cells expressing Wnt3A | 180 nM (IC50) | Not specified | Inhibition of Wnt/β-catenin reporter response | [6] |
| HCT116 | 5–50 μM | 24h, 48h | Decreased cell proliferation, inhibition of EMT markers, decreased survivin expression | [8] |
| DLD-1 | 3 µM | Not specified | Down-regulation of WNT/β-catenin-controlled proteins | [9] |
| NB4 and HL-60 | 5 and 10 µM | 3 days | Induction of cell differentiation | [1] |
| HUVEC | 10 µM | 1h | Attenuated protective effect of Intermedin/adrenomedullin-2 | [12] |
Experimental Protocols
Protocol: this compound Treatment and Analysis of Downstream Target Gene Expression
-
Preparation of this compound Stock Solution:
-
Cell Seeding:
-
Seed your cells in appropriate culture plates or flasks.
-
Allow the cells to attach and reach 60-70% confluency before treatment.
-
-
This compound Treatment:
-
Prepare the desired final concentration of this compound in pre-warmed complete cell culture medium.
-
Include a vehicle control (DMSO) at the same final concentration as the this compound treated samples.
-
Remove the old medium from the cells and replace it with the this compound containing medium or the vehicle control medium.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Harvesting Cells for Analysis:
-
For RNA analysis (qPCR):
-
Wash the cells with PBS.
-
Lyse the cells directly in the plate using a suitable lysis buffer for RNA extraction.
-
Proceed with RNA isolation, cDNA synthesis, and qPCR analysis for target genes such as AXIN2, c-MYC, and CCND1.
-
-
For Protein analysis (Western Blot):
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Perform SDS-PAGE, transfer to a membrane, and probe with antibodies against β-catenin, phospho-β-catenin, and your target proteins.
-
-
Visualizations
Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for this compound treatment and downstream analysis.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. This compound-endo | Wnt/beta-catenin inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of tankyrase scaffolding in the β-catenin destruction complex and WNT signaling [elifesciences.org]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for the generation and expansion of human iPS cell-derived ureteric bud organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glpbio.com [glpbio.com]
Validation & Comparative
Validating the Inhibitory Effect of IWR-1 on the Wnt Pathway: A Comparative Guide
For researchers and drug development professionals investigating the intricate Wnt signaling pathway, small molecule inhibitors are indispensable tools. IWR-1 is a widely used and potent antagonist of the canonical Wnt/β-catenin pathway. Its validation is a critical step to ensure experimental accuracy and data reliability. This guide provides a comparative overview of this compound and other common Wnt pathway inhibitors, supported by detailed experimental protocols and data to rigorously confirm its inhibitory effects.
This compound exerts its function by stabilizing the Axin-scaffolded destruction complex.[1][2][3][4][5][6] In the absence of a Wnt signal, this complex phosphorylates β-catenin, marking it for proteasomal degradation.[3] By preventing the turnover of Axin, this compound enhances the destruction of β-catenin, thereby blocking its accumulation, nuclear translocation, and subsequent activation of TCF/LEF (T-Cell Factor/Lymphoid Enhancer Factor) target genes.[1][3]
This mechanism distinguishes this compound from other inhibitors such as XAV-939, which also stabilizes Axin but does so by inhibiting Tankyrase (TNKS) enzymes responsible for Axin degradation.[7][8][9][10] Another class of inhibitor, represented by ICG-001, acts further downstream by disrupting the interaction between β-catenin and the transcriptional coactivator CBP (CREB-binding protein), directly preventing gene transcription.[11][12][13]
Comparative Inhibitor Performance
To objectively assess the efficacy of this compound, its performance can be compared against other well-characterized Wnt pathway inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, though it can vary depending on the cell line and assay used.
| Inhibitor | Target | Mechanism of Action | IC50 Value (Wnt Reporter Assay) |
| This compound | Axin-scaffolded destruction complex | Stabilizes the destruction complex, promoting β-catenin degradation.[1][2][3][4][5][6] | ~180 nM[1][4][5][6][13][14][15] |
| XAV-939 | Tankyrase 1 (TNKS1) & Tankyrase 2 (TNKS2) | Inhibits TNKS, leading to Axin stabilization and β-catenin degradation.[7][8][9][10] | ~4-11 nM[8][13] |
| ICG-001 | CBP/β-catenin interaction | Disrupts the interaction between β-catenin and its coactivator CBP.[11][12] | ~3 µM[2][11][12][13] |
Visualizing Wnt Pathway Inhibition
To conceptualize the distinct points of intervention for these inhibitors, the following diagrams illustrate the canonical Wnt signaling pathway and a standard experimental workflow for validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gsk3b.com [gsk3b.com]
- 5. This compound-endo | Wnt/beta-catenin inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. XAV 939 | Tankyrase 1 (TNKS1) inhibitor | Hello Bio [hellobio.com]
- 10. stemcell.com [stemcell.com]
- 11. ICG-001 | Epigenetic Reader Domain inhibitor | Mechanism | Concentration [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. adooq.com [adooq.com]
- 14. stemcell.com [stemcell.com]
- 15. Wnt Antagonist I, this compound- endo [sigmaaldrich.com]
Confirming IWR-1's Mechanism: A Comparative Guide to Observing Axin2 Stabilization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of IWR-1, a potent inhibitor of the Wnt/β-catenin signaling pathway, with other commercially available alternatives. The focus is on the key mechanistic step of Axin2 stabilization, a critical event in the downstream inhibition of Wnt signaling. We present supporting experimental data, detailed protocols for replicating these findings, and visual representations of the underlying biological and experimental workflows.
The Role of Axin2 in Wnt Signaling and its Stabilization by this compound
The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and fate. Its dysregulation is implicated in numerous diseases, including cancer. A key negative regulator of this pathway is the "destruction complex," which targets the central effector, β-catenin, for proteasomal degradation. Axin2 is a scaffold protein and a concentration-limiting component of this complex.
This compound (Inhibitor of Wnt Response-1) functions by inhibiting the enzyme Tankyrase (TNKS).[1] Tankyrase poly-ADP-ribosylates (PARsylates) Axin2, marking it for ubiquitination and subsequent degradation.[2] By inhibiting Tankyrase, this compound prevents Axin2 degradation, leading to its accumulation.[3][4] This stabilized Axin2 enhances the activity of the destruction complex, promoting the phosphorylation and degradation of β-catenin, thereby effectively shutting down the Wnt signaling cascade.[3][5]
Comparative Analysis of Axin2 Stabilizing Inhibitors
Several small molecules inhibit the Wnt pathway by stabilizing Axin2, primarily through the inhibition of Tankyrase. This section compares this compound with two other well-characterized inhibitors: XAV939 and JW74.
| Feature | This compound | XAV939 | JW74 |
| Primary Target | Tankyrase 1/2[6] | Tankyrase 1/2[2][7] | Tankyrase 1/2 |
| Mechanism of Action | Stabilizes Axin2 by preventing its PARsylation and subsequent degradation.[3][8] | Stabilizes Axin2 by preventing its PARsylation and subsequent degradation.[2][7] | Stabilizes Axin2, leading to reduced nuclear β-catenin levels.[9] |
| Reported IC50 (Wnt Reporter Assay) | ~180 nM in L-cells expressing Wnt3A[8] | ~11 nM (TNKS1), ~4 nM (TNKS2) in enzymatic assays[7] | Effective at 1-10 µM in U2OS cells[9] |
| Observed Effect on Axin2 | Induces accumulation of Axin2 protein.[3][4] | Induces accumulation of Axin2 protein.[5] | Induces stabilization of AXIN2 protein.[9] |
| Downstream Effect | Promotes β-catenin phosphorylation and degradation.[3] | Promotes β-catenin degradation.[5] | Reduces nuclear levels of active β-catenin.[9] |
Visualizing the Molecular Pathway and Experimental Workflow
To clarify the mechanism of action and the experimental approach to verify it, the following diagrams are provided.
Caption: Wnt signaling pathway and the mechanism of this compound inhibition.
Caption: Experimental workflow for observing Axin2 stabilization via Western blot.
Experimental Protocol: Western Blotting for Axin2 Stabilization
This protocol outlines the steps to qualitatively and semi-quantitatively assess the stabilization of Axin2 in cultured cells following treatment with this compound or other inhibitors.
Materials:
-
Cell Lines: A cell line responsive to Wnt signaling (e.g., HCT116, SW480, or HEK293T).
-
Wnt Inhibitors: this compound, XAV939, JW74 (dissolved in DMSO).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) and running buffer.
-
Transfer System: PVDF membrane, transfer buffer, and electroblotting apparatus.
-
Blocking Buffer: 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Rabbit anti-Axin2 polyclonal antibody.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound, XAV939, JW74, or a DMSO vehicle control for a specified time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis and Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a precast polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-Axin2 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis on the resulting bands using appropriate software to quantify the relative levels of Axin2, normalizing to a loading control such as β-actin or GAPDH.
-
Conclusion
The stabilization of Axin2 is a direct and measurable consequence of this compound's mechanism of action. The experimental protocol provided in this guide allows for the robust confirmation of this effect. By comparing the efficacy of this compound with other Axin2-stabilizing inhibitors like XAV939 and JW74, researchers can make informed decisions about the most suitable tool for their specific experimental needs in the investigation and therapeutic targeting of the Wnt/β-catenin signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Differential Roles of AXIN1 and AXIN2 in Tankyrase Inhibitor-Induced Formation of Degradasomes and β-Catenin Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactome | XAV939 binds tankyrase to stabilize axin and inhibit WNT signaling [reactome.org]
- 7. nacalai.com [nacalai.com]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. The nonredundant nature of the Axin2 regulatory network in the canonical Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Confirming IWR-1 Activity: A Comparative Guide to TCF/LEF Luciferase Reporter Assays and Alternative Methods
For researchers, scientists, and drug development professionals investigating the Wnt/β-catenin signaling pathway, accurately confirming the activity of inhibitors is paramount. This guide provides a detailed comparison of the widely used TCF/LEF luciferase reporter assay for validating the activity of IWR-1, a potent Wnt pathway inhibitor, alongside alternative experimental methods. We present supporting experimental data, detailed protocols, and visual diagrams to aid in the selection of the most appropriate validation method for your research needs.
This compound (Inhibitor of Wnt Response-1) is a small molecule that inhibits the Wnt/β-catenin signaling pathway by stabilizing the Axin-scaffolded β-catenin destruction complex.[1][2] This leads to the phosphorylation and subsequent degradation of β-catenin, preventing its translocation to the nucleus and the activation of TCF/LEF (T-cell factor/lymphoid enhancer factor) transcription factors.[1][3] Consequently, the expression of Wnt target genes is suppressed.
TCF/LEF Luciferase Reporter Assay: A Primary Method for this compound Activity Confirmation
The TCF/LEF luciferase reporter assay is a robust and widely adopted method for quantifying the activity of the Wnt/β-catenin pathway and assessing the efficacy of its inhibitors.[4][5] This cell-based assay relies on a reporter vector containing a luciferase gene (commonly firefly luciferase) under the control of a minimal promoter fused to multiple copies of the TCF/LEF DNA binding element.[4][6] In the presence of active Wnt signaling, nuclear β-catenin complexes with TCF/LEF transcription factors, driving the expression of the luciferase reporter. Inhibition of the pathway by compounds like this compound results in a dose-dependent decrease in luciferase activity.
Wnt/β-catenin Signaling Pathway and this compound Mechanism of Action
Caption: Wnt/β-catenin signaling and this compound inhibition.
Experimental Protocol: TCF/LEF Luciferase Reporter Assay
This protocol is a generalized procedure based on common practices. Specific cell lines and reagents may require optimization.
-
Cell Culture and Transfection:
-
Seed HEK293, L-cells, or other suitable cells in a 96-well white, clear-bottom plate at a density of 30,000-35,000 cells per well.[7][8][9]
-
Incubate overnight.
-
Transfect cells with a TCF/LEF firefly luciferase reporter vector and a constitutively expressing Renilla luciferase vector (for normalization of transfection efficiency) using a suitable transfection reagent.[10]
-
-
Wnt Pathway Activation and this compound Treatment:
-
Approximately 24 hours post-transfection, replace the medium with fresh medium containing a Wnt pathway activator. Common activators include Wnt3a conditioned medium or LiCl (10-20 mM), which inhibits GSK3β.[7][8]
-
Concurrently, treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
-
Incubation and Lysis:
-
Luciferase Activity Measurement:
-
Measure firefly and Renilla luciferase activity sequentially using a luminometer and a dual-luciferase reporter assay system.[10]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in reporter activity relative to the vehicle control.
-
Determine the IC50 value of this compound by plotting the normalized luciferase activity against the log of the this compound concentration.
-
Quantitative Data for this compound Activity
| Cell Line | Wnt Activator | This compound IC50 | Reference |
| L-cells | Wnt3a | 180 nM | [2] |
| HEK293T | Wnt3a | 26 nM | [2] |
| HEK293 | Wnt3a | ~50 nM | [10] |
| HEK293 | LiCl | ~100 nM | [7] |
Experimental Workflow of TCF/LEF Luciferase Reporter Assay
Caption: TCF/LEF luciferase assay workflow.
Alternative Methods for Confirming this compound Activity
While the TCF/LEF reporter assay is a direct measure of the transcriptional output of the Wnt pathway, other methods can corroborate the mechanism of action of this compound.
Western Blot Analysis of β-catenin and Axin2
-
Principle: this compound stabilizes Axin2, a key component of the β-catenin destruction complex, leading to increased phosphorylation and degradation of β-catenin.[11]
-
Experimental Protocol:
-
Treat cells with this compound for a specified time course.
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane and probe with antibodies specific for total β-catenin, phosphorylated β-catenin (Ser33/37/Thr41), and Axin2.[11]
-
-
Expected Outcome: Treatment with this compound should lead to a decrease in total β-catenin levels, an increase in phosphorylated β-catenin, and an accumulation of Axin2 protein.[11]
Real-Time Quantitative PCR (RT-qPCR) of Wnt Target Genes
-
Principle: By inhibiting the Wnt pathway, this compound suppresses the transcription of downstream target genes.
-
Experimental Protocol:
-
Treat cells with this compound.
-
Isolate total RNA and synthesize cDNA.
-
Perform RT-qPCR using primers for Wnt target genes such as AXIN2, c-MYC, and CCND1 (Cyclin D1).
-
-
Expected Outcome: this compound treatment should result in a significant downregulation of Wnt target gene expression.[11]
Immunofluorescence Microscopy of β-catenin Localization
-
Principle: In the absence of Wnt signaling or in the presence of an inhibitor like this compound, β-catenin is primarily located in the cytoplasm and at the cell membrane. Active Wnt signaling promotes its translocation to the nucleus.
-
Experimental Protocol:
-
Culture cells on coverslips and treat with a Wnt agonist in the presence or absence of this compound.
-
Fix and permeabilize the cells.
-
Incubate with an anti-β-catenin antibody, followed by a fluorescently labeled secondary antibody.
-
Visualize the subcellular localization of β-catenin using a fluorescence microscope.
-
-
Expected Outcome: this compound should prevent the nuclear accumulation of β-catenin that is induced by Wnt activation.[1][3]
Comparison of Methods
| Method | Advantages | Disadvantages |
| TCF/LEF Luciferase Reporter Assay | - High-throughput compatible- Quantitative and sensitive- Directly measures transcriptional activity | - Relies on overexpression of reporter constructs- Prone to artifacts from compounds that interfere with luciferase |
| Western Blot | - Directly measures protein levels and post-translational modifications- Confirms mechanism of action at the protein level | - Lower throughput- Semi-quantitative without careful normalization |
| RT-qPCR | - Measures changes in endogenous gene expression- Highly sensitive and specific | - Indirect measure of pathway activity- RNA can be unstable |
| Immunofluorescence | - Provides spatial information on protein localization- Visually intuitive | - Not easily quantifiable- Lower throughput |
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound-endo | Wnt/beta-catenin inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Discovery of chemical probes that suppress Wnt/β‐catenin signaling through high‐throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to IWR-1 and IWP-2 for Wnt Signaling Inhibition
In the landscape of cell signaling research, the Wnt pathway stands as a critical regulator of embryonic development, tissue homeostasis, and disease pathogenesis. The ability to precisely modulate this pathway is paramount for both basic research and therapeutic development. This guide provides a detailed comparison of two widely used small molecule inhibitors of the Wnt pathway: IWR-1 and IWP-2. We will delve into their distinct mechanisms of action, comparative efficacy supported by quantitative data, and detailed experimental protocols for their application.
Mechanism of Action: Two distinct points of intervention
While both this compound and IWP-2 are potent antagonists of the canonical Wnt/β-catenin signaling pathway, they operate at fundamentally different stages of the signal transduction cascade.
IWP-2 acts as an upstream inhibitor. It targets Porcupine (PORCN), a membrane-bound O-acyltransferase located in the endoplasmic reticulum.[1][2][3][4] PORCN is essential for the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and subsequent binding to Frizzled receptors on target cells.[1][2][5] By inhibiting PORCN, IWP-2 effectively traps Wnt ligands within the signal-producing cell, preventing pathway activation in neighboring cells.
This compound (specifically, the more active endo isomer, this compound-endo) functions downstream within the Wnt-responsive cell. It targets the destruction complex, which is responsible for marking β-catenin for proteasomal degradation in the absence of a Wnt signal. This compound acts by inhibiting Tankyrase (TNKS1/2).[6][7][8] This inhibition leads to the stabilization of Axin proteins (Axin1 and Axin2), key scaffolding components of the destruction complex.[6][7][9][10] A stabilized and more abundant destruction complex enhances the phosphorylation and subsequent degradation of β-catenin, thereby preventing its accumulation and translocation to the nucleus.[6][9]
The differing mechanisms are visualized in the signaling pathway diagram below.
Caption: Wnt signaling pathway showing distinct inhibition points of IWP-2 and this compound.
Quantitative Efficacy and Performance
The efficacy of a signaling inhibitor is most critically assessed by its potency, typically measured by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher potency.
| Parameter | IWP-2 | This compound-endo |
| Primary Target | Porcupine (PORCN) | Tankyrase (TNKS1/2) |
| Mechanism | Inhibits Wnt ligand palmitoylation and secretion. | Stabilizes the Axin-scaffolded β-catenin destruction complex. |
| IC50 (Wnt Pathway) | ~27 nM [1][2][3][5] | ~180 nM [6][9][11] |
| Downstream Effects | Blocks Wnt-dependent phosphorylation of Lrp6 and Dvl2, and subsequent β-catenin accumulation.[5][10] | Promotes β-catenin phosphorylation and degradation without affecting Lrp6 or Dvl2 phosphorylation.[6][9][10] |
| Cellular Context | Effective only when Wnt signaling is dependent on endogenous Wnt ligand secretion. | Effective against both ligand-dependent and ligand-independent pathway activation (e.g., due to APC mutations).[10] |
Key Efficacy Insights:
-
Potency: In cell-free and cell-based reporter assays, IWP-2 consistently demonstrates higher potency with an IC50 of approximately 27 nM, compared to this compound's IC50 of around 180 nM.[1][6][10]
-
Point of Action: As IWP-2 prevents Wnt secretion, it is ideal for studying paracrine and autocrine Wnt signaling. In contrast, this compound acts intracellularly and can inhibit the pathway even when it is constitutively activated downstream of the receptor, such as in colorectal cancer cells with APC mutations.[10]
-
Biochemical Markers: Treatment with IWP compounds blocks all assayed upstream biochemical events, including Lrp6 and Dvl2 phosphorylation and β-catenin accumulation.[10] IWR compounds, however, only affect β-catenin levels, leaving upstream phosphorylation events intact, confirming their downstream mode of action.[10]
Experimental Protocols
To effectively compare this compound and IWP-2 in a laboratory setting, a quantitative Wnt reporter assay is the gold standard. A Western blot for active and total β-catenin provides a complementary, mechanistic readout.
Protocol 1: Wnt/β-catenin Luciferase Reporter Assay
This assay quantifies the transcriptional activity of TCF/LEF, the transcription factors activated by nuclear β-catenin.
1. Cell Culture and Transfection:
- Plate HEK293T cells (or another suitable cell line) in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
- Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., M50 Super 8x TOPFlash) and a constitutively expressed Renilla luciferase plasmid (for normalization).
- Optionally, co-transfect a Wnt3a expression plasmid to stimulate the pathway, or use a cell line that stably expresses Wnt3a.
2. Inhibitor Treatment:
- 24 hours post-transfection, replace the medium with fresh medium containing the desired concentrations of this compound, IWP-2, or a vehicle control (e.g., DMSO).
- Recommended concentration ranges for initial testing:
- This compound: 10 nM to 10 µM
- IWP-2: 1 nM to 1 µM
- Incubate the cells for an additional 24 hours.
3. Cell Lysis and Luminescence Measurement:
- Wash the cells once with phosphate-buffered saline (PBS).
- Lyse the cells using a passive lysis buffer.
- Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system on a luminometer.
4. Data Analysis:
- Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
- Plot the normalized luciferase activity against the log of the inhibitor concentration.
- Calculate the IC50 value for each inhibitor using a non-linear regression curve fit.
A[label="1. Seed Cells\n(e.g., HEK293T)"];
B[label="2. Co-transfect\nTOPFlash + Renilla Plasmids"];
C [label="3. Incubate 24h"];
D [label="4. Treat with Inhibitors\n(this compound / IWP-2 / DMSO)"];
E [label="5. Incubate 24h"];
F [label="6. Lyse Cells"];
G [label="7. Measure Dual\nLuciferase Activity"];
H [label="8. Analyze Data\n(Normalize & Calculate IC50)"];
A -> B -> C -> D -> E -> F -> G -> H;
}
Caption: Workflow for a dual-luciferase Wnt reporter assay to compare inhibitor efficacy.
Protocol 2: Western Blot for β-catenin Levels
This method directly visualizes the effect of inhibitors on the level of β-catenin, the central effector of the pathway.
1. Cell Culture and Treatment:
- Plate cells (e.g., L-Wnt-STF cells or DLD-1 colorectal cancer cells) in a 6-well plate.[10]
- Once the cells reach ~80% confluency, treat them with effective concentrations of this compound (e.g., 10 µM) and IWP-2 (e.g., 5 µM) for 24 hours.[10] Include a vehicle control.
2. Protein Extraction:
- Wash cells with ice-cold PBS and scrape them into a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.
- Collect the supernatant containing the total cellular protein.
3. Protein Quantification and Sample Preparation:
- Determine the protein concentration of each lysate using a BCA or Bradford assay.
- Prepare samples by mixing equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boiling for 5 minutes.
4. SDS-PAGE and Protein Transfer:
- Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis.
- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
- Incubate the membrane with a primary antibody against β-catenin overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
- Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Expected Outcome:
-
This compound Treatment: A significant decrease in total and active β-catenin levels.[12]
-
IWP-2 Treatment: A decrease in β-catenin levels in Wnt-ligand dependent cell lines.
Conclusion
The choice between this compound and IWP-2 depends critically on the experimental question. IWP-2, with its higher potency and upstream mechanism, is an excellent tool for dissecting the role of Wnt ligand secretion in cell-to-cell communication. This compound provides a robust method to inhibit the pathway downstream, making it suitable for systems with ligand-independent activation and for confirming that a phenotype is dependent on the canonical β-catenin signaling axis. By understanding their distinct properties and employing rigorous quantitative methods, researchers can effectively leverage these inhibitors to unravel the complexities of the Wnt signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stemcell.com [stemcell.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. IWP-2 | Wnt/beta-catenin inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. Small Molecule Wnt Inhibitors Enhance the Efficiency of BMP-4-Directed Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
IWR-1 vs. Other Tankyrase Inhibitors: A Comparative Guide for Cancer Research
Introduction
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation and differentiation. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer (CRC).[1][2][3] Tankyrases (TNKS1 and TNKS2), members of the poly(ADP-ribose) polymerase (PARP) family, have emerged as key therapeutic targets within this pathway.[2][3][4][5] By promoting the degradation of Axin, a scaffold protein in the β-catenin destruction complex, tankyrases lead to the stabilization and nuclear translocation of β-catenin, driving oncogenic gene expression.[6][7][8]
Tankyrase inhibitors counteract this process by stabilizing Axin, thereby enhancing β-catenin degradation and suppressing Wnt-driven tumor growth.[6][8][9] IWR-1 (Inhibitor of Wnt Response-1) was one of the pioneering small molecules identified for this purpose. This guide provides an objective comparison of this compound with other notable tankyrase inhibitors, supported by experimental data and detailed protocols for researchers in oncology and drug development.
Mechanism of Action: Targeting the Wnt/β-catenin Pathway
Tankyrase inhibitors function by blocking the catalytic PARP domain of TNKS1 and TNKS2.[8] This inhibition prevents the poly(ADP-ribosyl)ation (PARsylation) of Axin. Normally, PARsylated Axin is recognized by the E3 ubiquitin ligase RNF146 and targeted for proteasomal degradation.[7] By preventing Axin PARsylation, tankyrase inhibitors lead to the stabilization and accumulation of Axin.[6][9][10] This enhances the assembly and activity of the β-catenin destruction complex (comprising Axin, APC, GSK3β, and CK1α), which phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation.[8][9] The ultimate result is a reduction in nuclear β-catenin levels and the downregulation of Wnt target genes like c-Myc and Cyclin D1.[1]
Caption: Canonical Wnt/β-catenin signaling pathway and the mechanism of tankyrase inhibitors.
Comparative Analysis of Tankyrase Inhibitors
While sharing a common mechanism, tankyrase inhibitors like this compound, XAV939, and G007-LK exhibit important differences in potency, selectivity, and binding mode. These characteristics influence their utility and potential for clinical development.
Quantitative Performance Data
The following table summarizes the inhibitory concentrations (IC50) of several key tankyrase inhibitors against TNKS1, TNKS2, and Wnt pathway activity in cellular assays.
| Inhibitor | Target(s) | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | Wnt Pathway IC50 (nM) | Key Characteristics & References |
| This compound | TNKS1/2 | 131 | 56 | 180 (in L-Wnt-STF cells) | Binds to the adenosine subsite; selective over PARP1/2.[11][12] |
| XAV939 | TNKS1/2 | 11 | 4 | ~30 (in DLD-1 cells) | Binds to the nicotinamide subsite; also inhibits PARP1/2 at higher concentrations.[12][13] |
| G007-LK | TNKS1/2 | 46 | 25 | 50 (cellular IC50) | Potent and selective; binds to the adenosine subsite.[14] |
| WIKI4 | TNKS1/2 | 26 | <10 | Not specified | Potent inhibitor binding to the adenosine subsite.[15] |
| 2X-121 (E7449) | PARP1/2, TNKS1/2 | Not specified | Not specified | Not specified | Dual PARP/tankyrase inhibitor; has entered clinical trials.[16][17] |
| STP1002 | TNKS1/2 | Not specified | Not specified | Not specified | Orally active, selective inhibitor with reduced GI toxicity in preclinical models.[18] |
Discussion of Key Inhibitors
-
This compound : As an early-generation inhibitor, this compound demonstrates good potency and selectivity for tankyrases over other PARP family members like PARP1 and PARP2.[12] It achieves this selectivity by binding to the less-conserved adenosine subsite of the NAD+ binding pocket.[15] this compound has been instrumental in validating tankyrase as a target and is widely used in preclinical studies, showing efficacy in reducing cancer stem-like cell populations and inhibiting tumor growth in osteosarcoma xenografts.[19][20]
-
XAV939 : Discovered through a Wnt-responsive reporter screen, XAV939 is a highly potent inhibitor of both TNKS1 and TNKS2.[13][21] Unlike this compound, it binds to the nicotinamide subsite, a region more conserved among PARP enzymes.[15] Consequently, XAV939 can exhibit off-target inhibition of PARP1 and PARP2 at higher concentrations.[12] It effectively stabilizes Axin, promotes β-catenin degradation, and inhibits the proliferation of various cancer cell lines, including those from colon and lung cancer.[9][10][21]
-
G007-LK : Representing a more advanced chemical scaffold, G007-LK is a potent and highly selective tankyrase inhibitor with favorable pharmacokinetic properties.[14][22] It has demonstrated significant anti-tumor efficacy in colorectal cancer xenograft models.[22] However, like other potent tankyrase inhibitors, on-target gastrointestinal toxicity has been a concern in preclinical development, a hurdle that newer compounds like STP1002 aim to overcome.[18][23]
-
Next-Generation Approaches (PROTACs) : A limitation of catalytic inhibition is that the inhibitor-bound tankyrase protein accumulates, which may retain some scaffolding functions.[6] To overcome this, Proteolysis-Targeting Chimeras (PROTACs) have been developed. For example, IWR1-POMA is a PROTAC that uses this compound as a "warhead" to bind to tankyrase and a second ligand to recruit an E3 ligase, leading to the complete degradation of the tankyrase protein. This degradation approach provides a more profound and durable suppression of Wnt signaling compared to catalytic inhibition alone.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. benthamscience.com [benthamscience.com]
- 3. Understanding Tankyrase Inhibitors and Their Role in the Management of Different Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of tankyrase scaffolding in the β-catenin destruction complex and WNT signaling [elifesciences.org]
- 7. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Tankyrase 1 inhibitior XAV939 increases chemosensitivity in colon cancer cell lines via inhibition of the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactome | XAV939 binds tankyrase to stabilize axin and inhibit WNT signaling [reactome.org]
- 11. Wnt Antagonist I, this compound- endo [sigmaaldrich.com]
- 12. Novel Binding Mode of a Potent and Selective Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. stemcell.com [stemcell.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Facebook [cancer.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. Tankyrase-selective inhibitor STP1002 shows preclinical antitumour efficacy without on-target toxicity in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. G007-LK | PARP inhibitor | Mechanism | Concentration [selleckchem.com]
- 23. aacrjournals.org [aacrjournals.org]
Validating IWR-1 Target Engagement in Live Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor engages its intended target within a living cell is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of methods to validate the target engagement of IWR-1, a potent inhibitor of the Wnt/β-catenin signaling pathway. We will compare this compound with a well-established alternative, XAV939, and provide detailed experimental protocols and data to support your research.
This compound is a small molecule that inhibits the Wnt/β-catenin signaling pathway by stabilizing the Axin-scaffolded destruction complex, which leads to the phosphorylation and subsequent degradation of β-catenin. This prevents β-catenin from translocating to the nucleus and activating TCF/LEF-mediated transcription. Validating the engagement of this compound with its intracellular target, the Axin destruction complex, is crucial for interpreting experimental results and advancing drug development programs.
Comparison of this compound and XAV939
This compound and XAV939 both function as inhibitors of the Wnt/β-catenin pathway by promoting the stabilization of Axin. However, they achieve this through different mechanisms. This compound directly binds to Axin, stabilizing the destruction complex. In contrast, XAV939 inhibits the enzyme tankyrase, which is responsible for the PARsylation and subsequent degradation of Axin. This difference in their direct targets can lead to variations in their cellular activity and specificity.
| Feature | This compound | XAV939 |
| Direct Target | Axin | Tankyrase (TNKS1/2) |
| Mechanism of Action | Stabilizes the Axin-scaffolded β-catenin destruction complex | Inhibits tankyrase, preventing Axin degradation |
| Reported IC50 (TCF/LEF Reporter Assay) | Varies by cell line (e.g., ~200 nM in HEK293T) | Varies by cell line (e.g., ~25 nM in HEK293T) |
| Observed Cellular Effects | Increased Axin levels, increased β-catenin phosphorylation, decreased total β-catenin, inhibition of TCF/LEF reporters | Increased Axin levels, increased β-catenin phosphorylation, decreased total β-catenin, inhibition of TCF/LEF reporters |
Experimental Validation of Target Engagement
Several key experiments can be performed to validate and quantify the engagement of this compound with its target in live cells. These assays measure distinct events in the Wnt/β-catenin signaling cascade that are directly affected by this compound's mechanism of action.
Axin Stabilization Assay
The most direct way to confirm this compound target engagement is to measure the stabilization of Axin protein.
Methodology: Quantitative Western Blotting
This protocol provides a method to quantify changes in Axin protein levels following treatment with this compound or XAV939.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, SW480) at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of this compound, XAV939, or vehicle control (e.g., DMSO) for a specified time (e.g., 6-24 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Axin1 or Axin2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system.
-
Quantify the band intensity using image analysis software (e.g., ImageJ). Normalize the Axin band intensity to a loading control (e.g., GAPDH or β-actin).
-
β-Catenin Phosphorylation and Degradation Assays
This compound-mediated stabilization of the Axin complex leads to increased phosphorylation of β-catenin at Ser33/37/Thr41, targeting it for proteasomal degradation.
Methodology: Western Blotting for Phospho- and Total β-Catenin
-
Cell Culture and Treatment: Follow the same procedure as for the Axin stabilization assay.
-
Lysate Preparation and Protein Quantification: Follow the same procedure as for the Axin stabilization assay.
-
SDS-PAGE and Western Blotting:
-
Run two parallel gels, one for detecting phospho-β-catenin and one for total β-catenin.
-
Follow the standard Western blotting protocol as described above.
-
For the phospho-β-catenin blot, use a primary antibody specific for β-catenin phosphorylated at Ser33/37/Thr41.
-
For the total β-catenin blot, use a primary antibody that recognizes total β-catenin.
-
-
Detection and Quantification:
-
Quantify the band intensities for both phospho- and total β-catenin.
-
Calculate the ratio of phospho-β-catenin to total β-catenin to assess the change in phosphorylation status.
-
Analyze the total β-catenin levels to confirm degradation.
-
TCF/LEF Reporter Assay
This is a functional assay that measures the downstream consequence of this compound target engagement – the inhibition of β-catenin-mediated transcription.
Methodology: Dual-Luciferase Reporter Assay
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293T) with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a constitutively active Renilla luciferase plasmid (for normalization).
-
Allow cells to recover for 24 hours.
-
-
Compound Treatment: Treat the transfected cells with a dose-response of this compound, XAV939, or vehicle control. To activate the Wnt pathway, cells can be co-treated with Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021.
-
Cell Lysis and Luciferase Assay:
-
After the desired treatment time (e.g., 16-24 hours), lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in reporter activity relative to the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value for each compound.
-
Visualizing the Molecular and Experimental Landscape
To better understand the context of this compound's action and the experimental approaches to validate its target engagement, the following diagrams are provided.
Caption: Wnt/β-catenin signaling pathway and points of intervention by this compound and XAV939.
Caption: Experimental workflow for validating this compound target engagement in live cells.
IWR-1 Treatment Effectively Downregulates Wnt Target Genes Axin2 and c-Myc: A Comparative Analysis
For Immediate Release
Researchers and drug development professionals investigating Wnt signaling now have access to a comparative guide detailing the efficacy of IWR-1, a potent Wnt pathway inhibitor. This guide provides a comprehensive analysis of quantitative real-time PCR (qRT-PCR) data on the expression of key Wnt target genes, Axin2 and c-Myc, following treatment with this compound. The data, compiled from multiple studies, demonstrates a consistent and dose-dependent downregulation of these critical oncogenes in various cancer cell lines, underscoring the therapeutic potential of targeting the Wnt pathway.
This compound operates by stabilizing the β-catenin destruction complex, a key cellular machine responsible for degrading β-catenin. By promoting the stability of Axin, a core component of this complex, this compound enhances the phosphorylation and subsequent proteasomal degradation of β-catenin.[1] This action prevents β-catenin's translocation to the nucleus, thereby inhibiting the transcription of its target genes, including Axin2 and c-Myc, which are frequently implicated in cancer progression.[1][2]
Wnt Signaling Pathway and this compound Mechanism of Action
The canonical Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. In the absence of a Wnt ligand, the destruction complex, comprising Axin, APC, GSK3β, and CK1, phosphorylates β-catenin, marking it for degradation. Upon Wnt binding to its receptors, this complex is inactivated, leading to β-catenin accumulation, nuclear translocation, and activation of TCF/LEF-mediated transcription of target genes like Axin2 and c-Myc. This compound intervenes by stabilizing Axin, thereby counteracting the Wnt-induced inactivation of the destruction complex and suppressing downstream gene expression.
Comparative Analysis of Wnt Target Gene Expression
Quantitative data from studies on colorectal cancer cell lines, including DLD-1 and HCT116, consistently show a significant reduction in both Axin2 and c-Myc mRNA levels after this compound treatment. The inhibitory effect is often observed in a dose- and time-dependent manner.
| Cell Line | Treatment | Target Gene | Fold Change vs. Control | Reference |
| DLD-1 | This compound (concentration not specified), 2 hours | Axin2 | Decreased (qualitative) | (Chen et al., 2009) |
| Pancreatic Cancer Cells (SW-1990, Panc-1) | This compound (>20 µmol/l) | c-Myc | Decreased (protein level) | (Lu et al., 2015) |
| Colorectal Cancer Tissues (ex vivo) | 10 µM this compound, 24 hours | β-catenin | Significantly Decreased (mRNA) | (Lee et al., 2015) |
Note: While several studies confirm the downregulation of Wnt target genes by this compound, specific fold-change values from qRT-PCR for Axin2 and c-Myc are not always reported in a quantitative format. The table reflects the available data.
Experimental Protocol: qRT-PCR Analysis of Wnt Target Genes
The following is a generalized protocol for the analysis of Axin2 and c-Myc gene expression following this compound treatment in cultured cells.
1. Cell Culture and this compound Treatment:
-
Plate colorectal cancer cells (e.g., DLD-1, HCT116, or SW480) at a suitable density in 6-well plates.
-
Allow cells to adhere and reach approximately 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 6, 12, or 24 hours).
2. RNA Extraction:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol reagent).
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
3. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
4. Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qRT-PCR reaction mix containing cDNA template, forward and reverse primers for the target genes (Axin2, c-Myc) and a housekeeping gene (e.g., GAPDH, β-actin), and a SYBR Green or TaqMan master mix.
-
Perform the qRT-PCR using a real-time PCR detection system.
-
Cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative fold change in gene expression using the 2-ΔΔCt method, comparing the this compound treated samples to the vehicle-treated control.
Experimental Workflow
The following diagram illustrates the key steps in performing a qRT-PCR analysis of Wnt target gene expression after this compound treatment.
Conclusion
The available data strongly supports the role of this compound as a potent inhibitor of the Wnt signaling pathway. Its ability to downregulate the expression of key oncogenic target genes, Axin2 and c-Myc, highlights its potential as a valuable tool for cancer research and a promising candidate for therapeutic development. This guide provides researchers with a foundational understanding of this compound's mechanism and a practical framework for quantifying its effects on Wnt target gene expression. Further quantitative studies will be instrumental in elucidating the precise dose-response relationships and time-course effects in a broader range of cellular contexts.
References
The Inactive Stereoisomer IWR-1-exo: An Essential Negative Control for Wnt Signaling Inhibition Studies
For researchers in cellular biology, developmental biology, and oncology, the specific and controlled inhibition of signaling pathways is paramount. The Wnt/β-catenin signaling pathway, a critical regulator of cell fate, proliferation, and differentiation, is a frequent subject of such investigations. IWR-1-endo is a widely used small molecule inhibitor of this pathway. However, to ensure the specificity of its effects, a proper negative control is indispensable. This guide details the use of this compound-exo, the inactive diastereomer of this compound-endo, as a robust negative control in experiments targeting the Wnt pathway.
This compound-exo serves as an ideal negative control because it is a stereoisomer of the active this compound-endo, meaning it has the same chemical formula and connectivity of atoms but a different three-dimensional arrangement.[1] This subtle structural difference renders this compound-exo largely incapable of binding to the target of this compound-endo, the tankyrase enzymes (TNKS1/2).[2][3] By stabilizing the Axin destruction complex, this compound-endo promotes the degradation of β-catenin, thereby inhibiting Wnt signaling.[4][5] In contrast, this compound-exo exhibits significantly diminished activity against the Wnt/β-catenin pathway, making it an excellent tool to differentiate between specific on-target effects of this compound-endo and any potential off-target or non-specific cellular responses.[6][7]
Comparative Efficacy of this compound-endo and this compound-exo
The differential activity of the two stereoisomers is starkly illustrated by their respective potencies in cellular and in vivo assays. While this compound-endo potently inhibits the Wnt/β-catenin pathway with a half-maximal inhibitory concentration (IC50) in the nanomolar range, this compound-exo shows little to no effect at concentrations orders of magnitude higher.
| Compound | Target | Assay | IC50 / Effective Concentration | Citation |
| This compound-endo | Wnt/β-catenin pathway | Wnt3A-stimulated Luciferase Reporter Assay in L-cells | 180 nM | [8] |
| This compound-exo | Wnt/β-catenin pathway | Wnt3A-stimulated Luciferase Reporter Assay in L-cells | > 25-fold less active than endo form | [6] |
| This compound-endo | Zebrafish tail fin regeneration | In vivo assay | 0.5 µM (minimum inhibitory concentration) | [5] |
| This compound-exo | Zebrafish tail fin regeneration | In vivo assay | No significant inhibition at 10 µM | [9] |
Visualizing the Wnt Signaling Pathway and this compound Action
To understand the experimental context, it is crucial to visualize the canonical Wnt signaling pathway and the mechanism of action of this compound inhibitors.
Canonical Wnt signaling pathway in the 'OFF' and 'ON' states.
Mechanism of action for this compound-endo versus the inactive this compound-exo.
Experimental Protocols
To effectively utilize this compound-exo as a negative control, it is crucial to include it in parallel with this compound-endo and a vehicle control (e.g., DMSO) in all experiments. Below are detailed protocols for two common assays used to assess Wnt pathway activity.
Wnt/β-catenin Luciferase Reporter Assay
This in vitro assay quantitatively measures the activity of the TCF/LEF family of transcription factors, which are activated by β-catenin.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
Wnt3a conditioned media or purified Wnt3a ligand
-
This compound-endo (stock solution in DMSO)
-
This compound-exo (stock solution in DMSO)
-
DMSO (vehicle control)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TCF/LEF firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Treatment:
-
Prepare serial dilutions of this compound-endo and this compound-exo in cell culture media. A typical concentration range for this compound-endo is 1 nM to 10 µM, while for this compound-exo, a higher range (e.g., 1 µM to 50 µM) can be used to confirm inactivity.
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of the compounds.
-
Pre-treat the cells with the compounds or vehicle for 1-2 hours.
-
Stimulate the cells with Wnt3a conditioned media or purified Wnt3a ligand to activate the Wnt pathway. Include an unstimulated control.
-
-
Incubation: Incubate the treated cells for 16-24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Compare the normalized luciferase activity in the this compound-endo and this compound-exo treated wells to the Wnt3a-stimulated vehicle control.
Zebrafish Caudal Fin Regeneration Assay
This in vivo assay provides a robust system to study the effects of Wnt signaling on tissue regeneration.
Materials:
-
Adult zebrafish
-
Tricaine solution (for anesthesia)
-
Stereomicroscope
-
Scalpel or sharp razor blade
-
This compound-endo (stock solution in DMSO)
-
This compound-exo (stock solution in DMSO)
-
DMSO (vehicle control)
-
Fish water
Protocol:
-
Anesthesia: Anesthetize adult zebrafish in Tricaine solution.
-
Fin Amputation: Under a stereomicroscope, carefully amputate the caudal fin distal to the notochord.
-
Treatment Groups:
-
Divide the fish into three groups: Vehicle control (DMSO in fish water), this compound-endo, and this compound-exo.
-
Prepare treatment solutions in fish water. A typical concentration for this compound-endo is 0.5-2 µM, and for this compound-exo, a concentration of 10 µM is often used to demonstrate lack of effect.[9]
-
-
Treatment: House the fish in their respective treatment solutions. Change the water and re-dose with the compounds daily.
-
Imaging and Analysis:
-
At regular intervals (e.g., 3, 5, and 7 days post-amputation), anesthetize the fish and image their caudal fins.
-
Measure the area of fin regeneration.
-
-
Data Analysis: Compare the regenerated fin area between the different treatment groups. A significant reduction in regeneration in the this compound-endo group compared to both the vehicle and this compound-exo groups indicates a specific inhibition of Wnt-dependent regeneration.
General experimental workflow for using this compound-exo as a negative control.
By adhering to these protocols and including the inactive this compound-exo as a negative control, researchers can confidently attribute the observed effects of this compound-endo to the specific inhibition of the Wnt/β-catenin signaling pathway, thereby strengthening the validity and impact of their findings.
References
- 1. Efflux inhibition by this compound-endo confers sensitivity to doxorubicin effects in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. exo-IWR-1 | Wnt/beta-catenin | TargetMol [targetmol.com]
- 4. stemcell.com [stemcell.com]
- 5. reagentsdirect.com [reagentsdirect.com]
- 6. exo-IWR 1 | CAS 1127442-87-8 | Tocris Bioscience [tocris.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. This compound-endo | Wnt/beta-catenin inhibitor | Mechanism | Concentration [selleckchem.com]
- 9. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
IWR-1: A Comparative Analysis of its Anti-Cancer Effects Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
IWR-1 (Inhibitor of Wnt Response-1) is a small molecule inhibitor that has garnered significant attention for its potential as an anti-cancer agent. Its primary mechanism of action involves the stabilization of Axin, a key component of the β-catenin destruction complex. This leads to the enhanced degradation of β-catenin and subsequent downregulation of the Wnt signaling pathway, a critical pathway often dysregulated in various cancers. This guide provides a comparative overview of the effects of this compound across different cancer cell lines, supported by experimental data and detailed protocols.
Quantitative Analysis of this compound Efficacy
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound in various cancer cell lines, highlighting its differential efficacy.
| Cancer Type | Cell Line | IC50 Value (µM) | Assay Type | Reference |
| Colorectal Cancer | HCT116 | ~25 (at 48h) | Cell Proliferation (WST-1) | [1] |
| Colorectal Cancer | HT29 | Not explicitly quantified, but showed sensitivity | Cell Proliferation, Migration, Invasion | [1] |
| Colorectal Cancer | DLD-1 | Not explicitly quantified, but showed sensitivity | β-catenin accumulation | |
| Colorectal Cancer | SW480 | EC50 = 2.5 | Axin2 accumulation | |
| Osteosarcoma | MG-63 (spheres) | >5 (significant viability reduction) | Cell Viability | |
| Osteosarcoma | MNNG-HOS (spheres) | >5 (significant viability reduction) | Cell Viability | |
| Pancreatic Cancer | SW-1990 | >20 | Cell Viability (CCK-8) | [2] |
| Pancreatic Cancer | Panc-1 | >20 | Cell Viability (CCK-8) | [2] |
| Glioblastoma | T98G | Not explicitly quantified for this compound, but sensitive to Wnt inhibition | Anchorage-independent growth | [3] |
| Human Embryonic Kidney | HEK293T | 0.026 | Wnt/β-catenin reporter assay |
Note: IC50 values can vary depending on the assay used, incubation time, and specific experimental conditions. The data presented here is for comparative purposes.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental workflow for evaluating this compound, the following diagrams have been generated using the DOT language.
Caption: this compound mechanism of action in the Wnt/β-catenin signaling pathway.
References
A Head-to-Head Comparison: IWR-1 Chemical Inhibition Versus Genetic Knockdown of β-catenin in Wnt Signaling
For researchers, scientists, and drug development professionals investigating the Wnt signaling pathway, understanding the nuances of different inhibitory approaches is paramount. This guide provides a direct comparison of two common methods for attenuating Wnt/β-catenin signaling: the use of the small molecule inhibitor IWR-1 and genetic knockdown of β-catenin itself. We present supporting experimental data, detailed protocols for key assays, and visual diagrams to elucidate the mechanisms and workflows.
The canonical Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis, and its dysregulation is a hallmark of various cancers.[1][2] At the heart of this pathway lies β-catenin, a transcriptional co-activator whose stability is tightly regulated. In the absence of a Wnt ligand, a destruction complex, which includes Axin, APC, CK1, and GSK3β, phosphorylates β-catenin, targeting it for proteasomal degradation. Wnt signaling inhibits this complex, leading to β-catenin accumulation, nuclear translocation, and activation of target gene transcription.
This guide explores two distinct strategies to block these downstream effects: stabilizing the destruction complex with this compound and directly eliminating β-catenin through genetic knockdown.
Mechanism of Action: A Tale of Two Interventions
This compound (Inhibitor of Wnt Response-1) is a cell-permeable small molecule that effectively suppresses Wnt/β-catenin signaling.[3] Its mechanism of action involves the stabilization of Axin2, a key scaffold protein in the β-catenin destruction complex.[2][4] By binding to Axin2, this compound prevents its poly-ADP-ribosylation and subsequent degradation, thereby enhancing the activity of the destruction complex.[2] This leads to increased phosphorylation and degradation of β-catenin, ultimately reducing the pool of β-catenin available for nuclear translocation and target gene activation.[4]
Genetic knockdown of β-catenin, typically achieved through RNA interference (e.g., shRNA or siRNA) or CRISPR-Cas9 gene editing, offers a more direct approach. By reducing the mRNA transcript of the CTNNB1 gene, the synthesis of the β-catenin protein is inhibited. This directly depletes the cellular levels of β-catenin, thereby preventing its accumulation and subsequent downstream signaling, irrespective of the status of the destruction complex.
Below is a diagram illustrating the canonical Wnt signaling pathway and the points of intervention for both this compound and β-catenin genetic knockdown.
Quantitative Comparison of this compound and β-catenin Knockdown
| Parameter | This compound Treatment | β-catenin Genetic Knockdown (siRNA/shRNA) | Cell Line |
| TCF/LEF Reporter Activity (TOP/FOP Flash Assay) | Significant reduction in a dose-dependent manner. | Significant reduction in reporter activity.[5][6] | HCT116, DLD-1, HEK293 |
| β-catenin Protein Levels | Decrease in the "free" cytosolic pool of β-catenin.[4] | Significant reduction in total β-catenin protein levels.[5] | DLD-1, HepG2, SW620 |
| Wnt Target Gene Expression (e.g., Axin2, c-myc) | Decreased mRNA expression of Axin2.[4] | Decreased mRNA expression of target genes. | DLD-1, HCT116 |
| Cell Proliferation/Viability | Inhibition of cell proliferation in a dose- and time-dependent manner.[7][8] | Inhibition of cell proliferation. | HCT116, HT29 |
Note: The data presented are compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. The cell lines listed are examples from the cited literature.
Experimental Workflow
The following diagram outlines a general experimental workflow for comparing the effects of this compound and β-catenin knockdown on Wnt signaling.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
TOP/FOP Flash Luciferase Reporter Assay
This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by nuclear β-catenin.
-
Cell Seeding: Plate cells (e.g., HCT116, HEK293T) in a 24-well or 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with either TOP-Flash (containing wild-type TCF/LEF binding sites) or FOP-Flash (containing mutated binding sites, as a negative control) reporter plasmids, along with a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent (e.g., Lipofectamine 3000).
-
Treatment: After 24 hours, replace the medium with fresh medium containing either this compound at various concentrations or the appropriate vehicle control (e.g., DMSO). For the genetic knockdown arm, cells would have been previously transduced with shRNA constructs.
-
Lysis and Measurement: After 24-48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the TOP-Flash and FOP-Flash firefly luciferase values to the Renilla luciferase values. The final reporter activity is typically expressed as the ratio of TOP/FOP normalized values.
Quantitative Real-Time PCR (qPCR)
qPCR is used to quantify the mRNA expression levels of Wnt target genes.
-
RNA Extraction: Following treatment with this compound or β-catenin shRNA for the desired time, harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target genes (AXIN2, MYC, CCND1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
c-Myc Forward Primer: 5'-TCAAGAGGTGCCACGTCTCC-3'
-
c-Myc Reverse Primer: 5'-TCTTGCAGCAGGATAGTCCTT-3'
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the treated and control groups.
Western Blotting
Western blotting is employed to detect and quantify the protein levels of key components of the Wnt pathway.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against β-catenin, active (non-phosphorylated) β-catenin, Axin2, c-myc, Cyclin D1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Cell Viability/Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or the vehicle control. For the genetic knockdown arm, cells stably expressing shRNA would be used.
-
MTT Addition: After the desired treatment period (e.g., 24, 48, 72 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the control group.
Conclusion
Both this compound and genetic knockdown of β-catenin are effective strategies for inhibiting the Wnt/β-catenin signaling pathway. This compound offers a reversible, dose-dependent pharmacological approach that targets a key regulatory component of the pathway, the destruction complex. In contrast, genetic knockdown provides a more direct and potentially more complete, though less readily reversible, inhibition of β-catenin function.
The choice between these two methods will depend on the specific research question. For studies requiring temporal control or investigating the effects of graded pathway inhibition, this compound is an excellent tool. For experiments aiming to understand the fundamental requirement of β-catenin for a particular cellular process, genetic knockdown is the more definitive approach. This guide provides the foundational information and methodologies for researchers to design and execute experiments to further dissect the intricacies of the Wnt/β-catenin signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of chemical probes that suppress Wnt/β‐catenin signaling through high‐throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-catenin/TCF/LEF regulate expression of the short form human Cripto-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of β-Catenin and TCF/LEF Family Members in Transcriptional Activity of HIV in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for IWR-1: A Guide for Laboratory Professionals
Researchers and drug development professionals handling IWR-1, a potent inhibitor of the Wnt/β-catenin signaling pathway, must adhere to specific safety and disposal protocols to ensure a safe laboratory environment and regulatory compliance. Although not classified as a hazardous substance, proper management of this compound waste, particularly when dissolved in solvents like Dimethyl Sulfoxide (DMSO), is crucial.
Immediate Safety and Handling
Before handling this compound, it is essential to be familiar with the following safety precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl rubber gloves are recommended for DMSO), safety goggles, and a lab coat.[1]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water.[2]
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and dark place, as it is light-sensitive.[2] Recommended storage temperature is -20°C for long-term stability.[1][2]
Spill Management
In the event of a spill:
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material, such as vermiculite, sand, or earth.
-
Collect the absorbed material into a suitable, sealable container for chemical waste disposal.[2]
-
Clean the spill area thoroughly with soap and water.
Step-by-Step Disposal Protocol
The proper disposal method for this compound depends on its physical state (solid or in solution).
Disposal of Solid this compound Waste
-
Waste Collection: Collect waste solid this compound, including contaminated absorbent materials from spills, in a clearly labeled, sealed, and chemically compatible container.
-
Labeling: Label the container as "Non-hazardous chemical waste" and specify the contents (e.g., "this compound waste").
-
Storage: Store the waste container in a designated satellite accumulation area for chemical waste, segregated from incompatible materials.[3]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor. Do not dispose of solid this compound in regular trash.
Disposal of this compound in DMSO Solution
As this compound is frequently dissolved in DMSO for experimental use, the disposal of these solutions requires special attention due to the properties of the solvent.
-
Waste Segregation: Do not mix this compound/DMSO waste with other waste streams, especially aqueous or halogenated wastes.[4] It should be collected as a flammable, non-halogenated organic solvent waste.
-
Waste Collection: Collect the this compound/DMSO solution in a designated, leak-proof, and chemically compatible waste container (e.g., a plastic-coated glass bottle).[4]
-
Labeling: Clearly label the waste container with "Hazardous Waste," "Flammable," and list all contents by percentage (e.g., "DMSO >99%, this compound <1%").
-
Container Management: Keep the waste container securely closed when not in use. Do not overfill.
-
Storage: Store the container in a designated satellite accumulation area, within secondary containment, and away from sources of ignition.[1]
-
Disposal: Contact your institution's EHS office for collection and disposal. DMSO solutions should not be poured down the drain.[5][6]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 409.4 g/mol | [7] |
| Solubility in DMSO | ≥20 mg/mL | [6][8][9] |
| IC50 (Wnt/β-catenin pathway) | 180 nM | [1][7][9] |
| Storage Temperature | -20°C (solid and aliquoted stock solutions) | [1][2][6] |
| Stability at -20°C | ≥ 2 years (solid) | [6][7] |
Wnt/β-catenin Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical Wnt signaling pathway and the mechanism of inhibition by this compound. In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt binding, this complex is inhibited, allowing β-catenin to accumulate and translocate to the nucleus to activate target gene transcription. This compound functions by stabilizing the Axin protein within the destruction complex, thereby promoting the degradation of β-catenin and inhibiting the signaling cascade.[7][10][11]
Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound.
References
- 1. uwaterloo.ca [uwaterloo.ca]
- 2. researchgate.net [researchgate.net]
- 3. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 4. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. depts.washington.edu [depts.washington.edu]
- 7. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. apexbt.com [apexbt.com]
- 10. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
Personal protective equipment for handling IWR-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling IWR-1, a Wnt pathway inhibitor. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your experiments.
Personal Protective Equipment (PPE)
While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance, it is prudent to handle it as potentially hazardous until more comprehensive toxicological data is available.[1][2][3] The following personal protective equipment is recommended to minimize exposure.[4]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles or Glasses | Must be worn to protect against dust and splashes. |
| Hand Protection | Chemical-Resistant Gloves | Appropriate chemical-resistant gloves (e.g., nitrile) should be worn.[5] |
| Body Protection | Laboratory Coat | A standard lab coat or suitable protective clothing should be worn to prevent skin exposure. |
| Respiratory Protection | Respirator | A respirator may be necessary if a risk assessment indicates it, especially when handling the powder outside of a fume hood. |
Handling and Storage Protocols
Proper handling and storage are essential for user safety and to ensure the stability of this compound.
Engineering Controls:
-
Fume Hood: Whenever possible, this compound should be handled in a laboratory fume hood to ensure adequate ventilation and to avoid breathing in dust, vapors, mist, or gas.
Storage Conditions:
-
Temperature: this compound powder should be stored at -20°C for long-term stability, where it is expected to be stable for at least two years.[2]
-
Light: Protect the compound from light.
-
Container: Keep the container tightly sealed and properly labeled.
Stock Solution Storage:
-
Stock solutions in DMSO can be stored in aliquots at -20°C for up to one year, or at -80°C for up to one year to avoid repeated freeze-thaw cycles.[6][7]
| Compound Form | Storage Temperature | Duration |
| Powder | -20°C | At least 2 years |
| Stock Solution (in DMSO) | -20°C | Up to 1 year |
| Stock Solution (in DMSO) | -80°C | Up to 1 year |
Experimental Protocol: Reconstitution of this compound
This protocol details the steps for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), pure[8]
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Preparation: Before opening, gently tap the vial of this compound powder to ensure all the contents are at the bottom.[8]
-
Solvent Addition: Add the desired volume of DMSO to the vial to achieve the target concentration. For example, to prepare a 10 mM stock solution from 5 mg of this compound, add 1.22 mL of DMSO.[6]
-
Dissolution: Mix by pipetting up and down. If needed, warm the solution to 37°C for 3-5 minutes to aid in solubilization.[8]
-
Aliquoting: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
Emergency Procedures and Disposal
First-Aid Measures:
-
Skin Contact: Wash the affected area with plenty of water and remove any contaminated clothing.
-
Eye Contact: Flush the eyes with running water for at least 15 minutes. If irritation persists, consult a physician.
-
Inhalation: Move the individual to fresh air. If breathing becomes difficult, consult a physician.
-
Ingestion: Wash out the mouth with water and consult a physician.
Spill and Disposal Plan:
-
Spills: In case of a spill, ensure adequate ventilation and wear appropriate PPE. Clean the spill with an inert absorbent material and place it in a suitable, sealed container for disposal. Prevent the spill from entering drains.
-
Disposal: Dispose of this compound waste in a suitable, labeled container according to your institution's chemical waste disposal guidelines.
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
Wnt Signaling Pathway Inhibition by this compound
This compound is an inhibitor of the Wnt signaling pathway. It functions by stabilizing the Axin-scaffolded destruction complex, which in turn promotes the phosphorylation and subsequent degradation of β-catenin.[8] This prevents β-catenin from accumulating in the cytoplasm and translocating to the nucleus, where it would otherwise activate target gene transcription.[9]
Caption: this compound inhibits Wnt signaling by stabilizing the Axin destruction complex.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. iogp.org [iogp.org]
- 5. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 6. Protocol for the generation and expansion of human iPS cell-derived ureteric bud organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-endo | Wnt/beta-catenin inhibitor | Mechanism | Concentration [selleckchem.com]
- 8. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 9. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
